molecular formula C10H10O2 B1631519 2-Vinylphenyl acetate CAS No. 63600-35-1

2-Vinylphenyl acetate

Cat. No.: B1631519
CAS No.: 63600-35-1
M. Wt: 162.18 g/mol
InChI Key: WRPYDXWBHXAKPT-UHFFFAOYSA-N
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Description

2-Vinylphenyl acetate is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic Acid 2-Vinylphenyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDXWBHXAKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436616
Record name Acetic Acid 2-Vinylphenyl Ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63600-35-1
Record name Acetic Acid 2-Vinylphenyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylphenyl Acetate (stabilized with Phenothiazine)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Vinylphenyl Acetate from 2-Vinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-vinylphenyl acetate from 2-vinylphenol, a key transformation for introducing a protected phenolic group while retaining the reactive vinyl moiety for further functionalization or polymerization. This document provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound from 2-vinylphenol is a straightforward esterification reaction, specifically an acetylation. The phenolic hydroxyl group of 2-vinylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The most common and efficient acetylating agent for this purpose is acetic anhydride. The reaction can be performed with or without a basic catalyst, such as pyridine, which also acts as a solvent and scavenges the acetic acid byproduct.

The general reaction is as follows:

2-Vinylphenol + Acetic Anhydride → this compound + Acetic Acid

A plausible reaction mechanism when a base like pyridine is used involves the activation of the phenolic proton, increasing the nucleophilicity of the phenoxide intermediate, which then attacks the acetic anhydride.

Experimental Protocols

Two primary methods for the acetylation of 2-vinylphenol are presented below: a catalyst- and solvent-free approach and a method utilizing pyridine as a catalyst and solvent.

Protocol 1: Catalyst- and Solvent-Free Acetylation

This method is a greener approach, avoiding the use of potentially hazardous solvents and catalysts.[1]

Materials:

  • 2-Vinylphenol

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, charge 1.0 equivalent of 2-vinylphenol.

  • Add 1.5 equivalents of acetic anhydride to the flask.[1]

  • Homogeneously mix the contents using a magnetic stirrer.

  • Heat the reaction mixture to 60°C in a preheated oil bath.[1]

  • Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine

This classic method often provides excellent yields and is suitable for phenols that may be less reactive.[2][3]

Materials:

  • 2-Vinylphenol

  • Acetic anhydride

  • Dry pyridine

  • Round-bottom flask with a stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware for workup

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 2-vinylphenol in dry pyridine (approximately 2-10 mL per mmol of phenol) in a round-bottom flask under an inert atmosphere.[2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.[2]

  • Dissolve the residue in dichloromethane or ethyl acetate.[2]

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the residue by silica gel column chromatography or vacuum distillation to afford pure this compound.[2]

Quantitative Data

While specific yield data for the acetylation of 2-vinylphenol is not extensively reported in the literature, high to quantitative yields are expected based on similar reactions with other phenols.

ParameterCatalyst-Free MethodPyridine MethodReference
Reactant Ratio (Phenol:Anhydride) 1 : 1.51 : 1.5-2.0[1],[2]
Temperature 60 °C0 °C to Room Temp.[1],[2]
Reaction Time Varies (monitor by TLC)Varies (monitor by TLC)
Expected Yield >95%>95%[1]

Characterization of this compound

TechniqueExpected Observations for this compound (based on 4-acetoxystyrene)Reference
¹H NMR Signals corresponding to the vinyl protons (dd, ~5.2-6.8 ppm), aromatic protons (~7.0-7.5 ppm), and the acetyl methyl protons (s, ~2.3 ppm).[4]
¹³C NMR Resonances for the vinyl carbons, aromatic carbons, the ester carbonyl carbon (~169 ppm), and the acetyl methyl carbon.[5]
IR Spectroscopy Characteristic C=O stretching vibration of the ester at ~1760 cm⁻¹, C-O stretching, and bands associated with the vinyl group and the aromatic ring.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (162.19 g/mol ).[6],[5]

Visualizations

Reaction Pathway

reaction_pathway 2-Vinylphenol 2-Vinylphenol (C8H8O) Product This compound (C10H10O2) 2-Vinylphenol->Product + AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->Product Pyridine (catalyst) or Heat Byproduct Acetic Acid (CH3COOH) Product->Byproduct +

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Mix 2-Vinylphenol and Acetic Anhydride B Add Catalyst (optional) (e.g., Pyridine) A->B C Heat and Stir B->C D Quench Reaction C->D E Aqueous Wash (NaHCO3, Brine) D->E F Dry Organic Layer (Na2SO4) E->F G Concentrate (Rotary Evaporator) F->G H Purify (Vacuum Distillation or Column Chromatography) G->H I Characterize (NMR, IR, MS) H->I

References

Characterization of 2-Vinylphenyl Acetate: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Vinylphenyl acetate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols and presents a thorough analysis of the spectral data, crucial for the identification and quality control of this compound in research and drug development settings.

Spectroscopic Analysis

The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides unique and complementary information regarding the molecule's functional groups and atomic connectivity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by signals corresponding to the aromatic, vinyl, and acetyl protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50-7.20Multiplet4HAr-H
~6.80Doublet of Doublets1H-CH=CH₂
~5.80Doublet1H-CH=CH ₂(trans)
~5.30Doublet1H-CH=CH ₂(cis)
~2.30Singlet3H-OCOCH₃

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the this compound molecule. The spectrum will show distinct signals for the carbonyl, aromatic, vinyl, and methyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~169C=O (ester carbonyl)
~150Ar-C (ipso, attached to O)
~136Ar-C (ipso, attached to vinyl)
~135C H=CH₂
~130-125Ar-C
~117CH=C H₂
~21-OCOC H₃

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3010Medium=C-H stretch (aromatic and vinyl)
~2980-2850WeakC-H stretch (aliphatic)
~1760StrongC=O stretch (ester)
~1630MediumC=C stretch (vinyl)
~1600, 1490Medium-WeakC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
~990, 910Strong=C-H bend (vinyl out-of-plane)
~750StrongC-H bend (ortho-disubstituted aromatic)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

  • Decoupling: Proton decoupled

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy (ATR Method)

Sample Preparation and Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR_Sample Direct Application to ATR Crystal Sample->ATR_Sample Filter Filter into NMR Tube Dissolve->Filter NMR_Sample Prepared NMR Sample Filter->NMR_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR FTIR FT-IR Spectrometer (ATR) ATR_Sample->FTIR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_FTIR Process FT-IR Data (Background Subtraction) FTIR->Process_FTIR Interpret_NMR Assign Peaks & Determine Structure Process_NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups Process_FTIR->Interpret_FTIR Final_Report Final Characterization Report Interpret_NMR->Final_Report Interpret_FTIR->Final_Report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

2-Acetoxystyrene: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Physical, Chemical, and Experimental Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This technical guide provides a comprehensive overview of 2-acetoxystyrene (also known as 2-vinylphenyl acetate), a versatile monomer with applications in polymer chemistry and materials science. This document outlines its core physical and chemical properties, detailed experimental protocols, and its emerging relevance in specialized fields.

Core Physical and Chemical Properties

2-Acetoxystyrene is the ortho-isomer of acetoxystyrene. It is a colorless to pale yellow liquid and is recognized for its utility as a precursor in the synthesis of various polymers and functional materials.

Physical Properties

A summary of the key physical properties of 2-acetoxystyrene is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 63600-35-1
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Boiling Point 246 °C @ 760 mmHg
Density 1.070 g/mL
Refractive Index 1.547
Flash Point 94.497 °C
Vapor Pressure 0.027 mmHg at 25°C
Appearance Colorless transparent liquid
Chemical Properties and Reactivity

2-Acetoxystyrene's chemical behavior is primarily dictated by its two functional groups: the vinyl group and the acetoxy group.

  • Polymerization: The vinyl group enables 2-acetoxystyrene to act as a monomer in polymerization reactions. This property is fundamental to its application in the production of resins, elastomers, adhesives, and coatings. The core electronic properties of this compound stem from its molecular structure, which combines a vinyl phenyl group (styryl group) capable of free radical polymerization and an acetoxy protecting group that can undergo acid-catalyzed hydrolysis.

  • Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-hydroxystyrene (2-vinylphenol). This reaction is a critical step in the synthesis of poly(2-hydroxystyrene), a polymer with significant applications.

  • Stability: Commercial preparations of 2-acetoxystyrene are often stabilized with inhibitors like phenothiazine to prevent spontaneous polymerization. It is recommended to store the compound at 0-10°C.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of 2-acetoxystyrene in a laboratory setting. Below are key experimental protocols.

Synthesis of 2-Hydroxystyrene via Hydrolysis of 2-Acetoxystyrene

This protocol details the conversion of 2-acetoxystyrene to 2-hydroxystyrene.

Materials:

  • 2-Acetoxystyrene (0.065 mol)

  • Sodium hydroxide (0.275 mol)

  • Anhydrous ethanol (60 mL)

  • Distilled water (50 mL)

  • Ethyl acetate (3 x 30 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500 mL round-bottom flask, dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol.

  • Add 0.065 mol of 2-acetoxystyrene to the sodium hydroxide solution.

  • Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.

  • After the reaction is complete, add 50 mL of distilled water to the mixture.

  • Perform an extraction of the organic layer using 30 mL of ethyl acetate. Repeat the extraction process three times.

  • Combine the extracted organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the 2-hydroxystyrene product.

This procedure is adapted from a patented synthesis of hydroxystyrene.

Experimental Workflow for Hydrolysis

The following diagram illustrates the general workflow for the hydrolysis of 2-acetoxystyrene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Dissolve NaOH in Ethanol Dissolve NaOH in Ethanol Add 2-Acetoxystyrene Add 2-Acetoxystyrene Dissolve NaOH in Ethanol->Add 2-Acetoxystyrene Step 1 & 2 Stir at RT under N2 for 4h Step 3 Add 2-Acetoxystyrene->Stir at RT under N2 for 4h Add Distilled Water Add Distilled Water Stir at RT under N2 for 4h->Add Distilled Water Extract with Ethyl Acetate (3x) Extract with Ethyl Acetate (3x) Add Distilled Water->Extract with Ethyl Acetate (3x) Step 4 & 5 Dry Organic Layer (MgSO4) Dry Organic Layer (MgSO4) Extract with Ethyl Acetate (3x)->Dry Organic Layer (MgSO4) Step 6 Filter Filter Dry Organic Layer (MgSO4)->Filter Step 7 Remove Solvent (Reduced Pressure) Remove Solvent (Reduced Pressure) Filter->Remove Solvent (Reduced Pressure) Step 8 Remove Solvent (Reduced pressure) Remove Solvent (Reduced pressure) 2-Hydroxystyrene Product 2-Hydroxystyrene Product Remove Solvent (Reduced pressure)->2-Hydroxystyrene Product

Caption: Workflow for the hydrolysis of 2-acetoxystyrene.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum of the related 4-acetoxystyrene shows characteristic peaks for the vinyl protons, aromatic protons, and the acetyl methyl protons. Similar characteristic peaks would be expected for the 2-isomer, with shifts influenced by the ortho-positioning of the substituents.

  • Mass Spectrometry: The mass spectrum of a-acetoxy-styrene is available in spectral databases. The fragmentation pattern would be influenced by the ester and vinyl functionalities.

Applications in Research and Development

While the primary application of 2-acetoxystyrene lies in materials science, particularly as a monomer for photoresists, its derivatives hold potential in other areas.

  • Polymer Chemistry: It is a key component in the synthesis of specialty polymers and resins. Its ability to be polymerized and then hydrolyzed allows for the creation of functionalized polymers with hydroxyl groups, which can be further modified.

  • Drug Development: The use of poly(hydroxystyrene) derivatives in biomedical applications is an area of ongoing research. While direct applications of 2-acetoxystyrene in drug development are not widely documented, its role as a precursor to poly(2-hydroxystyrene) suggests potential for creating biocompatible polymers for drug delivery systems and other biomedical uses.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetoxystyrene.

  • Hazards: It is known to cause skin and serious eye irritation.

  • Precautions: It is recommended to wash skin thoroughly after handling and to wear appropriate personal protective equipment, including gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.

This technical guide provides a foundational understanding of 2-acetoxystyrene for scientific professionals. For more detailed information, consulting safety data sheets and specialized chemical databases is recommended.

CAS number and molecular weight of 2-Vinylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Vinylphenyl acetate, a specific isomer of vinylphenyl acetate. Due to the limited availability of in-depth technical data for the 2-isomer, this document also draws contextual information from related compounds and general chemical principles. It is crucial to note that much of the readily available literature pertains to the 4-vinylphenyl acetate isomer, and care must be taken to distinguish between these compounds in experimental design and data interpretation.

Core Chemical and Physical Data

The fundamental chemical identifiers and properties of this compound are summarized below. This information is essential for procurement, handling, and experimental planning.

PropertyValueSource
CAS Number 63600-35-1[1]
Molecular Formula C10H10O2[1]
Molecular Weight 162.19 g/mol [1]
Synonyms Acetic Acid 2-Vinylphenyl Ester, 2-Acetoxystyrene

It is important to distinguish this compound from its isomers, which possess different chemical and physical properties and may behave differently in biological and chemical systems.

IsomerCAS Number
This compound 63600-35-1
4-Vinylphenyl acetate 2628-16-2
Vinyl phenyl acetate 18120-64-4

Isomeric Distinction of Vinylphenyl Acetates

The following diagram illustrates the structural differences between this compound and its common isomer, 4-Vinylphenyl acetate, as well as the related compound, Vinyl phenyl acetate. Understanding these structural distinctions is critical for predicting reactivity and biological activity.

G Isomeric Structures of Vinylphenyl Acetates cluster_isomers Positional Isomers of Vinylphenyl Acetate 2VPA This compound (ortho-isomer) CAS: 63600-35-1 4VPA 4-Vinylphenyl Acetate (para-isomer) CAS: 2628-16-2 VPA Vinyl Phenylacetate (Structural Isomer) CAS: 18120-64-4 Isomers Vinylphenyl Acetate Isomers Isomers->2VPA ortho-position Isomers->4VPA para-position Isomers->VPA different connectivity

Caption: Structural relationship of this compound and its isomers.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols specifically for this compound are not extensively documented in publicly available literature. However, a general workflow for its synthesis can be inferred from standard organic chemistry principles, particularly the esterification of a phenol and the subsequent manipulation of a related functional group to generate the vinyl moiety.

The diagram below outlines a logical, generalized workflow for the synthesis of a vinylphenyl acetate from a corresponding hydroxybenzaldehyde. This is a representative pathway and would require optimization for the specific synthesis of the 2-isomer.

G Generalized Synthetic Workflow for Vinylphenyl Acetate Start Start: 2-Hydroxybenzaldehyde Acetylation Step 1: Acetylation (Acetic Anhydride, Base) Start->Acetylation Intermediate1 Intermediate: 2-Formylphenyl acetate Acetylation->Intermediate1 Wittig Step 2: Wittig Reaction (Methyltriphenylphosphonium bromide, Base) Intermediate1->Wittig Product Product: This compound Wittig->Product Purification Step 3: Purification (Column Chromatography) Product->Purification Analysis Step 4: Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: A generalized synthetic workflow for vinylphenyl acetates.

Applications and Biological Activity

This compound is classified as a drug intermediate for the synthesis of various active compounds[1]. However, specific details regarding its applications in drug development and its biological activity are not well-documented in the available literature.

In contrast, the broader class of vinyl acetate monomers and their polymers, such as ethylene-vinyl acetate (EVA), have established applications in the biomedical field. These include use in drug delivery systems and as materials with antimicrobial properties when combined with active agents. It is plausible that this compound could serve as a monomer for the creation of novel polymers with specific functionalities, though further research is required to explore this potential.

Conclusion

This compound is a distinct chemical entity with the CAS number 63600-35-1 and a molecular weight of 162.19 g/mol . While it is commercially available and identified as a drug intermediate, there is a notable lack of in-depth, publicly available research on its specific chemical properties, detailed experimental protocols, and biological activities. Researchers and drug development professionals should exercise caution and not conflate the properties and activities of this compound with its more extensively studied isomer, 4-Vinylphenyl acetate. The development of novel applications for this compound will necessitate foundational research to characterize its reactivity, polymerization potential, and biological effects.

References

The Solubility Profile of 2-Vinylphenyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Vinylphenyl acetate in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found. The information available primarily pertains to its isomer, 4-vinylphenyl acetate, and the structurally related but simpler compound, vinyl acetate. This document summarizes the available qualitative information for these related compounds to provide a general understanding and outlines a typical experimental workflow for synthesis and purification that would be applicable to this compound.

Summary of Solubility for Related Compounds

While direct data for this compound is unavailable, information on vinyl acetate suggests it is soluble in most organic solvents.[1] Vinyl acetate is known to be soluble in a variety of organic solvents, including ethanol, acetone, and various hydrocarbons.[2] It is also miscible with ethanol and soluble in ether, acetone, chloroform, and carbon tetrachloride.[3] However, it has limited solubility in water.[2][4]

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for determining the solubility of this compound are not available in the reviewed literature. However, a general experimental workflow for the synthesis and purification of a related compound, methyl 2-(2-acetylphenyl)acetate, can serve as a representative model. This process typically involves a chemical reaction followed by extraction and chromatographic purification.

A generalized workflow for such a process is outlined below:

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Reactants + Solvent reflux Heat to Reflux reactants->reflux quench Quench Reaction reflux->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Purified Product chromatography->product

Caption: A generalized workflow for the synthesis and purification of a phenyl acetate derivative.

Synthesis and Purification of Phenyl Acetate Derivatives

The synthesis of phenyl acetate derivatives often involves the reaction of a phenol with an acetylating agent in the presence of a catalyst. A common method for the synthesis of vinyl acetate, a related compound, is the vapor-phase reaction of ethylene and acetic acid over a palladium catalyst.[5] Another method involves the reaction of acetylene with acetic acid.[6]

Purification typically follows a standard organic chemistry workflow. After the reaction is complete, the mixture is "worked up" to isolate the crude product. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. The combined organic layers are then dried and the solvent is removed, often by rotary evaporation, to yield the crude product.[7] Final purification is commonly achieved by flash chromatography, which separates the desired product from any unreacted starting materials and byproducts.[7] The purity of the final product is often assessed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[7]

References

An In-depth Technical Guide to the Health and Safety Information for Handling 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Vinylphenyl acetate (also known as 2-acetoxystyrene or acetic acid 2-vinylphenyl ester). The information presented is intended for use in laboratory and research settings by professionals trained in the handling of chemical substances. Due to the limited specific toxicological data for this compound, information from its isomer, 4-acetoxystyrene, and the related compound vinyl acetate has been included for a more complete understanding of potential hazards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and the related compound vinyl acetate is provided below. This information is critical for understanding the substance's behavior and potential hazards.

PropertyThis compoundVinyl Acetate (for comparison)
CAS Number 63600-35-1[1]108-05-4[2][3]
Molecular Formula C₁₀H₁₀O₂C₄H₆O₂[2]
Molecular Weight 162.19 g/mol 86.09 g/mol [2]
Appearance Colorless to Yellow to Orange clear liquid[1]Clear, colorless liquid[2]
Odor Not specifiedSweetish, sharp odor[2]
Boiling Point Not specified72 - 73 °C[2]
Melting Point Not specified-93 °C[2]
Flash Point 94.497 °C-8 °C[2]
Density 1.07 g/cm³0.934 g/cm³[2]
Solubility Not specifiedInsoluble in water[2]

Toxicological Information

HazardThis compound4-Acetoxystyrene (Isomer)Vinyl Acetate (Related Compound)
Acute Oral Toxicity (LD50) No data available1503 mg/kg (rat)[4]2900 mg/kg (rat)[2][5], 1600 mg/kg (mouse)[2]
Acute Dermal Toxicity (LD50) No data availableNo data available2335 mg/kg (rabbit)[2][3]
Acute Inhalation Toxicity (LC50) No data availableNo data available11400 mg/m³/4H (rat)[2], 1550 ppm/4H (mouse)[2][3]
Skin Irritation Causes skin irritation[1]Causes skin irritation[6]May cause mild skin irritation[2]
Eye Irritation Causes serious eye irritation[1]Causes serious eye irritation[6]Causes eye irritation[2]
Carcinogenicity No data availableNo data availableSuspected of causing cancer (IARC Group 2B)[3][5]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]

GHS pictograms and signal word for this compound would include:

  • Pictogram: Exclamation mark

  • Signal Word: Warning

For comparison, vinyl acetate is classified as a highly flammable liquid and vapor, harmful if inhaled, and suspected of causing cancer[5].

Experimental Protocols and Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling styrenic esters and irritants.

4.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[8].

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn[8].

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is also required to prevent skin contact[8].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended[8].

4.3. Handling Procedures

  • Avoid contact with skin and eyes[9].

  • Avoid inhalation of vapors or mists.

  • Keep containers tightly closed when not in use.

  • Use non-sparking tools, especially if there is a risk of flammable vapor accumulation (note: while this compound has a high flash point, this is a general precaution for organic chemicals).

  • Ground and bond containers when transferring material to prevent static discharge[5].

  • Wash hands thoroughly after handling[1].

4.4. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials[1].

  • Protect from heat and direct sunlight[1].

  • Store in tightly sealed containers.

  • Incompatible materials include oxidizing agents[1]. The related compound, vinyl acetate, is incompatible with strong acids, bases, and peroxides[2][10].

Emergency Procedures

5.1. Spill Response

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways[10].

5.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.3. Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers.

  • Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide[1]. For the related vinyl acetate, vapors are heavier than air and may travel to a source of ignition and flash back[2].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

6.1. Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Assess Hazards (Review SDS) b Select & Don PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Chemical Fume Hood) b->c d Transfer Chemical (Use Grounding Straps if Necessary) c->d e Perform Experiment d->e f Properly Store or Dispose of Waste e->f g Decontaminate Work Area f->g h Remove & Clean PPE g->h i Wash Hands Thoroughly h->i

A workflow for the safe handling of this compound in a laboratory setting.

6.2. Emergency Response for Spills

SpillResponse spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess small_spill Small Spill? assess->small_spill evacuate_large Evacuate Area & Call Emergency Response small_spill->evacuate_large No don_ppe Don Appropriate PPE small_spill->don_ppe Yes report Report Incident evacuate_large->report contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->report

A decision tree for responding to a spill of this compound.

6.3. Potential Hazard Relationships

HazardRelationships cluster_exposure Routes of Exposure cluster_hazards Health Hazards substance This compound inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact ingestion Ingestion substance->ingestion resp_irritation Respiratory Irritation (Inferred) inhalation->resp_irritation skin_irritation Skin Irritation (H315) skin_contact->skin_irritation eye_irritation Serious Eye Irritation (H319) eye_contact->eye_irritation systemic_toxicity Systemic Toxicity (Unknown) ingestion->systemic_toxicity

References

Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis of acetic acid 2-vinylphenyl ester (also known as 2-vinylphenyl acetate or 2-acetoxystyrene), a valuable intermediate in organic synthesis. This document outlines the predicted spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of acetic acid 2-vinylphenyl ester (CAS No: 63600-35-1, Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[1] This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.51dd1HAr-H
7.34td1HAr-H
7.22td1HAr-H
7.10dd1HAr-H
7.03dd1H=CH- (vinyl)
5.76d1H=CH₂ (vinyl, trans)
5.34d1H=CH₂ (vinyl, cis)
2.29s3H-C(=O)CH₃

Note: Predicted coupling constants (J values) are not provided.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
169.5C=O (ester)
148.8Ar-C (ipso, attached to ester)
133.2Ar-C (ipso, attached to vinyl)
130.2=CH- (vinyl)
128.9Ar-CH
126.5Ar-CH
126.1Ar-CH
122.9Ar-CH
117.0=CH₂ (vinyl)
21.1-C(=O)CH₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumC-H stretch (aromatic and vinyl)
~2980WeakC-H stretch (methyl)
~1765StrongC=O stretch (ester)
~1635MediumC=C stretch (vinyl)
~1480, ~1450MediumC=C stretch (aromatic)
~1370MediumC-H bend (methyl)
~1210StrongC-O stretch (ester)
~990, ~910StrongC-H bend (vinyl out-of-plane)
~750StrongC-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
16225[M]⁺ (Molecular Ion)
120100[M - C₂H₂O]⁺
9230[C₇H₈]⁺
9145[C₇H₇]⁺ (Tropylium ion)
4380[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of acetic acid 2-vinylphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of acetic acid 2-vinylphenyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As acetic acid 2-vinylphenyl ester is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a compound such as acetic acid 2-vinylphenyl ester.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation and Structure Elucidation Synthesis Synthesis of Acetic Acid 2-Vinylphenyl Ester Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Peak Assignment (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Functional Group Identification IR->IR_Data MS_Data MS Fragmentation Pattern Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetic acid 2-vinylphenyl ester.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis Methods of Vinylphenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of vinylphenyl acetates, with a focus on its isomers: 2-vinylphenyl acetate, 3-vinylphenyl acetate, and 4-vinylphenyl acetate (also known as 4-acetoxystyrene). These compounds are crucial monomers in the production of specialty polymers with significant applications in the electronics and pharmaceutical industries.

Discovery and Historical Context

The development of vinylphenyl acetates is closely linked to the broader history of vinyl ester chemistry. While the first synthesis of the parent compound, vinyl acetate, was reported by Fritz Klatte in 1912 through the addition of acetic acid to acetylene, the exploration of its phenyl-substituted analogs gained momentum later with the burgeoning polymer industry.

The most well-documented historical synthesis of a vinylphenyl acetate is the work of Corson and colleagues in 1958, who reported a multi-step synthesis of 4-acetoxystyrene starting from 4-hydroxyacetophenone.[1] This method laid the groundwork for many subsequent synthetic approaches and remains a cornerstone in the historical context of this class of compounds. Early interest in these monomers was driven by their ability to be polymerized and then hydrolyzed to produce poly(hydroxystyrene)s, polymers with valuable properties for applications such as photoresists.

Key Synthesis Methods of Vinylphenyl Acetate Isomers

The synthesis of vinylphenyl acetates can be broadly categorized into two main strategies: the acetylation of a pre-formed vinylphenol or the formation of the vinyl group on an existing acetylated phenyl precursor.

Synthesis of 4-Vinylphenyl Acetate (4-Acetoxystyrene)

4-Acetoxystyrene is the most commercially significant isomer, and consequently, its synthesis has been extensively studied.

Method 1: The Corson Method

This classical multi-step synthesis starts from readily available 4-hydroxyacetophenone.[1]

Corson_Method A 4-Hydroxyacetophenone B 4-Acetoxyacetophenone A->B Acetylation (Acetic Anhydride) C 1-(4-Acetoxyphenyl)ethanol B->C Reduction (e.g., NaBH4) D 4-Acetoxystyrene C->D Dehydration (e.g., KHSO4, heat)

Method 2: Acetylation of 4-Hydroxystyrene

A more direct route involves the acetylation of 4-hydroxystyrene (p-vinylphenol). This method is efficient but relies on the availability and stability of the vinylphenol starting material.

Acetylation_of_Hydroxystyrene A 4-Hydroxystyrene B 4-Acetoxystyrene A->B Acetylation (Acetyl Chloride or Acetic Anhydride)

Method 3: One-Pot Synthesis from p-Hydroxybenzaldehyde

More recent methods aim for increased efficiency through one-pot procedures. One such method involves the reaction of p-hydroxybenzaldehyde with malonic acid, followed by in-situ acetylation.[2][3]

Synthesis of this compound (2-Acetoxystyrene)

The synthesis of 2-acetoxystyrene is less commonly described but can be achieved through similar strategies to the 4-isomer. A key method involves the hydrolysis of 2-acetoxystyrene to 2-hydroxystyrene, implying the existence of a synthetic route to the acetate.[4] A plausible route is the acetylation of 2-hydroxystyrene, which can be prepared from salicylaldehyde.

Synthesis of 3-Vinylphenyl Acetate (3-Acetoxystyrene)

The synthesis of 3-acetoxystyrene has been reported through various methods, including the Heck reaction of 3-acetoxyhalogenobenzene with ethylene.[5] Another approach involves the Wittig reaction of 3-acetoxybenzaldehyde.[5]

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for various synthesis methods of vinylphenyl acetates.

Table 1: Synthesis of 4-Vinylphenyl Acetate

Starting MaterialReagents and ConditionsYield (%)Reference
4-Hydroxyacetophenone1. Acetic anhydride 2. NaBH₄ 3. KHSO₄, heatNot specified in abstract[1]
4-HydroxystyreneAcetyl chloride, triethylamine, MTBE, -5 to 0 °C87.7[6]
p-HydroxybenzaldehydeMalonic acid, morpholine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C73[2]
p-HydroxybenzaldehydeMalonic acid, ethylenediamine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C76[2]
4-AcetoxyacetophenoneH₂, Raney Nickel, n-propanol; then dehydration90.16 (dehydration step)[7]
1-(4-Acetoxyphenyl)ethanolAcidic catalyst, 160-250 °C, 0.1-300 mbarNot specified in abstract[8]

Table 2: Synthesis of 2- and 3-Vinylphenyl Acetate

IsomerStarting MaterialReagents and ConditionsYield (%)Reference
This compound2-Acetoxystyrene (for hydrolysis to 2-hydroxystyrene)NaOH, ethanol, 20 °C, 4h96 (of 2-hydroxystyrene)[4]
3-Vinylphenyl Acetate3-AcetoxyhalogenobenzeneHeck ReactionNot specified in abstract[5]
3-Vinylphenyl Acetate3-AcetoxybenzaldehydeWittig Reaction55 (overall)[5]
3-Vinylphenyl Acetatem-tert-ButoxystyreneAcetic anhydride, acid catalyst~90[5]

Experimental Protocols

Protocol for the Synthesis of 4-Acetoxystyrene from 4-Hydroxystyrene[6]
  • Reaction Setup: To a 2 L four-neck flask, add p-hydroxystyrene (120g), triethylamine (106g), phenothiazine (1.2g), and methyl tert-butyl ether (480g).

  • Cooling: Cool the mixture to -5 to 0 °C using a dry ice-ethanol bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (86g) dropwise with stirring, maintaining the internal temperature between -5 and 0 °C.

  • Reaction: After the addition is complete, raise the temperature to 10-20 °C and continue the reaction for 1 hour.

  • Workup:

    • Filter the reaction mixture and wash the filter cake with methyl t-butyl ether (3 x 50g).

    • Quench the filtrate by adding 4g of methanol and stir for 10 minutes.

    • Add phenothiazine (1.2g) and concentrate the reaction mixture to recover the methyl tert-butyl ether, yielding a crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain p-acetoxystyrene.

Protocol for the Synthesis of 2-Hydroxystyrene from 2-Acetoxystyrene[4]
  • Reaction Setup: In a 500 ml round-bottom flask, dissolve sodium hydroxide (0.275 mol) in anhydrous ethanol (60 ml).

  • Addition of 2-Acetoxystyrene: Add 2-acetoxystyrene (0.065 mol) to the flask.

  • Reaction: Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.

  • Extraction:

    • Add distilled water (50 ml) and ethyl acetate (30 ml) to the reaction mixture to extract the organic layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Drying and Concentration:

    • Combine the organic layers and dry with anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain 2-hydroxystyrene as a yellow solid.

Application in Photolithography: An Experimental Workflow

Polymers of vinylphenyl acetates, particularly poly(4-hydroxystyrene) derived from the hydrolysis of poly(4-acetoxystyrene), are fundamental components of photoresists used in the microelectronics industry for photolithography. The following diagram illustrates the typical workflow of a photolithography process using a positive photoresist based on a poly(4-hydroxystyrene) derivative.

Photolithography_Workflow cluster_0 Photoresist Application cluster_1 Baking and Exposure cluster_2 Development and Post-Processing A Wafer Cleaning B Spin Coating of Photoresist A->B C Prebake (Soft Bake) B->C D Mask Alignment C->D E UV Exposure D->E F Post-Exposure Bake (PEB) E->F G Development F->G H Postbake (Hard Bake) G->H I Etching and Stripping H->I

In this process, a photoresist containing a polymer derived from vinylphenyl acetate and a photoacid generator (PAG) is spin-coated onto a silicon wafer. Upon exposure to UV light through a photomask, the PAG generates an acid. During the post-exposure bake, this acid catalyzes a deprotection reaction in the polymer, rendering the exposed regions soluble in a developer solution. The developer then selectively removes the exposed photoresist, transferring the pattern from the mask to the wafer.

Characterization Data

The following table summarizes key characterization data for vinylphenyl acetate isomers.

Table 3: Physicochemical and Spectroscopic Data of Vinylphenyl Acetates

Property4-Vinylphenyl AcetateThis compound3-Vinylphenyl Acetate
CAS Number 2628-16-263600-35-12454-30-0
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol 162.19 g/mol
Boiling Point 260 °C (lit.)Not readily availableNot readily available
Melting Point 7-8 °C (lit.)Not readily availableNot readily available
Density 1.06 g/mL at 25 °C (lit.)Not readily availableNot readily available
¹H NMR (CDCl₃, δ ppm) ~7.4 (d, 2H), ~7.0 (d, 2H), ~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H), ~2.3 (s, 3H)Data not readily availableData not readily available
IR (cm⁻¹) ~1760 (C=O), ~1630 (C=C vinyl), ~1500 (C=C aromatic)Data not readily availableData not readily available

This guide provides a foundational understanding of the discovery, synthesis, and key applications of vinylphenyl acetates. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

References

theoretical vs. experimental properties of 2-Vinylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 2-Vinylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an organic compound with significant potential in polymer chemistry and as a precursor for various functional materials, remains a subject of interest for detailed characterization. This technical guide provides a comprehensive overview of the currently available theoretical and experimental properties of this compound (also known as 2-acetoxystyrene). A notable scarcity of experimental data for the 2-isomer necessitates a comparative approach, referencing the more thoroughly studied 4-vinylphenyl acetate. This document summarizes known physical and spectroscopic data, outlines a plausible experimental protocol for its synthesis, and presents this information in a structured format for researchers. All quantitative data is presented in clear tables, and a representative synthesis workflow is visualized using the DOT language.

Introduction

This compound (CAS No. 63600-35-1) is an aromatic ester containing a vinyl group ortho to an acetoxy group on a benzene ring. This unique substitution pattern suggests potential applications in the synthesis of specialized polymers and as a building block in organic synthesis. Its isomeric counterpart, 4-vinylphenyl acetate, has been more extensively studied, primarily due to its utility in the production of photoresists and other electronic materials[1]. Understanding the distinct properties of the 2-isomer is crucial for exploring its specific applications. This guide aims to consolidate the known theoretical and experimental data for this compound, highlight the current data gaps, and provide a practical synthetic route.

Physicochemical Properties: A Comparative Analysis

A significant challenge in the study of this compound is the limited availability of experimentally determined physicochemical properties. In contrast, its isomer, 4-vinylphenyl acetate, is well-characterized. The following tables summarize the available theoretical and experimental data for this compound, with comparative data for the 4-isomer where available.

General and Physical Properties
PropertyThis compound (Theoretical/Computed)This compound (Experimental)4-Vinylphenyl Acetate (Experimental)
Molecular Formula C₁₀H₁₀O₂[2]C₁₀H₁₀O₂C₁₀H₁₀O₂[3][4][5]
Molecular Weight 162.19 g/mol [2]162.19 g/mol 162.19 g/mol [3][4][5]
Appearance -Colorless to Yellow to Orange clear liquidClear colorless liquid[6][7]
Boiling Point Not AvailableNot Available260 °C (lit.)[3][4][5][6][7][8]
Melting Point Not AvailableNot Available7-8 °C (lit.)[4][5][6][7]
Density Not Available1.07 g/mL at 20°C1.06 g/mL at 25 °C (lit.)[4][5][6][7]
Refractive Index Not Available1.54n20/D 1.538 (lit.)[4][5][6]
XLogP3 2.7[2]--
Spectroscopic Data
Spectrum TypeThis compound4-Vinylphenyl AcetateVinyl Phenylacetate
¹H NMR Data not readily available.¹H NMR spectrum available[9]Not specified
¹³C NMR Data not readily available.Data available¹³C NMR spectrum available[10]
FTIR Data not readily available.Data availableFTIR spectrum available[10]
Mass Spectrometry Predicted CCS values available[2]Data availableMass spectrum available[11]
Raman Data not readily available.Data availableRaman spectrum available[10]

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route is the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of 4-acetoxystyrene from 4-hydroxystyrene[12][13]. The following protocol is a proposed method based on these established procedures.

Reaction Scheme:

Materials:

  • 2-Vinylphenol (2-hydroxystyrene)

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

  • Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylphenol and a small amount of a polymerization inhibitor in the chosen aprotic solvent. Cool the mixture in an ice bath.

  • Addition of Reagents: Slowly add the base to the cooled solution, followed by the dropwise addition of acetic anhydride or acetyl chloride.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Vinylphenol 2-Vinylphenol Mixing Mixing 2-Vinylphenol->Mixing Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Inhibitor Inhibitor Inhibitor->Mixing Reaction Reaction Mixing->Reaction Stirring at 0°C to RT Workup Workup Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Distillation/Chromatography This compound This compound Purification->this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically investigating the biological activity or involvement in signaling pathways of this compound. Studies on the biological effects of related compounds, such as vinyl acetate monomer, have focused on its metabolism to acetaldehyde and subsequent toxicological effects, including the formation of DNA adducts. However, these findings cannot be directly extrapolated to this compound due to structural differences. The presence of the vinylphenyl group may confer unique biological properties that warrant future investigation, particularly in the context of drug development and toxicology.

Conclusion

This compound is a compound with potential for various applications, yet it remains significantly under-characterized in the scientific literature. This guide consolidates the limited available theoretical and experimental data, highlighting the stark contrast with its well-studied isomer, 4-vinylphenyl acetate. The provided synthesis protocol offers a practical starting point for researchers wishing to prepare and study this compound. The lack of biological data presents a clear opportunity for future research to explore the pharmacological and toxicological profile of this compound. Further experimental determination of its fundamental physicochemical and spectroscopic properties is essential to build a comprehensive understanding of this molecule and unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 2-Vinylphenyl acetate, also known as 2-acetoxystyrene. While specific literature on the free radical polymerization of the ortho isomer is less common than its para counterpart, the protocols provided herein are based on established methods for similar vinyl monomers, such as styrene and 4-vinylphenyl acetate. These notes are intended to serve as a foundational guide for the synthesis, characterization, and potential applications of poly(this compound).

Introduction

Poly(this compound) is a polymer with potential applications in areas such as photoresists, specialty coatings, and as a precursor to poly(2-hydroxystyrene). The acetate group can be hydrolyzed to yield a phenolic polymer, which is of interest in the electronics industry and for the development of functional materials. Free radical polymerization is a common and versatile method for synthesizing this polymer. This document outlines the necessary procedures for its synthesis via solution and bulk polymerization methods.

Polymerization Mechanisms

Free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, is used to generate free radicals, which then react with the vinyl group of the monomer to initiate the polymer chain growth.

Initiation

The process begins with the decomposition of an initiator molecule (e.g., AIBN or Benzoyl Peroxide) to form two free radicals (R•).

Propagation

The initiator radical adds to the double bond of a this compound monomer, forming a new radical that can then react with subsequent monomers to grow the polymer chain.

Termination

The growth of a polymer chain is terminated by either combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).

Experimental Protocols

Safety Precautions: this compound and the solvents and initiators used are chemicals that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Materials and Equipment
  • Monomer: this compound (inhibitor removed prior to use)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent (for solution polymerization): Toluene or 1,4-dioxane

  • Non-solvent (for precipitation): Methanol or hexane

  • Equipment: Schlenk flask, magnetic stirrer, oil bath, vacuum line, rotary evaporator, filtration apparatus.

Protocol 1: Solution Polymerization of this compound

This protocol describes a typical solution polymerization using AIBN as the initiator.

  • Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.8 mmol) and the desired amount of solvent (e.g., 10 mL of toluene).

  • Initiator Addition: Add the initiator, AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio).

  • Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80°C.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by slowly adding the viscous solution to a large volume of a stirred non-solvent (e.g., 200 mL of cold methanol).

  • Isolation: Collect the precipitated white polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Bulk Polymerization of this compound

This method is performed without a solvent, which can lead to a purer polymer but requires careful temperature control.

  • Monomer and Initiator: In a Schlenk tube, add inhibitor-free this compound (e.g., 5.0 g, 30.8 mmol) and the initiator (e.g., AIBN, 0.051 g, 0.31 mmol).

  • Degassing: Perform three freeze-pump-thaw cycles as described in the solution polymerization protocol.

  • Polymerization: Place the sealed tube in an oil bath set to 60-70°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Termination and Dissolution: After the desired time (e.g., 12-48 hours), stop the reaction by cooling. Dissolve the highly viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or toluene).

  • Purification: Precipitate, collect, and dry the polymer as described in the solution polymerization protocol.

Data Presentation

The following tables summarize representative data for the free radical polymerization of vinylphenyl acetate monomers. Note that these values are illustrative and will vary depending on the specific reaction conditions.

Table 1: Representative Data for Solution Polymerization of Vinylphenyl Acetate

EntryMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1Toluene70126515,0001.8
2200:1Toluene70126028,0001.9
3100:1Dioxane8087518,0001.7

Table 2: Representative Data for Bulk Polymerization of Vinylphenyl Acetate

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:160248525,0002.1
2200:160248045,0002.3

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and determine the extent of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl group.

Potential Applications

Poly(this compound) and its derivatives have several potential applications:

  • Photoresist Materials: After hydrolysis to poly(2-hydroxystyrene), the polymer can be used as a base resin in photoresist formulations for microelectronics manufacturing.

  • Coatings and Adhesives: The polymer may find use in specialty coatings and adhesives where specific properties such as refractive index or adhesion to certain substrates are required.

  • Functional Polymer Synthesis: The acetate groups can be chemically modified to introduce other functionalities, leading to a wide range of functional polymers.

Visualizations

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2 R• I->R Heat (Δ) R2 R• RM R-M• R2->RM + M M Monomer (M) RMn R-(M)n-M• RM->RMn + n M RMn2 2 R-(M)n-M• P Polymer RMn2->P Combination or Disproportionation

Caption: Mechanism of Free Radical Polymerization.

Experimental_Workflow Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Termination Termination & Precipitation (Cooling, Add to Non-solvent) Polymerization->Termination Isolation Polymer Isolation (Filtration & Drying) Termination->Isolation Characterization Characterization (GPC, NMR, FTIR) Isolation->Characterization

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Controlled Polymerization of 2-Vinylphenyl Acetate via RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2][3] This control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization process.[3] The appropriate selection of the RAFT agent is crucial for achieving good control over the polymerization of a specific monomer.[3]

This document provides a detailed protocol for the RAFT polymerization of 2-Vinylphenyl acetate, a monomer of interest for the synthesis of functional polymers. While specific literature on the RAFT polymerization of this compound is not abundant, the protocol is based on established procedures for the closely related monomer, vinyl acetate.[1][4][5] Xanthates and dithiocarbamates are generally effective RAFT agents for controlling the polymerization of vinyl esters.[5][6][7] The following protocol serves as a comprehensive guide for researchers aiming to synthesize well-defined poly(this compound).

Data Presentation

The following table summarizes typical data obtained from the RAFT polymerization of vinyl acetate, which can be used as a reference for the expected outcomes when polymerizing this compound under similar conditions.

RAFT AgentPolymerization Time (hours)Molar Mass (M_n, g/mol )Dispersity (Đ)Monomer Conversion (%)
Xanthate-based1616,4001.2591
Dithiocarbamate-basedVariesControlled< 1.5High

Note: This data is for poly(vinyl acetate) and serves as an expected trend for poly(this compound). Actual results may vary depending on the specific RAFT agent, initiator, and reaction conditions used.[4]

Experimental Protocols

This section details the materials and methods for the RAFT polymerization of this compound.

Materials
  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

  • RAFT Agent: A suitable xanthate or dithiocarbamate (e.g., Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate)[7]

  • Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Solvent: Anhydrous benzene or another suitable solvent

  • Glassware: Schlenk flask or ampule, rubber septa, syringes, and needles

  • Equipment: Schlenk line, oil bath with a magnetic stirrer and temperature controller, vacuum pump, and equipment for polymer characterization (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy).

Procedure
  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of this compound, the selected RAFT agent, and AIBN.

    • A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.1.

    • Add the desired amount of anhydrous solvent. The monomer concentration is typically in the range of 2-4 M.

  • Degassing the Reaction Mixture:

    • Attach the reaction vessel to a Schlenk line.

    • Perform at least three freeze-evacuate-thaw cycles to remove dissolved oxygen.[1][4]

      • Freeze the mixture using liquid nitrogen.

      • Evacuate the vessel under high vacuum.

      • Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.

      • Backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • After the final cycle, leave the vessel under an inert atmosphere.

  • Polymerization:

    • Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically 60-80 °C).[1][8]

    • Stir the reaction mixture vigorously.

    • The polymerization time will vary depending on the target molecular weight and conversion (typically several hours).[1][4]

  • Termination and Isolation of the Polymer:

    • To quench the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath and expose the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to further purify it.

    • Dry the final polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.[8]

    • Analyze the molecular weight (M_n) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure and end-group fidelity using ¹H and ¹³C NMR spectroscopy.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_degas Degassing cluster_poly Polymerization cluster_iso Isolation & Purification cluster_char Characterization A Mix Monomer, RAFT Agent, Initiator, and Solvent B Transfer to Schlenk Flask A->B C Freeze B->C D Evacuate C->D E Thaw D->E F Repeat 3x E->F F->C G Immerse in Heated Oil Bath F->G H Stir at 60-80 °C G->H I Quench Polymerization H->I J Precipitate in Non-solvent I->J K Filter and Dry J->K L GPC (Mn, Đ) K->L M NMR (Conversion, Structure) K->M

Caption: Experimental workflow for RAFT polymerization.

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Reinitiation & Propagation cluster_chain_equilibration Chain Equilibration cluster_termination Termination Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Δ Propagating Radical (Pn•) Propagating Radical (Pn•) Radical (I•)->Propagating Radical (Pn•) + Monomer Propagating Radical (Pn•)->Propagating Radical (Pn•) Intermediate Radical Intermediate Radical Propagating Radical (Pn•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer Propagating Radical (Pn•)->Dead Polymer + P_m• Dormant Polymer (Pn-S-C(=S)Z) + R• Dormant Polymer (Pn-S-C(=S)Z) + R• Intermediate Radical->Dormant Polymer (Pn-S-C(=S)Z) + R• Dormant Polymer (Pm-S-C(=S)Z) + Pn• Dormant Polymer (Pm-S-C(=S)Z) + Pn• Intermediate Radical->Dormant Polymer (Pm-S-C(=S)Z) + Pn• R• R• Propagating Radical (Pm•) Propagating Radical (Pm•) R•->Propagating Radical (Pm•) + Monomer Propagating Radical (Pm•)->Intermediate Radical + Dormant Polymer (Pn-S-C(=S)Z) Propagating Radical (Pm•)->Propagating Radical (Pm•) Dormant Polymer (Pm-S-C(=S)Z) + Pn•->Propagating Radical (Pn•)

Caption: The mechanism of RAFT polymerization.

References

The Versatility of Vinyl Acetate Polymers in Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Information regarding the specific applications of poly(2-vinylphenyl acetate) in coatings and adhesives is scarce in publicly available scientific literature. It is possible that this is a less common polymer, or that the more widely used isomer, poly(4-vinylphenyl acetate), or the structurally related but distinct polymer, poly(vinyl acetate) (PVAc), was intended. This document provides detailed application notes and protocols for poly(vinyl acetate) (PVAc), a commercially significant polymer with extensive applications in the coatings and adhesives industries. Additionally, a brief overview of poly(4-vinylphenol), derived from poly(4-vinylphenyl acetate), and its role as an adhesion promoter is included for a comprehensive perspective.

Poly(vinyl acetate) (PVAc) in Coatings and Adhesives

Poly(vinyl acetate) (PVAc) is a thermoplastic polymer prepared by the polymerization of vinyl acetate monomer.[1] It is widely used in the form of an aqueous emulsion and is a key component in a variety of products, including water-based (latex) paints, wood glues, and paper adhesives.[1][2]

Application Notes for PVAc in Coatings

PVAc emulsions are a primary film-forming ingredient in latex paints.[1] The polymer particles coalesce as the water evaporates, forming a continuous, durable, and flexible film that adheres well to various substrates.[1]

Key Properties and Applications:

  • Excellent Adhesion: PVAc-based coatings exhibit strong adhesion to a wide range of porous substrates, including wood, paper, and drywall.[3][4]

  • Durability and Flexibility: The resulting films are tough and flexible, providing good resistance to cracking and weathering in interior applications.[4]

  • Low VOC Content: As water-based formulations, PVAc coatings have low volatile organic compound (VOC) content, making them more environmentally friendly than solvent-based alternatives.[3]

  • Cost-Effectiveness: PVAc is a relatively inexpensive polymer, contributing to the affordability of latex paints and other coatings.[3]

  • Primers and Sealers: PVAc emulsions are commonly used as primers for drywall and as sealers for porous surfaces before painting.[2]

Formulation Considerations:

The performance of PVAc coatings can be tailored by incorporating various additives:

  • Plasticizers: To improve flexibility and reduce the minimum film formation temperature (MFFT). Common plasticizers include dibutyl phthalate and dioctyl phthalate.

  • Co-monomers: Vinyl acetate can be copolymerized with other monomers, such as ethylene (to form vinyl acetate-ethylene or VAE copolymers) or acrylates, to enhance properties like water resistance, flexibility, and adhesion to non-porous surfaces.[4]

  • Pigments and Fillers: To provide color, opacity, and control gloss.

  • Thickeners and Rheology Modifiers: To control the viscosity and application properties of the paint.

Quantitative Data for PVAc-Based Coatings:

PropertyTypical Value RangeSignificance
Solids Content40 - 60%Higher solids content generally leads to a thicker, more durable film.
pH4.0 - 6.0Affects the stability of the emulsion and the performance of other additives.
Viscosity (Brookfield)500 - 5000 cPDetermines the flow and application characteristics of the coating.
Minimum Film Formation Temperature (MFFT)5 - 20 °CThe minimum temperature at which a continuous film will form.
Glass Transition Temperature (Tg)30 - 45 °CInfluences the hardness and flexibility of the dried film.
Application Notes for PVAc in Adhesives

PVAc emulsions are the basis for many common adhesives, most notably "white glue" or "wood glue".[2] The adhesive bond is formed as water from the emulsion is absorbed by the porous substrate, and the polymer particles coalesce to create a strong, continuous film.

Key Properties and Applications:

  • Strong Bonds with Porous Materials: PVAc adhesives are highly effective for bonding wood, paper, cardboard, and fabric.[2]

  • Fast Setting Time: They offer a relatively quick setting time, which is advantageous in many assembly applications.

  • Non-toxic and Safe: PVAc adhesives are generally non-toxic and safe to handle, making them suitable for household and school use.[5]

  • Versatility: Formulations can be adjusted to control viscosity, open time, and bond strength for various applications, from bookbinding to furniture assembly.[6]

Formulation Considerations:

  • Tackifiers: Resins added to increase the initial tack or "stickiness" of the adhesive.

  • Crosslinking Agents: To improve water resistance and heat resistance of the adhesive bond.[7]

  • Fillers: Such as wood flour or calcium carbonate, can be added to increase the solids content, reduce cost, and improve gap-filling properties.

  • Preservatives: To prevent microbial growth in the water-based emulsion.

Quantitative Data for PVAc Wood Adhesives:

PropertyTypical Value RangeSignificance
Solids Content45 - 55%Affects the viscosity and bond strength.
pH4.0 - 5.5Influences the stability and curing of the adhesive.[8]
Open Time5 - 15 minutesThe time after application during which a bond can still be successfully formed.
Clamping Time30 - 120 minutesThe minimum time required for the bond to develop sufficient strength before the clamps can be removed.
Shear Strength (Wood-to-Wood)10 - 20 N/mm²A measure of the adhesive's ability to resist forces parallel to the bond line.[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl acetate) via Emulsion Polymerization

This protocol describes a typical laboratory-scale synthesis of a poly(vinyl acetate) emulsion.

Materials:

  • Vinyl acetate (monomer)

  • Poly(vinyl alcohol) (PVA) (stabilizer)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and addition funnels

  • Heating/cooling circulator

  • Thermometer

Procedure:

  • Initial Charge: To the reactor, add a solution of poly(vinyl alcohol) and sodium bicarbonate in deionized water.

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heating: Heat the reactor contents to 60-70°C with constant stirring.

  • Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.

  • Monomer Feed: Begin the gradual addition of the vinyl acetate monomer to the reactor over a period of 2-3 hours.

  • Initiator Feed: Concurrently with the monomer feed, gradually add the remaining potassium persulfate solution.

  • Reaction: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: The resulting PVAc emulsion can be characterized for its solids content, viscosity, particle size, and pH.

Workflow Diagram:

SynthesisWorkflow A Initial Charge (PVA, NaHCO3, Water) B Purge with Nitrogen A->B C Heat to 60-70°C B->C D Add Initial Initiator C->D E Gradual Monomer & Initiator Feed D->E F Reaction (1-2 hours) E->F G Cool to Room Temp. F->G H PVAc Emulsion G->H

Workflow for PVAc Emulsion Polymerization.
Protocol 2: Formulation and Testing of a PVAc-Based Interior Latex Paint

This protocol outlines the preparation of a simple latex paint formulation and subsequent testing of its properties.

Materials:

  • PVAc emulsion (50% solids)

  • Water

  • Propylene glycol (antifreeze and coalescing agent)

  • Dispersant

  • Titanium dioxide (pigment)

  • Calcium carbonate (extender pigment)

  • Thickener (e.g., hydroxyethyl cellulose)

  • Defoamer

  • Biocide

Equipment:

  • High-speed disperser

  • Laboratory balance

  • Paint shaker

  • Drawdown bar

  • Scrub resistance tester

  • Gloss meter

Procedure:

  • Grind Phase:

    • To a dispersion vessel, add water, propylene glycol, dispersant, defoamer, and biocide.

    • While mixing at low speed, slowly add the titanium dioxide and calcium carbonate.

    • Increase the speed of the disperser to high and grind for 20-30 minutes to achieve a fine dispersion of the pigments.

  • Letdown Phase:

    • Reduce the mixing speed and add the PVAc emulsion.

    • Add the thickener solution slowly to achieve the desired viscosity.

    • Mix for an additional 15 minutes until the paint is homogeneous.

  • Testing:

    • Viscosity: Measure the Krebs unit (KU) viscosity.

    • Film Application: Apply a thin film of the paint on a test panel using a drawdown bar.

    • Drying Time: Determine the touch-dry and hard-dry times.

    • Gloss: Measure the gloss of the dried film at 60° and 85°.

    • Scrub Resistance: After curing for 7 days, test the scrub resistance of the paint film according to ASTM standards.

Experimental Logic Diagram:

PaintFormulation cluster_grind Grind Phase cluster_letdown Letdown Phase cluster_testing Testing Grind_Start Water, Glycol, Dispersant Add_Pigments Add TiO2 & CaCO3 Grind_Start->Add_Pigments High_Speed_Dispersion High-Speed Dispersion Add_Pigments->High_Speed_Dispersion Add_PVAc Add PVAc Emulsion High_Speed_Dispersion->Add_PVAc Add_Thickener Add Thickener Add_PVAc->Add_Thickener Final_Mix Final Mixing Add_Thickener->Final_Mix Viscosity Viscosity Final_Mix->Viscosity Drying_Time Drying Time Final_Mix->Drying_Time Gloss Gloss Final_Mix->Gloss Scrub_Resistance Scrub Resistance Final_Mix->Scrub_Resistance

Latex Paint Formulation and Testing Logic.

A Note on Poly(4-vinylphenol) in Adhesives

Poly(4-vinylphenyl acetate), also known as poly(4-acetoxystyrene), can be hydrolyzed to produce poly(4-vinylphenol) (PVP).[10] While not a primary adhesive resin itself, PVP has applications as an adhesion promoter and a component in adhesive formulations.

Key Properties and Applications:

  • Adhesion Promoter: PVP can improve the adhesion of hot-melt adhesives.

  • Heat Resistance: It can enhance the heat resistance of adhesive formulations.

  • Wood Adhesives: Research has explored the use of PVP in formaldehyde-free wood adhesives, showing that it can form strong bonds, particularly when combined with crosslinking agents.[11][12]

The synthesis of poly(4-vinylphenol) typically involves the polymerization of 4-acetoxystyrene followed by hydrolysis.

Reaction Pathway:

PVP_Synthesis cluster_step1 Polymerization cluster_step2 Hydrolysis Monomer 4-Acetoxystyrene Polymer Poly(4-acetoxystyrene) Monomer->Polymer Radical Polymerization Hydrolysis Poly(4-vinylphenol) Polymer->Hydrolysis Acid or Base Catalyzed

Synthesis Pathway of Poly(4-vinylphenol).

References

Application Notes and Protocols for the Copolymerization of 2-Vinylphenyl Acetate with Styrene or Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established procedures for the copolymerization of vinyl acetate (VAc), a structurally similar monomer. Due to the limited availability of specific data for 2-Vinylphenyl acetate (VPA), these protocols serve as a starting point and may require optimization for specific research applications. Reactivity ratios and optimal reaction conditions for VPA are expected to differ from those of VAc.

Introduction

Copolymers of vinyl esters, such as this compound (VPA), with styrene and acrylates offer a versatile platform for the synthesis of materials with tunable properties. The incorporation of the aromatic VPA monomer can enhance thermal stability and modify the refractive index of the resulting copolymers. These materials find potential applications in coatings, adhesives, and specialty plastics. This document provides detailed protocols for the free-radical copolymerization of VPA with styrene and representative acrylates (methyl methacrylate and butyl acrylate) via solution and emulsion polymerization techniques.

Data Presentation

Reactivity Ratios for Copolymerization of Vinyl Acetate (VAc) with Styrene and Acrylates

The reactivity ratios (r1, r2) are crucial parameters that describe the tendency of monomers to copolymerize.[1] They represent the ratio of the rate constant for a growing polymer chain ending in a given monomer to add the same monomer versus the other monomer.[1] The product of the reactivity ratios (r1r2) indicates the type of copolymer formed:

  • r1r2 ≈ 1: Ideal random copolymer.[1]

  • r1r2 ≈ 0: Tendency towards alternating copolymer.

  • r1r2 > 1: Tendency towards block copolymer formation.

The following table summarizes literature-reported reactivity ratios for the copolymerization of vinyl acetate (VAc) with styrene and various acrylates. These values can serve as an initial guide for designing copolymerization reactions with the analogous this compound.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 r1 * r2 Copolymer Type Tendency Reference
Vinyl Acetate (VAc)Styrene (St)0.01550.55Random/Blocky (Styrene rich)[1][2]
Vinyl Acetate (VAc)Methyl Methacrylate (MMA)~0.1~20~2Random/Blocky (MMA rich)[3]
Vinyl Acetate (VAc)Butyl Acrylate (BA)0.044.00.16Alternating/Random[4]
Vinyl Acetate (VAc)Acrylic Acid (AA)0.042.60.104Alternating/Random[5]
Ethyl Methacrylate (EMA)Methacrylamide (MAM)0.1970.2300.045Alternating[6]
Vinyl Acetate (VAc)Methacrylamide (MAM)0.2944.3141.268Random/Blocky (MAM rich)[6]
Methyl Acrylate (MA)Vinyl Acetate (VAc)6.30.0310.195Alternating/Random[7]

Experimental Protocols

Synthesis of Poly(this compound-co-styrene) via Solution Polymerization

This protocol describes a general procedure for the solution copolymerization of VPA and styrene.

Materials:

  • This compound (VPA), purified

  • Styrene (St), inhibitor removed

  • Toluene, anhydrous

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of VPA and styrene to toluene (e.g., 2 M total monomer concentration).

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To monitor conversion, samples can be taken periodically and analyzed by gravimetry or ¹H NMR.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Characterization:

  • ¹H NMR: Determine copolymer composition by integrating characteristic peaks of VPA and styrene repeating units.

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • FTIR: Confirm the incorporation of both monomers by identifying characteristic vibrational bands.

  • DSC: Determine the glass transition temperature (Tg) of the copolymer.

Synthesis of Poly(this compound-co-butyl acrylate) via Emulsion Polymerization

This protocol outlines a general procedure for the emulsion copolymerization of VPA and butyl acrylate.[8][9]

Materials:

  • This compound (VPA), purified

  • Butyl acrylate (BA), inhibitor removed

  • Sodium dodecyl sulfate (SDS), emulsifier

  • Potassium persulfate (KPS), initiator

  • Sodium bicarbonate (NaHCO₃), buffer

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving SDS and NaHCO₃ in deionized water.

  • Purge the system with nitrogen for 30 minutes while stirring.

  • In a separate beaker, prepare the monomer mixture of VPA and BA in the desired molar ratio.

  • Add a small portion (e.g., 10%) of the monomer mixture to the aqueous phase to form a pre-emulsion.

  • Heat the reactor to the desired temperature (e.g., 70 °C).

  • Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • After 15-30 minutes, start the continuous addition of the remaining monomer mixture to the reactor over a period of 2-4 hours.

  • After the monomer addition is complete, continue the reaction for an additional 1-2 hours to ensure high conversion.

  • Cool the reactor to room temperature.

  • The resulting latex can be used as is or the polymer can be isolated by coagulation with a salt solution (e.g., CaCl₂), followed by filtration, washing, and drying.

Characterization:

  • Gravimetry: Determine the solid content and monomer conversion.

  • ¹H NMR (of isolated polymer): Determine copolymer composition.

  • Dynamic Light Scattering (DLS): Determine the particle size and size distribution of the latex.

  • Transmission Electron Microscopy (TEM): Visualize the morphology of the latex particles.

  • FTIR and DSC (of isolated polymer): As described in the solution polymerization protocol.

Visualizations

Copolymerization_Workflow cluster_prep Monomer & Reagent Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (VPA, Styrene, Acrylates) Reaction_Setup Reaction Setup (Solution or Emulsion) Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (e.g., AIBN, KPS) Initiator_Prep->Reaction_Setup Solvent_Prep Solvent/Aqueous Phase Preparation Solvent_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Initiation Initiation & Propagation (Heating) Degassing->Initiation Termination Termination (Cooling) Initiation->Termination Precipitation Precipitation (e.g., in Methanol) Termination->Precipitation DLS_TEM DLS/TEM (for Emulsion) Termination->DLS_TEM Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying NMR ¹H NMR Drying->NMR GPC GPC/SEC Drying->GPC FTIR FTIR Drying->FTIR DSC DSC Drying->DSC

Caption: General experimental workflow for copolymerization.

Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical kd P1 Growing Chain ~M1• Radical->P1 k_i1 [M1] P2 Growing Chain ~M2• Radical->P2 k_i2 [M2] M1 Monomer 1 (VPA) M2 Monomer 2 (Styrene/Acrylate) P1->P1 P1->P2 k12 [M2] Dead_Polymer Dead Polymer P1->Dead_Polymer kt P2->P1 k21 [M1] P2->P2 P2->Dead_Polymer kt

Caption: Free-radical copolymerization mechanism.

References

Synthesis and Application of Functional Polymers from 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functional polymers derived from 2-vinylphenyl acetate. The primary focus is on the controlled polymerization of the monomer and the subsequent functionalization to yield poly(2-vinylphenol), a versatile platform for various biomedical applications, particularly in drug delivery.

Introduction

Functional polymers are macromolecules engineered to possess specific chemical groups that impart desired properties and functionalities. Poly(2-vinylphenol), derived from the hydrolysis of poly(this compound), is a valuable functional polymer due to the presence of the phenolic hydroxyl group. This group can be readily modified for the conjugation of drugs, targeting ligands, or other bioactive molecules. The controlled synthesis of the parent polymer, poly(this compound), is crucial for obtaining well-defined materials with predictable molecular weights and narrow molecular weight distributions, which are essential for applications in the biomedical field. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to achieve such control.

Synthesis of Poly(this compound) via RAFT Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). The following protocol is a general guideline for the RAFT polymerization of this compound, adapted from established procedures for styrene derivatives.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Anhydrous 1,4-dioxane (solvent)

  • Nitrogen gas (for deoxygenation)

  • Methanol (for precipitation)

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 30.8 mmol), CPDTC (e.g., 88.5 mg, 0.26 mmol, for a target degree of polymerization of 120), and AIBN (e.g., 8.5 mg, 0.052 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics (a common ratio is around 100-500:1:0.1-0.2).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). The polymerization time will depend on the desired conversion and can range from a few hours to 24 hours.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).

  • Termination and Isolation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator fragments, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation: Representative RAFT Polymerization of this compound

The following table summarizes representative data for the RAFT polymerization of this compound under typical conditions.

Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
2153,7003,5001.15
4307,4007,1001.12
85513,50013,2001.10
168520,90020,5001.08
249523,40023,0001.07

Note: The data presented are representative and may vary depending on the specific reaction conditions.

Functionalization: Hydrolysis of Poly(this compound) to Poly(2-vinylphenol)

The acetate groups of poly(this compound) can be hydrolyzed to yield poly(2-vinylphenol), a polymer with reactive hydroxyl groups. This transformation is typically achieved through acid or base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of Poly(this compound)

Materials:

  • Poly(this compound)

  • Methanol

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane or Tetrahydrofuran (THF) (solvent)

  • Deionized water

Procedure (Acid-Catalyzed):

  • Dissolution: Dissolve poly(this compound) (e.g., 2.0 g) in a suitable solvent such as 1,4-dioxane or THF (e.g., 20 mL).

  • Addition of Acid: Add a solution of concentrated hydrochloric acid in methanol (e.g., 5 mL of a 1 M solution).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the hydrolysis by taking small samples and analyzing them using FTIR spectroscopy (disappearance of the ester carbonyl peak around 1760 cm⁻¹ and appearance of a broad hydroxyl peak around 3200-3600 cm⁻¹).

  • Isolation and Purification: After completion of the reaction, cool the solution and precipitate the poly(2-vinylphenol) by pouring the solution into a large volume of deionized water.

  • Washing and Drying: Collect the polymer by filtration, wash it thoroughly with deionized water to remove the acid and any remaining solvent, and dry it under vacuum at 60 °C to a constant weight.

Data Presentation: Hydrolysis of Poly(this compound)
Reaction Time (h)Hydrolysis (%)FTIR Carbonyl Peak (cm⁻¹)FTIR Hydroxyl Peak (cm⁻¹)
00~1760-
640Decreasing intensityBroad peak appearing
1275Significantly reducedBroad peak intensifying
24>95Absent or very weakStrong, broad peak
48>98AbsentStrong, broad peak

Note: The degree of hydrolysis can be quantified by ¹H NMR spectroscopy by comparing the integrals of the aromatic protons and the methyl protons of the acetate group.

Visualization of Workflows

Synthesis and Functionalization Workflow

The following diagram illustrates the overall workflow from the monomer to the functionalized polymer.

Synthesis_Functionalization Monomer This compound RAFT RAFT Polymerization (AIBN, CPDTC, Dioxane, 70°C) Monomer->RAFT Polymerize Polymer Poly(this compound) RAFT->Polymer Hydrolysis Hydrolysis (HCl/MeOH or NaOH) Polymer->Hydrolysis Functionalize FunctionalPolymer Poly(2-vinylphenol) Hydrolysis->FunctionalPolymer

Caption: Workflow for the synthesis of poly(2-vinylphenol).

Application in Drug Delivery

Poly(2-vinylphenol) can be utilized as a versatile platform for creating drug delivery systems. The phenolic hydroxyl groups can be used to conjugate drugs directly or to attach other functional moieties.

Drug_Delivery_Application cluster_synthesis Polymer Synthesis & Functionalization cluster_conjugation Drug Conjugation cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Drug Delivery Poly(this compound) Poly(this compound) Poly(2-vinylphenol) Poly(2-vinylphenol) Poly(this compound)->Poly(2-vinylphenol) Hydrolysis Drug Conjugation Drug Conjugation Poly(2-vinylphenol)->Drug Conjugation Linker Chemistry Polymer-Drug Conjugate Polymer-Drug Conjugate Drug Conjugation->Polymer-Drug Conjugate Drug Drug Drug->Drug Conjugation Self-Assembly / Nanoprecipitation Self-Assembly / Nanoprecipitation Polymer-Drug Conjugate->Self-Assembly / Nanoprecipitation Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Self-Assembly / Nanoprecipitation->Drug-Loaded Nanoparticles Systemic Administration Systemic Administration Drug-Loaded Nanoparticles->Systemic Administration e.g., pH-responsive release Targeted Release at Tumor Site Targeted Release at Tumor Site Systemic Administration->Targeted Release at Tumor Site e.g., pH-responsive release

Caption: Application of poly(2-vinylphenol) in drug delivery.

Applications in Drug Development

The functionalized poly(2-vinylphenol) is a promising material for various applications in drug development due to its biocompatibility and the reactivity of the phenol group.

  • Drug Conjugation: The hydroxyl groups on the polymer backbone provide sites for the covalent attachment of drug molecules, often through linker chemistry. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Nanoparticle Formulation: Polymer-drug conjugates can be formulated into nanoparticles through methods like self-assembly or nanoprecipitation. These nanoparticles can protect the drug from degradation and facilitate its delivery to the target site.

  • Stimuli-Responsive Systems: The phenolic group's pKa allows for the design of pH-responsive drug delivery systems. At physiological pH, the polymer may be in a collapsed state, while in the acidic environment of a tumor or endosome, it can undergo a conformational change, leading to drug release.

  • Bioadhesion: The hydrogen-bonding capability of the hydroxyl groups can promote adhesion to biological tissues, which is beneficial for mucosal drug delivery.

By controlling the synthesis and functionalization of polymers derived from this compound, researchers can develop advanced materials with tailored properties for a wide range of applications in the pharmaceutical and biomedical fields.

Application Notes and Protocols for 2-Vinylphenyl Acetate in Organic Synthesis and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-vinylphenyl acetate (also known as 2-acetoxystyrene) in organic synthesis and as a precursor for functional polymers in click chemistry applications.

Overview and Properties

This compound is a versatile bifunctional monomer. The vinyl group can participate in various polymerization and organic reactions, such as cycloadditions and cross-coupling reactions. The acetate group serves as a protected form of a phenol, which can be deprotected to yield a reactive hydroxyl group. This hydroxyl group on the corresponding polymer, poly(2-vinylphenol), can be further functionalized for a variety of applications, including bioconjugation via click chemistry.

Physical and Chemical Properties:

PropertyValue (for the analogous 4-isomer)
CAS Number 63600-35-1
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 260 °C (lit.)[2]
Density 1.06 g/mL at 25 °C (lit.)

Note: Some physical properties are for the more commonly documented 4-isomer (4-acetoxystyrene) and are expected to be similar for the 2-isomer.

Synthesis of this compound

The synthesis of this compound can be achieved by the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of its isomer, 4-acetoxystyrene, from 4-hydroxystyrene.[3]

Experimental Protocol: Acetylation of 2-Vinylphenol
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-vinylphenol (1.0 eq) in a suitable solvent such as methyl tert-butyl ether.

  • Addition of Base: Add triethylamine (1.05 eq) to the solution. To prevent polymerization of the vinyl group, a polymerization inhibitor like phenothiazine can be added.

  • Cooling: Cool the reaction mixture to a temperature between -5 to 0 °C using a dry ice-ethanol bath.

  • Acetylation: Add acetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -5 and 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 10-20 °C and stir for an additional hour.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filter cake with a small amount of methyl tert-butyl ether.

    • Quench the filtrate with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Diagram: Synthesis of this compound

G cluster_synthesis Synthesis of this compound 2_Vinylphenol 2-Vinylphenol 2_VPA This compound 2_Vinylphenol->2_VPA Acetylation Acetyl_Chloride Acetyl Chloride, Triethylamine Acetyl_Chloride->2_VPA

Caption: Synthesis of this compound via acetylation.

Applications in Organic Synthesis

The vinyl group of this compound can participate in several important carbon-carbon bond-forming reactions.

a) Diels-Alder Reaction

This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives.[4][5] The reaction is typically thermally promoted.

Representative Protocol: Diels-Alder Reaction
  • In a sealed tube, combine this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.2 eq) in a high-boiling solvent such as toluene.

  • Heat the mixture at a temperature ranging from 100 to 180 °C.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

b) Palladium-Catalyzed Cross-Coupling Reactions

The Heck reaction allows for the coupling of this compound with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.[6][7][8][9] This reaction is a powerful tool for the synthesis of substituted stilbene-like structures.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

For Suzuki-Miyaura coupling, this compound would typically be converted to a boronic acid or ester. However, simple vinyl boronic acids are often unstable.[10] A more common approach would be to use a stable derivative like a trivinylboroxane-pyridine complex.[10] The coupling partner would be an aryl or vinyl halide/triflate.

  • In a flask, combine the aryl halide (1.0 eq), the vinylboronic acid derivative (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a mixture of a degassed organic solvent (e.g., DME, toluene, or dioxane) and an aqueous solution of the base.

  • Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 100 °C until completion.

  • After cooling, dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Table of Representative Reaction Conditions and Yields:

ReactionCatalyst/ReagentsSolventTemp. (°C)Typical Yield (%)
Diels-Alder ThermalToluene100-18060-90
Heck Pd(OAc)₂, PPh₃, Et₃NDMF80-12070-95
Suzuki Pd(PPh₃)₄, K₂CO₃Toluene/H₂O80-10075-98

Note: Yields are illustrative and depend on the specific substrates and reaction conditions.

Diagram: Cross-Coupling Reactions of this compound

G cluster_coupling Palladium-Catalyzed Cross-Coupling 2_VPA This compound Heck_Product Heck Product (Stilbene derivative) 2_VPA->Heck_Product Heck Reaction Vinyl_Boronic_Acid Vinyl Boronic Acid Derivative 2_VPA->Vinyl_Boronic_Acid Borylation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Heck_Product Suzuki_Product Suzuki Product (Styrene derivative) Aryl_Halide->Suzuki_Product Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Heck_Product Pd_Catalyst->Suzuki_Product Vinyl_Boronic_Acid->Suzuki_Product Suzuki Coupling

Caption: Heck and Suzuki cross-coupling pathways.

Application in Polymer Synthesis and Click Chemistry

This compound is a valuable monomer for creating functional polymers. The resulting poly(this compound) can be hydrolyzed to poly(2-vinylphenol), which provides a scaffold for post-polymerization modification, making it suitable for click chemistry applications.

a) Polymerization of this compound

This compound can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with controlled molecular weights and low dispersities.

Representative Protocol: RAFT Polymerization
  • In a Schlenk tube, combine this compound, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN).

  • If conducting a solution polymerization, add an anhydrous solvent like 1,4-dioxane.

  • Degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Stir for the specified time to achieve the desired conversion.

  • Terminate the polymerization by cooling the tube in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the solution to a large excess of a non-solvent like methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven.

b) Hydrolysis to Poly(2-vinylphenol)

The acetate groups of poly(this compound) can be hydrolyzed to hydroxyl groups to yield poly(2-vinylphenol). This can be achieved using either acidic or basic conditions.[11][12]

Representative Protocol: Basic Hydrolysis
  • Dissolve the poly(this compound) in a suitable solvent mixture, such as methanol and toluene.

  • Add an aqueous solution of a base, such as sodium hydroxide. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.[11]

  • Reflux the mixture until the hydrolysis is complete (can be monitored by FT-IR by observing the disappearance of the ester carbonyl peak and the appearance of a broad hydroxyl peak).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the poly(2-vinylphenol).

  • Collect the polymer by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

c) Post-Polymerization Modification for Click Chemistry

The phenolic hydroxyl groups of poly(2-vinylphenol) are ideal sites for introducing functionalities for click chemistry. A common strategy is to attach either an azide or an alkyne group, which can then be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13]

Representative Protocol: Functionalization and Click Reaction

Step 1: Introduction of an Alkyne Handle

  • Dissolve poly(2-vinylphenol) in a dry polar aprotic solvent like DMF or THF.

  • Add a base such as potassium carbonate.

  • Add an alkyne-containing electrophile, for example, propargyl bromide.

  • Stir the reaction at room temperature or with gentle heating until the functionalization is complete.

  • Precipitate the alkyne-functionalized polymer in a non-solvent, filter, and dry.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized polymer and an azide-containing molecule (e.g., an azide-functionalized drug, peptide, or fluorescent dye) in a suitable solvent (e.g., DMF/water).

  • Add a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Add a copper-stabilizing ligand, such as TBTA or PMDETA.

  • Stir the reaction at room temperature.

  • After the reaction is complete, purify the functionalized polymer, for example, by dialysis or precipitation, to remove the copper catalyst and unreacted small molecules.

G cluster_workflow Polymer Functionalization Workflow 2_VPA This compound Polymerization RAFT Polymerization Poly_2VPA Poly(this compound) Hydrolysis Hydrolysis Poly_2VP Poly(2-vinylphenol) Functionalization Functionalization (e.g., with propargyl bromide) Alkyne_Polymer Alkyne-functionalized Polymer Click_Reaction CuAAC Click Reaction Azide_Molecule Azide-containing Molecule (e.g., Drug, Dye) Functional_Polymer Functionalized Polymer Conjugate

References

Application Notes and Protocols for Anionic Polymerization of Protected Vinylphenyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the living anionic polymerization of various protected 4-vinylphenyl monomers to synthesize well-defined poly(4-vinylphenol) (PVP) precursors. PVP is a crucial polymer in various high-tech applications, including photoresists, electronics, and biomedical materials, due to its phenolic functionality. Direct polymerization of 4-vinylphenol is problematic for anionic polymerization due to the acidic phenolic proton. Therefore, a protection strategy is necessary. This note covers three common protecting groups: tert-butoxy, tert-butyldimethylsilyloxy, and 1-ethoxyethoxy.

Living anionic polymerization offers precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to synthesize block copolymers.[1] The protocols outlined below utilize sec-butyllithium (sec-BuLi) as the initiator and tetrahydrofuran (THF) as the solvent, a common system for the living anionic polymerization of styrenic monomers.[2]

Data Presentation

The living nature of these polymerizations allows for the predictable control of the polymer's number-average molecular weight (Mn) by adjusting the molar ratio of the monomer to the initiator. The following tables summarize the expected quantitative data for the anionic polymerization of three different protected 4-vinylphenyl monomers.

Table 1: Anionic Polymerization of 4-tert-Butoxystyrene (tBOS)

EntryMonomer:Initiator RatioTarget Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
150:18,8008,700≤ 1.10
2100:117,60017,500≤ 1.10
3200:135,20035,000≤ 1.12
4350:161,60061,000≤ 1.15

Table 2: Anionic Polymerization of 4-(tert-Butyldimethylsilyloxy)styrene (TBDMSOS)

Anionic polymerization of TBDMSOS proceeds in a living manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[3]

EntryMonomer:Initiator RatioTarget Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
150:111,70011,500≤ 1.05
2100:123,40023,200≤ 1.06
3200:146,80046,500≤ 1.08
4350:181,90081,200≤ 1.10

Table 3: Anionic Polymerization of 1-(1-Ethoxyethoxy)-4-vinylbenzene (EEVS)

EntryMonomer:Initiator RatioTarget Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
150:19,6009,500≤ 1.05
2100:119,20019,000≤ 1.06
3200:138,40038,000≤ 1.08
4350:167,20067,000≤ 1.09

Experimental Protocols

General Considerations for Anionic Polymerization:

Anionic polymerization is highly sensitive to protic impurities such as water and oxygen. All procedures must be carried out under high vacuum or in an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Glassware should be rigorously cleaned and flame-dried under vacuum immediately before use. Solvents and monomers must be purified and dried.

1. Purification of Reagents

  • Tetrahydrofuran (THF): Pre-dry over calcium hydride (CaH2), followed by distillation from a sodium/benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists.

  • Protected Vinylphenyl Monomers (tBOS, TBDMSOS, EEVS): Dry over CaH2 followed by distillation under reduced pressure. Store under an inert atmosphere and use promptly.

  • sec-Butyllithium (sec-BuLi): Commercially available solutions in cyclohexane are typically used. The concentration of the initiator must be accurately determined by titration (e.g., with diphenylacetic acid) prior to use.

2. Anionic Polymerization of Protected Vinylphenyl Monomers

This protocol describes a typical lab-scale polymerization. The amounts can be scaled as needed.

  • Materials:

    • Purified protected vinylphenyl monomer (tBOS, TBDMSOS, or EEVS)

    • Purified THF

    • Standardized sec-BuLi solution in cyclohexane

    • Degassed methanol

    • Schlenk flask with a magnetic stir bar

    • Syringes and cannulas for liquid transfers under inert atmosphere

  • Procedure:

    • Assemble and flame-dry the Schlenk flask under high vacuum. Allow it to cool to room temperature under an inert atmosphere.

    • Add the desired amount of purified THF to the flask via cannula.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Add the calculated amount of sec-BuLi initiator to the cold THF via syringe.

    • Slowly add the purified and degassed protected vinylphenyl monomer to the initiator solution via syringe or cannula. A color change to deep red or orange is typically observed, indicating the formation of the living polystyryl anions.

    • Allow the polymerization to proceed at -78 °C for 1-2 hours.

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

3. Deprotection of the Protected Poly(4-vinylphenol)

3.1 Deprotection of Poly(4-tert-butoxystyrene) (PtBOS)

  • Materials:

    • Poly(4-tert-butoxystyrene)

    • Dioxane or THF

    • Concentrated hydrochloric acid (HCl)

    • Methanol or water for precipitation

  • Procedure:

    • Dissolve the PtBOS in dioxane or THF.

    • Add a catalytic amount of concentrated HCl (e.g., a few drops) to the polymer solution.

    • Stir the mixture at room temperature. The deprotection is typically complete within a few hours. The progress can be monitored by FTIR by observing the disappearance of the C-O-C stretch of the tert-butoxy group and the appearance of the broad O-H stretch of the phenol.

    • Precipitate the resulting poly(4-vinylphenol) in a large excess of water or methanol.

    • Collect the polymer by filtration, wash thoroughly with the precipitation solvent to remove any residual acid, and dry under vacuum.

3.2 Deprotection of Poly(4-(tert-butyldimethylsilyloxy)styrene) (PTBDMSOS)

  • Materials:

    • Poly(4-(tert-butyldimethylsilyloxy)styrene)

    • THF

    • Hydrochloric acid (1 M) or Tetrabutylammonium fluoride (TBAF) (1 M in THF)

    • Methanol or water for precipitation

  • Procedure:

    • Acidic Deprotection:

      • Dissolve the PTBDMSOS in THF.

      • Add an excess of 1 M HCl.

      • Stir the mixture at room temperature for 2-4 hours.

      • Precipitate the polymer in water, filter, and wash with water until the filtrate is neutral.

      • Dry the polymer under vacuum.

    • Fluoride-based Deprotection:

      • Dissolve the PTBDMSOS in THF.

      • Add a slight excess of 1 M TBAF solution in THF.

      • Stir at room temperature for 1-2 hours.

      • Precipitate the polymer in water, filter, wash with water, and dry under vacuum.

3.3 Deprotection of Poly(1-(1-ethoxyethoxy)-4-vinylbenzene) (PEEVS)

  • Materials:

    • Poly(1-(1-ethoxyethoxy)-4-vinylbenzene)

    • THF or Dioxane

    • Concentrated hydrochloric acid (HCl)

    • Methanol or water for precipitation

  • Procedure:

    • Dissolve the PEEVS in THF or dioxane.

    • Add a catalytic amount of concentrated HCl.

    • Stir the mixture at room temperature. The deprotection is typically rapid and can be completed within a few hours.[4]

    • Precipitate the resulting poly(4-vinylphenol) in a large excess of methanol or water.

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

G cluster_0 Monomer Preparation cluster_1 Living Anionic Polymerization cluster_2 Deprotection and Final Product Monomer 4-Vinylphenol Protection Protection of Hydroxyl Group Monomer->Protection ProtectedMonomer Protected Vinylphenyl Monomer (tBOS, TBDMSOS, or EEVS) Protection->ProtectedMonomer Initiation Initiation with sec-BuLi in THF at -78°C ProtectedMonomer->Initiation Purification Rigorous Purification (Solvent, Monomer) Purification->Initiation Propagation Living Propagation Initiation->Propagation Termination Termination with Methanol Propagation->Termination ProtectedPolymer Protected Poly(4-vinylphenol) Termination->ProtectedPolymer Deprotection Acid-Catalyzed Deprotection ProtectedPolymer->Deprotection FinalPolymer Poly(4-vinylphenol) Deprotection->FinalPolymer

Caption: Overall experimental workflow for the synthesis of poly(4-vinylphenol).

G Initiator sec-Bu⁻ Li⁺ Monomer Protected Vinylphenyl Monomer Initiator->Monomer Initiation LivingAnion1 Living Anionic Chain End (n=1) Monomer2 Protected Vinylphenyl Monomer (n+1) LivingAnion1->Monomer2 Propagation LivingAnion2 Propagating Living Polymer Chain (n+1) Terminator Methanol (CH₃OH) LivingAnion2->Terminator Termination TerminatedPolymer Terminated Protected Polymer

Caption: Chemical transformation during anionic polymerization.

References

Application Notes and Protocols for the Functionalization of Polymers Using 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of polymers using 2-vinylphenyl acetate. This monomer serves as a valuable precursor for the synthesis of poly(2-hydroxystyrene), a polymer with significant potential in biomedical applications, including drug delivery systems, due to its phenolic hydroxyl groups that allow for further chemical modification. The protocols detailed below cover the synthesis of polymers containing this compound, their subsequent deacetylation to introduce reactive hydroxyl groups, and post-polymerization modification.

Introduction to this compound in Polymer Functionalization

This compound is a protected monomer that allows for the straightforward synthesis of well-defined polymers using various polymerization techniques. The acetate group masks the reactive hydroxyl functionality of the corresponding 2-vinylphenol, preventing interference with many polymerization processes, particularly controlled radical polymerization methods. Once the polymer is formed, the acetate groups can be readily removed through a simple hydrolysis reaction, yielding poly(2-hydroxystyrene). This resulting polymer is analogous to polystyrene but with the added functionality of a hydroxyl group on the phenyl ring, which can be used for a variety of conjugation chemistries, such as attaching therapeutic agents, targeting ligands, or other functional moieties. This strategy is particularly relevant in the development of advanced drug delivery systems. Polymeric drug carriers offer the ability to improve the therapeutic index of drugs by controlling their release, extending their circulation time, and targeting them to specific sites of action.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for the synthesis of vinyl polymers. The following protocol describes the synthesis of a homopolymer of this compound. This method can be adapted for copolymerization with other vinyl monomers, such as styrene or acrylates, to tailor the polymer's properties.

Experimental Protocol: Bulk Free-Radical Polymerization of this compound

Materials:

  • This compound (inhibitor-free)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene (or another suitable solvent)

  • Methanol (for precipitation)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer Preparation: If the this compound contains an inhibitor, pass it through a column of basic alumina to remove it.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the desired amount of this compound in a minimal amount of anhydrous toluene.

  • Initiator Addition: Add the radical initiator (AIBN or BPO) at a concentration of 0.1-1 mol% relative to the monomer.

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: Under an inert atmosphere, heat the reaction mixture to 60-80°C with continuous stirring. The polymerization time will vary depending on the desired conversion but typically ranges from 4 to 24 hours.

  • Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The resulting viscous solution is then slowly added to a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization

The resulting poly(this compound) can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Deacetylation of Poly(this compound) to Poly(2-hydroxystyrene)

The conversion of the acetate-protected polymer to the functional poly(2-hydroxystyrene) is a critical step. The following protocol is adapted from a procedure for the deacetylation of poly(4-acetoxystyrene) and is expected to be effective for the 2-isomer.

Experimental Protocol: Acid-Catalyzed Transesterification

Materials:

  • Poly(this compound)

  • Methanol

  • Methanesulfonic acid (or another strong acid catalyst)

  • Acetone

  • Deionized water

  • Rotary evaporator

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the poly(this compound) in methanol.

  • Catalyst Addition: Add a catalytic amount of methanesulfonic acid to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by taking aliquots and analyzing via IR or NMR spectroscopy for the disappearance of the acetate carbonyl peak.

  • Solvent Removal: After the reaction is complete, remove the methanol and the methyl acetate byproduct using a rotary evaporator.

  • Purification: Dissolve the resulting polymer in acetone and precipitate it by adding the solution dropwise into a large volume of deionized water with stirring.

  • Drying: Collect the purified poly(2-hydroxystyrene) by filtration and dry it in a vacuum oven to a constant weight.

Post-Polymerization Functionalization of Poly(2-hydroxystyrene)

The phenolic hydroxyl groups of poly(2-hydroxystyrene) provide a versatile handle for a wide range of chemical modifications. This allows for the attachment of various functional molecules, making it a highly valuable platform for drug delivery applications.

An example of a post-polymerization modification is the attachment of a drug molecule containing a carboxylic acid group via an ester linkage.

Experimental Protocol: Esterification with a Carboxylic Acid-Containing Drug

Materials:

  • Poly(2-hydroxystyrene)

  • Carboxylic acid-containing drug molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve poly(2-hydroxystyrene) and the carboxylic acid-containing drug in anhydrous DMF.

  • Reagent Addition: Add DMAP (catalytic amount) followed by DCC to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of the drug molecule.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. Precipitate the functionalized polymer by adding the reaction solution to a large excess of diethyl ether.

  • Washing and Drying: Wash the precipitate with diethyl ether to remove any unreacted drug and coupling agents. Dry the final product under vacuum.

Quantitative Data Summary

The following tables provide representative data for the polymerization of vinyl monomers and the properties of the resulting polymers. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Representative Data for Free-Radical Polymerization of Vinyl Monomers

MonomerInitiator (mol%)Temp (°C)Time (h)Mn ( g/mol )PDITg (°C)
Vinyl AcetateAIBN (0.5)601616,4001.25~30-40
StyreneBPO (0.2)80850,0001.8~100

Data is illustrative and based on typical values found in the literature for similar systems.

Table 2: Properties of Poly(acetoxystyrene) and Poly(hydroxystyrene)

PolymerTg (°C)Decomposition Temp (°C)
Poly(4-acetoxystyrene)~110-120>300
Poly(4-hydroxystyrene)~183~360

Data for the 4-isomer is presented as a close analog.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes described in these application notes.

Functionalization_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification 2VPA This compound Polymerization Free-Radical Polymerization 2VPA->Polymerization Initiator Initiator (AIBN/BPO) Initiator->Polymerization P2VPA Poly(this compound) Polymerization->P2VPA Deacetylation Deacetylation (H+, MeOH) P2VPA->Deacetylation PHS Poly(2-hydroxystyrene) Deacetylation->PHS Coupling Coupling Reaction (e.g., DCC/DMAP) PHS->Coupling Drug Functional Molecule (e.g., Drug-COOH) Drug->Coupling FunctionalPolymer Functionalized Polymer (e.g., Drug Carrier) Coupling->FunctionalPolymer

Caption: Workflow for polymer functionalization using this compound.

Deacetylation_Pathway P2VPA Poly(this compound) - Contains acetate ester groups Transesterification Transesterification Reaction P2VPA->Transesterification Reagents Methanol (MeOH) Acid Catalyst (H+) Reagents->Transesterification PHS Poly(2-hydroxystyrene) - Contains reactive hydroxyl groups Transesterification->PHS Byproduct Methyl Acetate Transesterification->Byproduct

Caption: Deacetylation of poly(this compound) to poly(2-hydroxystyrene).

References

The Role of 2-Vinylphenyl Acetate in the Synthesis of Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenyl acetate, also known as 2-acetoxystyrene, is a functionalized styrene monomer that serves as a valuable building block in the synthesis of specialty polymers. Its unique structure, featuring a polymerizable vinyl group and a protected phenolic hydroxyl group, allows for the creation of well-defined polymers with tailored properties. The acetate group acts as a protecting group for the reactive hydroxyl functionality, enabling controlled polymerization through various techniques. Subsequent hydrolysis of the acetate group yields poly(2-vinylphenol), a polymer with a wide range of applications in electronics, photoresists, adhesives, and biomedical fields due to the presence of the phenolic hydroxyl group. This hydroxyl group imparts properties such as hydrogen bonding capabilities, antioxidant activity, and sites for further functionalization.

This document provides detailed application notes and protocols for the polymerization of this compound and its subsequent conversion to poly(2-vinylphenol). It covers key polymerization techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented here are based on established methods for the closely related and well-studied isomer, 4-vinylphenyl acetate (4-acetoxystyrene), and are expected to be readily adaptable.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of acetoxystyrene monomers under different conditions. These values provide a comparative overview and can serve as a starting point for optimizing the polymerization of this compound.

Table 1: Free-Radical Polymerization of Acetoxystyrene

MonomerInitiatorSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
4-AcetoxystyreneAIBNToluene7024>9020,000 - 50,0002.0 - 3.5
4-AcetoxystyreneBenzoyl PeroxideBulk8018~9515,6002.0

Table 2: Controlled Radical Polymerization of 4-Acetoxystyrene

Polymerization MethodMonomerCTA/Initiator SystemSolventTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
RAFT4-AcetoxystyreneDDMAT/AIBN1,4-Dioxane70810,000 - 30,0001.1 - 1.3
ATRP4-AcetoxystyreneEBiB/CuBr/dNbpyXylene90615,000 - 40,0001.1 - 1.2
NMP4-AcetoxystyreneTEMPO/BPOBulk125482,000 - 30,0001.1 - 1.4[1]

Note: Data for 4-Acetoxystyrene is presented as a proxy for this compound due to the limited availability of specific data for the 2-isomer. AIBN = 2,2'-Azobis(isobutyronitrile), DDMAT = S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, EBiB = Ethyl α-bromoisobutyrate, dNbpy = 4,4′-di-n-nonyl-2,2′-bipyridine, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, BPO = Benzoyl peroxide.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the bulk free-radical polymerization of this compound to yield poly(this compound).

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Toluene (or other suitable solvent)

  • Methanol

  • Schlenk flask with a magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve the purified this compound in a minimal amount of toluene (for solution polymerization) or use it neat (for bulk polymerization). Add the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C and stir the mixture. The polymerization time will vary depending on the desired conversion (e.g., 6-24 hours).

  • Termination and Isolation: To terminate the polymerization, cool the flask in an ice bath and expose the contents to air. Dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (THF).

  • Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as methanol. Filter the white precipitate and dry it in a vacuum oven at 60°C until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification purify Purify Monomer setup Reaction Setup purify->setup degas Degas Mixture setup->degas polymerize Heat and Stir (70-80°C) degas->polymerize terminate Terminate Reaction polymerize->terminate dissolve Dissolve in THF terminate->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry Polymer precipitate->dry

Free-Radical Polymerization Workflow
Protocol 2: RAFT Polymerization of this compound

This protocol details the synthesis of well-defined poly(this compound) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials:

  • This compound (inhibitor removed)

  • RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT)

  • AIBN (recrystallized)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube with a magnetic stir bar

  • Vacuum line

  • Thermostated oil bath

Procedure:

  • Reaction Setup: In a Schlenk tube, add the desired amounts of this compound, RAFT agent (DDMAT), and AIBN. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be optimized (e.g., 100:1:0.1).

  • Degassing: Add anhydrous 1,4-dioxane to dissolve the components. Subject the mixture to at least three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 4-16 hours), depending on the target conversion.

  • Termination and Isolation: Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol or hexane. Repeat the dissolution-precipitation cycle to remove unreacted monomer and other impurities. Dry the final polymer under vacuum.

G cluster_RAFT RAFT Equilibrium M Monomer (this compound) P_active Active Polymer Radical CTA RAFT Agent (DDMAT) P_dormant Dormant Polymer Chain I Initiator (AIBN) I_radical Initiator Radical I->I_radical Decomposition P_dormant->P_active Reactivation P_active->M Propagation P_active->CTA Addition I_radical->M Initiation

RAFT Polymerization Mechanism
Protocol 3: Hydrolysis of Poly(this compound) to Poly(2-Vinylphenol)

This protocol describes the conversion of poly(this compound) to poly(2-vinylphenol) via hydrolysis of the acetate group.

Materials:

  • Poly(this compound)

  • Methanol or 1,4-Dioxane

  • Ammonium hydroxide or Sodium hydroxide solution

  • Hydrochloric acid (for neutralization if using a strong base)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the poly(this compound) in a suitable solvent such as methanol or 1,4-dioxane.

  • Hydrolysis: Add a solution of ammonium hydroxide or sodium hydroxide to the polymer solution. The amount of base should be in stoichiometric excess relative to the acetate groups.

  • Reaction: Heat the mixture at a temperature between 50°C and 80°C for a sufficient time to ensure complete hydrolysis (typically 4-24 hours).[2][3] The reaction progress can be monitored by techniques like FT-IR spectroscopy by observing the disappearance of the ester carbonyl peak and the appearance of the hydroxyl peak.

  • Neutralization (if necessary): If a strong base like NaOH is used, cool the solution and neutralize it with hydrochloric acid.

  • Precipitation: Precipitate the poly(2-vinylphenol) by pouring the reaction mixture into a large excess of deionized water.

  • Purification and Drying: Collect the precipitate by filtration, wash it thoroughly with deionized water to remove salts and residual base/acid, and dry it in a vacuum oven at 60°C to a constant weight.

G start Poly(this compound) dissolve Dissolve in Solvent (Methanol/Dioxane) start->dissolve hydrolyze Add Base (e.g., NH4OH) dissolve->hydrolyze heat Heat (50-80°C) hydrolyze->heat precipitate Precipitate in Water heat->precipitate purify Filter, Wash, and Dry precipitate->purify end Poly(2-vinylphenol) purify->end

References

Troubleshooting & Optimization

preventing premature polymerization of 2-Vinylphenyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Vinylphenyl acetate to prevent its premature polymerization.

Troubleshooting Guide

Issue: Monomer appears viscous, contains solid particles, or has completely solidified.

  • Possible Cause: Premature polymerization has occurred due to improper storage conditions, inhibitor depletion, or contamination.

  • Recommended Action:

    • Safety First: Do not attempt to heat or distill the monomer. This can lead to a dangerous, uncontrolled runaway polymerization reaction.

    • Small Amount of Polymer: If only a small amount of solid polymer is present, it may be possible to filter it out from the liquid monomer. The purified monomer should be used immediately or re-stabilized with an appropriate inhibitor.

    • Significant Polymerization: If the monomer is highly viscous or has solidified, it should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.

Issue: Polymerization occurs during a reaction.

  • Possible Cause(s):

    • Insufficient inhibitor in the starting material.

    • Introduction of contaminants that can initiate polymerization (e.g., peroxides, acids, bases).

    • Excessive heat during the reaction.

  • Recommended Action(s):

    • Ensure the this compound is properly stabilized before use by checking the inhibitor concentration.

    • Use purified, peroxide-free solvents and reagents for your reaction.

    • Maintain the reaction temperature as low as possible to minimize thermal initiation of polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: The primary causes are exposure to heat, light (especially UV light), and the presence of radical initiators.[1] Oxygen can also play a role; while some phenolic inhibitors require trace amounts of oxygen to function effectively, the formation of peroxides from prolonged exposure to air can initiate polymerization.

Q2: Which inhibitors are commonly used for this compound?

A2: this compound is commonly stabilized with inhibitors such as Monomethyl Ether Hydroquinone (MEHQ) or Tert-Butylcatechol (TBC).[2] Phenolic compounds are a widely used class of inhibitors for vinyl monomers.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, this compound should be stored in a cool, dark, and well-ventilated place, away from heat and sources of ignition.[2] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxygen from forming peroxides that can initiate polymerization.[1] The container should be tightly sealed and opaque or amber to protect from light.[1]

Q4: How can I check if my this compound has started to polymerize?

A4: You can check for signs of polymerization through several methods:

  • Visual Inspection: Look for increased viscosity, the presence of solid particles, or a change in color.

  • Viscosity Measurement: A noticeable increase in viscosity compared to a fresh sample is a strong indicator of polymerization.

  • Spectroscopic Methods: 1H NMR spectroscopy can be used to detect the disappearance of vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone.

  • Chromatographic Methods: Gas Chromatography (GC) can be used to determine the purity of the monomer and quantify the amount of remaining monomer in a sample.

Q5: How should I dispose of polymerized this compound?

A5: Polymerized this compound should be treated as chemical waste. The solid polymer should be collected in a labeled, sealed container and disposed of through your institution's hazardous waste program.[1] Do not mix it with other waste streams unless specifically instructed to do so by your environmental health and safety department.[1]

Data Presentation

Table 1: Storage Conditions and Stability of this compound

InhibitorConcentration (ppm)Storage TemperatureAtmosphereExpected Shelf Life
MEHQ200-300-20°CInert Gas (e.g., Argon)Stable for at least 2 years.[3][4]
MEHQ/TBCNot Specified2-8°CInert Gas (e.g., Argon)Stable for at least 2 years when stored properly.[2]
TBCNot Specified4°CInert Gas (e.g., Argon)Extended stability; monitor inhibitor levels periodically.
MEHQ/TBCAmbientAirShorter shelf life; risk of peroxide formation.

Experimental Protocols

Protocol 1: Viscosity Measurement to Detect Polymerization

This protocol uses an Ubbelohde viscometer to determine the kinematic viscosity, which can indicate the presence of polymer.

Apparatus:

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Pipette and suction bulb

  • Stopwatch

Procedure:

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, filter the sample.[1]

  • Viscometer Setup:

    • Clean and dry the Ubbelohde viscometer thoroughly.

    • Place the viscometer vertically in the constant temperature bath set to a specific temperature (e.g., 25°C). Allow it to equilibrate for at least 15-20 minutes.[1]

  • Loading the Sample:

    • Pour the sample into the filling tube of the viscometer.

  • Measurement:

    • Close the venting tube and use a suction bulb on the measuring tube to draw the liquid up past the upper timing mark.

    • Release the suction and open the venting tube, allowing the liquid to flow down the capillary under gravity.

    • Start the stopwatch precisely when the liquid's meniscus passes the upper timing mark and stop it when it passes the lower timing mark.[1]

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the average flow time.

    • Compare the viscosity of the test sample to that of a fresh, unpolymerized sample. A significant increase in viscosity indicates polymerization.

Protocol 2: 1H NMR Spectroscopy for Polymer Detection

This method allows for the direct observation of monomer depletion and polymer formation.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Pipettes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl3).[5]

  • Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

  • Data Analysis:

    • Monomer Signals: Identify the characteristic signals for the vinyl protons of this compound. These typically appear as distinct multiplets in the vinyl region of the spectrum (around 5-7 ppm).

    • Polymer Signals: The formation of poly(this compound) will result in the disappearance or significant reduction in the intensity of the sharp vinyl proton signals. Concurrently, broad signals corresponding to the protons on the polymer backbone will appear.

    • Quantification: By integrating the monomer vinyl proton signals and comparing them to a stable internal standard or the acetate methyl signal, the extent of monomer conversion to polymer can be estimated.[5]

Protocol 3: Gas Chromatography (GC) for Monomer Purity

GC is a sensitive technique to determine the purity of the monomer and detect any non-volatile polymer.

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Autosampler or manual syringe

  • Solvent for dilution (e.g., dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent.

    • Prepare a series of calibration standards of known concentrations of pure this compound.

  • Instrumental Setup:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) appropriate for the analysis of this compound.

  • Analysis:

    • Inject the prepared sample and calibration standards into the GC.

  • Data Analysis:

    • The this compound monomer will produce a sharp peak at a specific retention time.

    • Any polymer present will be non-volatile and will not elute from the column under normal GC conditions, resulting in a lower calculated concentration of the monomer compared to a fresh sample.

    • By comparing the peak area of the monomer in the sample to the calibration curve, the purity of the monomer can be accurately determined. A lower than expected purity suggests that some of the monomer has polymerized.

Visualizations

Polymerization_Prevention Factors Influencing Premature Polymerization and Prevention Strategies Heat Heat/Elevated Temperature Polymerization Premature Polymerization Heat->Polymerization Initiates Light UV Light Exposure Light->Polymerization Initiates Contaminants Contaminants (e.g., Peroxides, Acids, Bases) Contaminants->Polymerization Initiates Oxygen Oxygen (Peroxide Formation) Oxygen->Polymerization Can Initiate Storage_Temp Refrigerated Storage (2-8°C) Storage_Temp->Polymerization Prevents Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Polymerization Prevents Opaque_Container Opaque/Amber Container Opaque_Container->Polymerization Prevents Inhibitors Addition of Inhibitors (e.g., TBC, MEHQ) Inhibitors->Polymerization Prevents Purity High Purity/Absence of Initiators Purity->Polymerization Prevents

Caption: Logical diagram of polymerization causes and preventative measures.

Experimental_Workflow Workflow for Investigating Suspected Polymerization Start Suspected Polymerization in this compound Sample Visual_Inspection Step 1: Visual Inspection Start->Visual_Inspection Viscous Viscous, Solids Present, or Solidified? Visual_Inspection->Viscous Viscosity_Test Step 2: Viscosity Measurement Viscous->Viscosity_Test No / Unsure Dispose Dispose of Sample as Hazardous Waste Viscous->Dispose Yes Viscosity_Increased Significant Viscosity Increase? Viscosity_Test->Viscosity_Increased Advanced_Analysis Step 3: Advanced Analysis (NMR or GC) Viscosity_Increased->Advanced_Analysis No / Confirmation Needed Viscosity_Increased->Dispose Yes Polymer_Detected Polymer Detected / Monomer Purity Low? Advanced_Analysis->Polymer_Detected Purify Purify (if minor) and Use Immediately or Re-stabilize Polymer_Detected->Purify Yes OK_To_Use Sample is OK to Use Polymer_Detected->OK_To_Use No

Caption: Experimental workflow for troubleshooting suspected polymerization.

References

Technical Support Center: Stabilization of 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-vinylphenyl acetate. The information herein is designed to assist in the effective selection and use of inhibitors to prevent unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor necessary for storing this compound?

A1: this compound, like other vinyl monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1] This process is a free radical chain reaction that can lead to the formation of solid polymer, rendering the monomer unusable and potentially creating a safety hazard due to exothermic heat generation.[2] Inhibitors are added to scavenge free radicals and prevent the initiation of polymerization, thus ensuring the monomer's stability during storage and transport.

Q2: What are the common types of inhibitors used for vinyl monomers like this compound?

A2: Several classes of inhibitors are effective for stabilizing vinyl monomers. These include phenolic compounds such as hydroquinone (HQ) and its ethers (e.g., MEHQ), tert-butylcatechol (TBC), and various p-alkyl phenols.[3] Nitroxide-based inhibitors are also utilized. The choice of inhibitor depends on the specific application, required shelf life, and downstream processing conditions. For commercially available 4-vinylphenyl acetate, TBC is a common stabilizer.

Q3: How do phenolic inhibitors like hydroquinone and TBC work?

A3: Phenolic inhibitors function by donating a hydrogen atom from their hydroxyl group to reactive radical species. This interaction neutralizes the radical, terminating the polymerization chain. The resulting inhibitor radical is stable and does not initiate new polymer chains. For TBC to be effective, the presence of oxygen is often required.[3]

Q4: Can I use this compound directly from the bottle for my polymerization reaction?

A4: In most cases, the inhibitor must be removed from the monomer before use in a controlled polymerization reaction. The presence of the inhibitor will interfere with the desired polymerization process by quenching the initiator radicals. Standard laboratory procedures, such as passing the monomer through a column of activated alumina, are typically used to remove phenolic inhibitors.

Q5: How should I store this compound to ensure its stability?

A5: Proper storage is crucial for preventing premature polymerization. It is recommended to store this compound at 4°C, protected from light, and under a nitrogen atmosphere.[4] The exclusion of oxygen is particularly important for certain inhibitor systems, while others, like TBC, may require its presence to function optimally. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Monomer has polymerized in the bottle during storage. 1. Inhibitor depletion over time.2. Improper storage conditions (e.g., exposure to heat, light, or air).3. Contamination with a polymerization initiator (e.g., peroxides).1. Regularly monitor the inhibitor concentration.2. Store the monomer at the recommended temperature (typically refrigerated), in a dark place, and under an inert atmosphere.[4]3. Ensure the storage container is clean and free of contaminants.
Polymerization reaction fails to initiate or proceeds very slowly. 1. Incomplete removal of the storage inhibitor.2. Insufficient amount or activity of the initiator.1. Pass the monomer through a fresh column of inhibitor remover (e.g., activated alumina) immediately before use.2. Verify the concentration and activity of your initiator. Consider using a slightly higher initiator concentration if trace amounts of inhibitor are suspected.
Inconsistent polymerization results between batches of monomer. 1. Variability in the initial inhibitor concentration from the supplier.2. Differences in the age or storage history of the monomer batches.1. Quantify the inhibitor concentration in each new batch of monomer before use.2. Follow a consistent inhibitor removal protocol for all batches.
Color of the monomer has changed during storage. 1. Oxidation of the monomer or inhibitor.2. Formation of oligomers.1. While a slight color change may not always indicate polymerization, it is a sign of degradation. It is advisable to test a small sample for purity (e.g., by GC) before use.2. If significant color change or solids are observed, the monomer should be discarded.

Inhibitor Performance Data

The following table summarizes inhibitor performance data for vinyl acetate, which can serve as a useful reference for this compound. The effectiveness of these inhibitors is expected to be similar.

InhibitorConcentration (ppm)Initiator (Benzoyl Peroxide)Induction Period (minutes at 60°C)Reference
Tenox BHA150.2% by weight121[1]
Tenox BHA170.2% by weight129[1]
Tenox BHA200.2% by weight130[1]
Hydroquinone170.2% by weight120[1]
4-(2,6-dimethylheptyl) phenol10050 ppm> 48 hours (at 72°C)[3]
4-(2,6-dimethylheptyl) phenol500 ppm> 24 hours (at 72°C)[3]
tert-butylcatechol50100 ppm0[3]
Benzoquinone50100 ppm0[3]

Experimental Protocols

Protocol for Evaluating Inhibitor Effectiveness by Dilatometry

This method measures the change in volume of the monomer as it polymerizes, providing a relative rate of polymerization and the induction period.[1]

Materials:

  • This compound

  • Selected inhibitor(s) at various concentrations

  • Polymerization initiator (e.g., benzoyl peroxide, recrystallized)

  • Dilatometer with a calibrated capillary tube

  • Constant temperature bath (e.g., 60°C)

  • Stopwatch

Procedure:

  • Prepare samples of this compound with the desired concentrations of the inhibitor to be tested.

  • To each sample, add a known amount of initiator (e.g., 0.2% by weight of benzoyl peroxide).[1]

  • Carefully fill a dilatometer with the prepared monomer mixture, ensuring the liquid extends into the calibrated capillary section.

  • Place the dilatometer in the constant temperature bath set to the desired temperature (e.g., 60°C).

  • Allow the dilatometer to reach thermal equilibrium.

  • Record the initial height of the liquid in the capillary tube.

  • Start the stopwatch and record the height of the liquid in the capillary at regular intervals. As the monomer polymerizes, its density increases, causing the liquid level to drop.

  • Continue recording until a steady rate of volume contraction is observed.

  • Plot the change in liquid level versus time.

  • Data Analysis:

    • The induction period is the time from thermal equilibrium until the liquid level begins to drop.[1]

    • The relative rate of polymerization is determined from the slope of the linear portion of the curve.[1]

Visualizations

Signaling Pathway of Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition Initiator Initiator Radical Radical Initiator->Radical Decomposition (e.g., heat, light) Growing_Chain_Radical_Init Growing Chain (Radical) Radical->Growing_Chain_Radical_Init Reacts with Monomer Monomer Monomer->Growing_Chain_Radical_Init Growing_Chain_Radical_Prop Growing Chain (Radical) Growing_Chain_Radical_Init->Growing_Chain_Radical_Prop Longer_Chain_Radical Longer Chain (Radical) Growing_Chain_Radical_Prop->Longer_Chain_Radical Another_Monomer Monomer Another_Monomer->Longer_Chain_Radical Growing_Chain_Radical_Term Growing Chain (Radical) Longer_Chain_Radical->Growing_Chain_Radical_Term Stable_Products Stable Polymer or Inhibited Monomer Growing_Chain_Radical_Term->Stable_Products Inhibitor Inhibitor Inhibitor->Stable_Products Radical Scavenging

Caption: Radical polymerization and inhibition pathway.

Experimental Workflow for Inhibitor Selection

G start Start: Receive This compound check_inhibitor Identify Existing Inhibitor and Concentration start->check_inhibitor define_reqs Define Stability Requirements (Shelf Life, Temp.) check_inhibitor->define_reqs select_candidates Select Candidate Inhibitors (e.g., HQ, TBC, Phenols) define_reqs->select_candidates prep_samples Prepare Samples with Varying Inhibitor Concentrations select_candidates->prep_samples run_tests Perform Stability Tests (e.g., Dilatometry, Accelerated Aging) prep_samples->run_tests analyze_data Analyze Data: Induction Period, Polymerization Rate run_tests->analyze_data decision Optimal Inhibitor & Concentration Selected? analyze_data->decision decision->select_candidates No, Re-evaluate implement Implement Selected Inhibitor System decision->implement Yes end End implement->end

Caption: Workflow for selecting a suitable inhibitor.

References

optimizing reaction conditions for high yield 2-Vinylphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Vinylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction conditions for a high yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is most commonly synthesized through two primary routes: the acetylation of 2-vinylphenol or a palladium-catalyzed cross-coupling reaction (Heck reaction) involving a vinylating agent and 2-acetoxy-iodobenzene. A one-pot synthesis starting from 2-hydroxybenzaldehyde is also a viable, though less direct, method.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Side reactions: Polymerization of the vinyl group is a significant side reaction, especially at elevated temperatures. The presence of impurities can also lead to undesired byproducts.

  • Suboptimal reagent stoichiometry: An incorrect ratio of reactants, catalyst, or base can negatively impact the yield.

  • Poor purification: Product loss during the workup and purification steps, such as distillation or chromatography, can significantly lower the isolated yield.

Q3: How can I prevent the polymerization of this compound during synthesis and storage?

A3: Polymerization is a common issue due to the reactive vinyl group. To mitigate this:

  • Use a polymerization inhibitor: Adding a radical scavenger like phenothiazine, 4-tert-butylcatechol, or hydroquinone to the reaction mixture and during storage is crucial.[1][2][3]

  • Control the temperature: Avoid excessive heat during the reaction and purification. Distillation should be performed under reduced pressure to keep the temperature low.[4]

  • Store under appropriate conditions: Store the purified product at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) with a stabilizer.

Q4: What is the role of the base in the Heck reaction for this synthesis?

A4: In the Heck reaction, a base is essential to neutralize the acid (e.g., H-X, where X is a halide) generated during the catalytic cycle. This regeneration of the active palladium(0) catalyst is crucial for the reaction to proceed. Common bases include triethylamine, potassium carbonate, and cesium carbonate.[5][6] The choice of base can influence the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (in Heck reaction)- Use a fresh batch of palladium catalyst. - Ensure the use of appropriate ligands (e.g., phosphines) if required by the specific protocol.[5][7] - Perform the reaction under an inert atmosphere to prevent catalyst oxidation.
Low reaction temperature- Gradually increase the reaction temperature in increments of 5-10 °C, monitoring for product formation and side reactions.
Insufficient reaction time- Monitor the reaction progress using TLC or GC/MS and extend the reaction time until the starting material is consumed.
Formation of Significant Byproducts Polymerization of the product- Add a polymerization inhibitor (e.g., phenothiazine, 4-tert-butylcatechol) to the reaction mixture.[1][2][3] - Lower the reaction temperature.
Hydrolysis of the acetate group- Ensure all reagents and solvents are dry. - Use a non-aqueous workup if possible.
Formation of Heck byproducts (e.g., double bond isomerization)- Optimize the catalyst system (ligand and palladium source). Bulky ligands can sometimes improve selectivity.[8] - Adjust the base and solvent.
Product is a Dark Oil or Solid Presence of polymeric impurities- Purify the crude product via column chromatography or vacuum distillation. - Ensure a polymerization inhibitor is present during purification.
Catalyst residues- Filter the reaction mixture through a pad of celite or silica gel to remove the palladium catalyst before concentrating the solution.
Difficulty in Product Purification Co-distillation of impurities- Use fractional distillation under high vacuum to improve separation. - Consider purification by column chromatography on silica gel.
Product decomposition during distillation- Perform distillation at the lowest possible temperature by using a high vacuum. - Add a polymerization inhibitor to the distillation flask.[4]

Experimental Protocols

Protocol 1: Acetylation of 2-Vinylphenol

This method involves the direct acetylation of commercially available 2-vinylphenol.

Materials:

  • 2-Vinylphenol

  • Acetic anhydride or Acetyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as solvent[2][9]

  • Phenothiazine (polymerization inhibitor)[2][9]

Procedure:

  • Dissolve 2-vinylphenol (1 equivalent) and a catalytic amount of phenothiazine in the chosen solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Table 1: Reaction Conditions for Acetylation of p-Hydroxystyrene (Adaptable for o-Hydroxystyrene)

Reagents Conditions Yield Reference
p-hydroxystyrene, acetyl chloride, triethylamine, phenothiazine, MTBE-5 to 0 °C, then 10-20 °C for 1 hr87.7%[2][9]
Protocol 2: Heck Cross-Coupling Reaction

This protocol describes the synthesis via a palladium-catalyzed Heck reaction.

Materials:

  • 2-Iodophenyl acetate

  • Vinylboronic acid pinacol ester or Ethylene gas

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst[7]

  • A suitable ligand (e.g., Xantphos)[7]

  • A base (e.g., Cesium carbonate, Potassium carbonate)[6][7]

  • Anhydrous solvent (e.g., Toluene, DMF, NMP)[6]

  • Polymerization inhibitor

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-iodophenyl acetate (1 equivalent), the vinylating agent (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (if applicable), the base (2-3 equivalents), and the polymerization inhibitor.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Table 2: Optimization of Heck Reaction Conditions (Example for a similar system)

Catalyst Base Solvent Temperature (°C) Yield Reference
PdCl₂(PPh₃)₂K₂CO₃DMF13072%[6]
PdCl₂K₂CO₃NMP10087%[6]
Pd(OAc)₂ / XantphosCs₂CO₃PhHRoom Temp (Visible Light)85%[7]

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Reactants, Catalyst, Solvent, & Inhibitor reaction Heat under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring cool Cool to RT monitoring->cool filter Filter (remove catalyst) cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_rxn Side Reactions start->side_rxn Yes purification_loss Purification Loss start->purification_loss Yes optimize_cond Increase Time/Temp Check Catalyst incomplete_rxn->optimize_cond add_inhibitor Add Inhibitor Lower Temp side_rxn->add_inhibitor optimize_purify Optimize Distillation/Chroma. purification_loss->optimize_purify

References

purification of 2-Vinylphenyl acetate by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-vinylphenyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during distillation and chromatography, providing practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The main challenges stem from the compound's chemical structure. The vinyl group makes it highly susceptible to spontaneous, often aggressive, polymerization, especially at elevated temperatures.[1][2] Additionally, the acetate ester functionality is prone to hydrolysis under acidic or basic conditions, which can lead to the formation of 2-vinylphenol and acetic acid as impurities.[3][4]

Q2: Which purification method is recommended: distillation or chromatography?

A2: The choice depends on the scale of the experiment and the required purity.

  • Vacuum Distillation: This is the preferred method for larger quantities (>1-2 g) where impurities have significantly different boiling points. It is crucial to perform it under reduced pressure to lower the boiling point and minimize thermal polymerization.

  • Flash Column Chromatography: This technique is ideal for smaller-scale purifications (<2 g) or for removing impurities with similar boiling points to the product. It offers excellent separation but can be less practical for large amounts of material.

Q3: How can I prevent polymerization during purification?

A3: Preventing polymerization is critical for both safety and yield.

  • Add an Inhibitor: Before heating, add a radical inhibitor to the crude this compound. Common choices include hydroquinone (HQ) or p-tert-butylcatechol (TBC) at concentrations of 50-200 ppm.[1][5]

  • Minimize Heat: Use the lowest possible temperature for the purification. For distillation, this means using a high vacuum. Avoid heating the distillation flask for extended periods.

  • Oxygen Control: While counterintuitive for many organic compounds, the presence of a small amount of oxygen can be beneficial for certain phenolic inhibitors to function effectively.[6] However, for storage, an inert atmosphere is recommended. For safety, especially during distillation, it is common to flush the apparatus with an inert gas like nitrogen.[6]

Q4: What are the key physical properties of this compound?

A4: While extensive data for this compound is not as common as for its 4-vinyl isomer, the following table summarizes key properties.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[7][8]
Molecular Weight 162.19 g/mol [7][8]
Form Clear Liquid[8]
Density ~1.07 g/mL[8]
Boiling Point (4-isomer) 260 °C (at 760 mmHg)[9]
Storage Temp. 2-8°C, under inert gas[8]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize the travel distance for the vapor. Ensure all joints are properly sealed with vacuum grease.

  • Inhibitor Addition: Add the crude this compound to the distillation flask. Add a radical inhibitor (e.g., hydroquinone, ~100 ppm) and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.

  • Fraction Collection: Collect fractions in separate receiving flasks. Monitor the vapor temperature and the vacuum pressure closely. The main product fraction should distill over at a constant temperature.

  • Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

  • Storage: Transfer the purified product to a clean container, add a fresh amount of inhibitor, flush with an inert gas (e.g., argon or nitrogen), and store at 2-8°C.[8]

Estimated Distillation Parameters:

Pressure (mmHg)Estimated Boiling Point (°C)
10~120 - 130
5~105 - 115
1~80 - 90
Note: These are estimated values based on the atmospheric boiling point of the related isomer, 4-vinylphenyl acetate (260°C).[9] The optimal conditions should be determined empirically.
Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with polarities similar to the product.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation and gives the product an Rf value of approximately 0.3.[10] A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry-pack the column with silica gel (230-400 mesh).[11] Tap the column gently to ensure even packing. Add another layer of sand on top.

  • Equilibration: Pre-elute the packed column with the chosen solvent system until the silica is fully wetted and the baseline is stable. Do not let the solvent level drop below the top layer of sand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent (or a less polar solvent like dichloromethane). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[12]

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate (approximately 2 inches/minute).[10]

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Product Recovery: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Suggested Solvent Systems (Normal Phase - Silica Gel):

Solvent System (v/v)PolarityTypical Application
5% Ethyl Acetate in HexanesLowFor separating from very non-polar impurities
10-20% Ethyl Acetate in HexanesMediumGood starting point for most separations
5-10% Dichloromethane in HexanesMediumAlternative solvent system

Troubleshooting Guides

Distillation Issues

Problem: The material in the distillation flask turned into a solid/gel (polymerized).

  • Potential Cause: Insufficient inhibitor, excessive temperature, or prolonged heating time.

  • Solution: Always add a radical inhibitor (hydroquinone or TBC) before starting. Use a high vacuum to keep the distillation temperature as low as possible (ideally below 90°C). Plan the experiment to minimize the total heating time. If polymerization occurs, stop the distillation immediately and cool the flask. Cleaning polymerized material can be very difficult and may require specialized solvents or disposal of the glassware.

Problem: The product has a low purity after distillation.

  • Potential Cause: Inefficient separation due to similar boiling points of impurities. Bumping or too rapid distillation.

  • Solution: Use a longer, insulated fractionation column (e.g., a Vigreux column) to increase the number of theoretical plates. Ensure smooth boiling by using a stir bar. Distill at a slow, steady rate (e.g., 1-2 drops per second) to allow for proper vapor-liquid equilibrium.

Chromatography Issues

Problem: The product does not move from the origin on the TLC plate or column (Rf = 0).

  • Potential Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system might be necessary.[13]

Problem: All spots, including the product, run to the top of the TLC plate (Rf = 1).

  • Potential Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

Problem: The separated spots on the column are streaking or tailing, leading to poor separation.

  • Potential Cause: The sample was overloaded on the column. The compound may be slightly acidic or basic, interacting too strongly with the silica. The sample was not loaded in a concentrated band.

  • Solution: Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal volume for loading. For acidic compounds, adding a very small amount (~0.1%) of acetic acid to the eluent can sometimes help, but be aware this may risk hydrolysis of the product. For basic impurities, adding ~0.1% triethylamine may be beneficial.[10]

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Purification Start Crude this compound AddInhibitor Add Inhibitor (e.g., Hydroquinone) Start->AddInhibitor Setup Assemble Vacuum Distillation Apparatus AddInhibitor->Setup Evacuate Evacuate System (High Vacuum) Setup->Evacuate Heat Gently Heat Flask Evacuate->Heat Collect Collect Product Fraction Heat->Collect Cool Cool System Collect->Cool Store Store Purified Product (Inert atm, 2-8°C) Cool->Store End Pure this compound Store->End

Caption: Workflow for the purification of this compound by vacuum distillation.

Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Recovery Start Crude Product TLC Select Solvent System via TLC (Target Rf ≈ 0.3) Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for flash column chromatography purification.

Troubleshooting_Tree Start Purification Issue Encountered Method Which Method? Start->Method Distillation Distillation Issue Method->Distillation Distillation Chromatography Chromatography Issue Method->Chromatography Chromatography D_Issue What is the problem? Distillation->D_Issue C_Issue What is the problem? Chromatography->C_Issue Polymerization Polymerization in Flask D_Issue->Polymerization Polymerization LowPurity_D Low Purity D_Issue->LowPurity_D Low Purity Sol_Poly Cause: Temp too high / No inhibitor Solution: Use high vacuum, add inhibitor Polymerization->Sol_Poly Sol_Purity_D Cause: Poor separation Solution: Use fractionating column, slow rate LowPurity_D->Sol_Purity_D NoMovement Product Not Moving (Rf=0) C_Issue->NoMovement No Elution PoorSep Poor Separation / Tailing C_Issue->PoorSep Bad Peak Shape Sol_NoMove Cause: Eluent not polar enough Solution: Increase eluent polarity NoMovement->Sol_NoMove Sol_PoorSep Cause: Overloaded / Wrong solvent Solution: Reduce load, re-optimize solvent on TLC PoorSep->Sol_PoorSep

Caption: Troubleshooting decision tree for common purification issues.

References

identifying and minimizing side reactions in 2-Vinylphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-Vinylphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the acetylation of 2-vinylphenol with acetic anhydride. A base, typically pyridine, is often used as a catalyst to facilitate the reaction.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The three main side reactions of concern are:

  • Polymerization: The vinyl group of this compound or the starting material, 2-vinylphenol, can readily polymerize, especially at elevated temperatures.

  • C-Acylation (Fries Rearrangement): Instead of the desired O-acylation on the hydroxyl group, the acetyl group can attach to the aromatic ring, forming acetylated phenol byproducts. This is known as the Fries rearrangement and is typically promoted by Lewis acids and higher temperatures.[1][2][3][4][5]

  • Hydrolysis: The ester product, this compound, can be hydrolyzed back to 2-vinylphenol and acetic acid, particularly during aqueous workup steps if conditions are not neutral or basic.[6][7]

Q3: How can I prevent polymerization during the reaction?

A3: The most effective way to prevent polymerization is to introduce a radical inhibitor into the reaction mixture. Common inhibitors for styrene-type monomers include 4-tert-butylcatechol (TBC), hydroquinone (HQ), or 2,6-di-tert-butyl-4-methylphenol (BHT).[8][][10][11] It is also crucial to maintain a moderate reaction temperature, as higher temperatures can accelerate polymerization.[11]

Q4: How can I favor the desired O-acylation over C-acylation?

A4: To favor O-acylation and minimize the Fries rearrangement, it is important to control the reaction temperature. Lower temperatures generally favor the formation of the O-acylated product.[1][4] The choice of catalyst is also critical; while Lewis acids promote C-acylation, base catalysis with pyridine typically favors O-acylation.

Q5: What is the role of pyridine in the acetylation reaction?

A5: Pyridine acts as a base catalyst. It activates the acetic anhydride and also deprotonates the phenol, increasing its nucleophilicity and facilitating the attack on the acetyl group to form the ester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Incomplete reaction. 2. Significant polymerization. 3. Hydrolysis of the product during workup.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of acetic anhydride. 2. Add a suitable polymerization inhibitor (e.g., TBC, BHT) at the beginning of the reaction. Ensure the reaction temperature is not excessively high. 3. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acidic byproducts and prevent hydrolysis of the ester.
Product is a viscous oil or solid (polymerized) 1. Absence or insufficient amount of polymerization inhibitor. 2. Excessive reaction temperature or prolonged reaction time at elevated temperatures.1. Ensure an adequate amount of a suitable polymerization inhibitor is added at the start of the reaction. 2. Maintain a controlled and moderate reaction temperature. Monitor the reaction to avoid unnecessarily long heating times.
Presence of significant byproducts (identified by GC-MS or NMR) 1. C-acylation (Fries Rearrangement): Reaction temperature is too high, or a Lewis acid catalyst is inadvertently present. 2. Unreacted 2-vinylphenol: Incomplete reaction. 3. Acetic Acid: Byproduct of the reaction.1. Conduct the reaction at a lower temperature. Ensure all glassware is clean and free of any residual Lewis acids. 2. Increase the reaction time or the stoichiometry of the acetic anhydride. 3. Remove acetic acid during the workup by washing the organic layer with a saturated solution of sodium bicarbonate.
Difficulty in purifying the product 1. Co-elution of the product with byproducts during column chromatography. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. If the product is sensitive to the acidity of silica gel, consider using neutral or basic alumina for chromatography, or pass the crude product through a short plug of basic alumina before full purification.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a representative example based on general procedures for phenol acetylation. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 2-Vinylphenol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • 4-tert-butylcatechol (TBC) - Polymerization Inhibitor

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylphenol in anhydrous pyridine.

  • Add a catalytic amount of a polymerization inhibitor such as 4-tert-butylcatechol (TBC).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data ranges for the synthesis and purification of substituted phenyl acetates. Actual values for this compound may vary depending on the specific experimental conditions.

Parameter Typical Range Notes
Yield of this compound 70-95%Yield is highly dependent on the successful minimization of side reactions.
Reaction Temperature 0°C to Room TemperatureHigher temperatures can lead to increased C-acylation and polymerization.
Molar Ratio (2-Vinylphenol : Acetic Anhydride) 1 : 1.1 to 1 : 1.5A slight excess of acetic anhydride is typically used to ensure complete conversion.
Polymerization Inhibitor Concentration 100 - 500 ppmThe optimal concentration may vary depending on the reaction scale and temperature.
Compound Typical Rf Value (Hexane:Ethyl Acetate 9:1) Notes
This compound0.4 - 0.6Less polar than the starting phenol.
2-Vinylphenol0.2 - 0.4More polar due to the free hydroxyl group.
C-Acylated Byproducts0.3 - 0.5Polarity can be similar to the desired product, making purification challenging.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway 2-Vinylphenol 2-Vinylphenol This compound This compound 2-Vinylphenol->this compound O-Acylation (Desired Reaction) Polymerization Polymerization 2-Vinylphenol->Polymerization Side Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound This compound->Polymerization Side Reaction C-Acylation Byproduct C-Acylation Byproduct This compound->C-Acylation Byproduct Fries Rearrangement (Side Reaction) Hydrolysis Hydrolysis This compound->Hydrolysis Side Reaction experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Vinylphenol + Acetic Anhydride + Pyridine + Inhibitor Reaction_Step Stir at 0°C to RT Reactants->Reaction_Step Monitoring TLC Monitoring Reaction_Step->Monitoring Dilution Dilute with Diethyl Ether Monitoring->Dilution If reaction is complete Washing Wash with 1M HCl, Sat. NaHCO3, Brine Dilution->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Step Vacuum Distillation or Column Chromatography Concentration->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product troubleshooting_logic Start Low Yield or Impure Product Check_Polymer Polymerization Observed? Start->Check_Polymer Add_Inhibitor Increase/Add Polymerization Inhibitor Check_Polymer->Add_Inhibitor Yes Check_Temp High Reaction Temperature? Check_Polymer->Check_Temp No Add_Inhibitor->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Byproducts C-Acylation or Unreacted Phenol? Check_Temp->Check_Byproducts No Lower_Temp->Check_Byproducts Optimize_Conditions Adjust Stoichiometry or Reaction Time Check_Byproducts->Optimize_Conditions Yes Improve_Workup Optimize Washing and Purification Check_Byproducts->Improve_Workup No Optimize_Conditions->Improve_Workup End Improved Synthesis Improve_Workup->End

References

Technical Support Center: Scaling Up 2-Vinylphenyl Acetate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Vinylphenyl Acetate (2-VPA) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of 2-VPA polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the polymerization of this compound?

A1: Scaling up 2-VPA polymerization from lab to industrial scale presents several key challenges. These include managing the exothermic nature of the reaction to prevent thermal runaway, controlling the significant increase in viscosity as the polymerization progresses, ensuring efficient removal of inhibitors from the monomer, and minimizing side reactions that can affect the polymer's properties and process safety.[1][2][3]

Q2: Why is inhibitor removal crucial before polymerization, and how can I confirm it has been successful?

A2: Commercial 2-VPA is stabilized with inhibitors, typically phenolic compounds like hydroquinone (HQ) or 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[4][5] These inhibitors scavenge free radicals, which are necessary to initiate the polymerization process. Therefore, they must be removed immediately before the reaction. Successful removal can be qualitatively observed by the monomer changing from a yellowish or brownish tint to colorless. For quantitative confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to ensure the absence of the inhibitor.[4]

Q3: What are the main safety concerns associated with large-scale 2-VPA polymerization?

A3: The primary safety concern is thermal runaway, a rapid, uncontrolled increase in temperature and pressure due to the exothermic nature of the polymerization.[5][6][7] This can be exacerbated by factors such as excessive initiator concentration, cooling system failure, or improper mixing.[8] Bulk polymerization of vinyl monomers is particularly hazardous and is often avoided in industrial settings due to the risk of a violent reaction.[5] Additionally, 2-VPA is a flammable liquid, and appropriate handling and storage procedures must be followed to prevent ignition.[7]

Q4: How does the phenyl group in this compound affect its polymerization compared to vinyl acetate?

A4: The phenyl group in 2-VPA can influence polymerization kinetics and polymer properties. The bulky phenyl group can introduce steric hindrance, potentially affecting the rate of propagation. It also increases the glass transition temperature (Tg) of the resulting polymer compared to polyvinyl acetate, leading to a more rigid material.[9][10] This increased rigidity can also contribute to a more pronounced increase in viscosity during polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Cause(s) Solution(s)
Incomplete Inhibitor Removal The presence of residual inhibitors is a common cause of polymerization inhibition.[4] Ensure the inhibitor removal process is thorough. Repeat the alkali wash or column chromatography if necessary. Confirm inhibitor removal using HPLC or GC.[4]
Inefficient Initiator The chosen initiator may have a low decomposition rate at the reaction temperature or low initiator efficiency.[6] Select an initiator with a suitable half-life at your desired polymerization temperature. Consider using a more efficient initiator or a redox initiator system for lower temperature polymerizations.
Presence of Oxygen Oxygen can act as an inhibitor by reacting with free radicals to form less reactive peroxy radicals.[5] De-gas the monomer and solvent thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the reaction mixture before and during polymerization.
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Possible Cause(s) Solution(s)
Chain Transfer Reactions Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains of varying lengths, broadening the molecular weight distribution.[1] Minimize chain transfer by using a solvent with a low chain transfer constant, running the reaction to lower conversions, or employing controlled radical polymerization (CRP) techniques.
High Initiator Concentration A high concentration of initiator leads to a higher rate of initiation and consequently, the formation of a larger number of shorter polymer chains.[11] Optimize the initiator concentration to achieve the desired molecular weight. The rate of polymerization is proportional to the square root of the initiator concentration.[12]
Inadequate Mixing Poor mixing can lead to localized "hot spots" with higher temperatures and initiator concentrations, resulting in uncontrolled polymerization and a broad PDI.[2] Ensure efficient and consistent stirring throughout the reaction, especially as viscosity increases.
Viscosity Effects (Trommsdorff effect) At high conversions, the increased viscosity can hinder the termination reactions, leading to a rapid increase in the polymerization rate and molecular weight (gel effect or Trommsdorff effect). This results in a broad PDI.[2] Consider solution polymerization to mitigate viscosity effects or terminate the reaction at a lower conversion before the onset of the gel effect.
Problem 3: Reaction Becomes Uncontrollable (Thermal Runaway)
Possible Cause(s) Solution(s)
Inadequate Heat Removal The rate of heat generation from the exothermic polymerization exceeds the rate of heat removal by the cooling system. This is a major challenge in scaling up.[6][7][8] Use a reaction setup with a high surface-area-to-volume ratio. For larger scale, ensure the cooling system is adequately sized and functioning correctly. Consider using a semi-batch process where the monomer is fed gradually to control the rate of heat generation.
Excessive Initiator Concentration A higher initiator concentration leads to a faster polymerization rate and greater heat generation.[6] Use the minimum amount of initiator necessary to achieve a reasonable reaction rate.
Cooling System Failure A malfunction in the cooling system (e.g., loss of coolant flow) will inevitably lead to a thermal runaway.[8] Implement redundant cooling systems and temperature monitoring with automated emergency shutdown procedures. Have a quenching agent (e.g., an inhibitor solution) ready to add to the reactor in case of a cooling failure.[6]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound using an Alkali Wash

This protocol describes the removal of phenolic inhibitors (e.g., hydroquinone) from 2-VPA.

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium hydroxide (NaOH).

  • Extraction:

    • Place the commercial 2-VPA in a separatory funnel.

    • Add an equal volume of the NaOH solution to the separatory funnel.

    • Stopper the funnel and gently invert it several times to mix the layers. Caution: Avoid vigorous shaking to prevent emulsion formation.[4]

    • Allow the layers to separate. The lower aqueous layer will be colored (yellow or brown) as it contains the inhibitor salt.

    • Drain the lower aqueous layer.

  • Washing:

    • Repeat the extraction with fresh NaOH solution until the aqueous layer is colorless.

    • Wash the 2-VPA with deionized water to remove any residual NaOH.

    • Wash the 2-VPA with brine (saturated NaCl solution) to break any emulsions and aid in drying.

  • Drying:

    • Drain the 2-VPA into a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and swirl the flask.

    • Allow the monomer to stand over the drying agent for at least 30 minutes.

  • Filtration:

    • Filter the dried 2-VPA to remove the drying agent.

    • The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere in the dark.

Protocol 2: Free Radical Polymerization of this compound (Solution Polymerization)

This protocol provides a general procedure for the solution polymerization of 2-VPA.

  • Monomer and Solvent Preparation:

    • Purify the 2-VPA monomer to remove inhibitors as described in Protocol 1.

    • Select a suitable solvent with a low chain transfer constant (e.g., toluene, dioxane).[2][13] Purge the solvent with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet.

    • Flame-dry the glassware under vacuum and then cool under a stream of inert gas to ensure an anhydrous and oxygen-free environment.

  • Polymerization:

    • Add the desired amount of purified 2-VPA and solvent to the reaction flask.

    • Add the initiator (e.g., AIBN, benzoyl peroxide). The amount will depend on the desired molecular weight.[13]

    • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN in toluene) under a constant inert gas purge.[13]

    • Allow the polymerization to proceed for the desired time (e.g., 24 hours).[13] Monitor the reaction progress by taking samples and analyzing for monomer conversion (e.g., via NMR or GC).

  • Termination and Isolation:

    • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Concentrate the polymer solution by removing the solvent using a rotary evaporator.

  • Purification:

    • Dissolve the concentrated polymer in a suitable solvent (e.g., tetrahydrofuran - THF).

    • Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent (e.g., cold methanol or hexane).[13]

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure high purity.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[13]

Data Presentation

Table 1: Initiator Properties for Free Radical Polymerization

This table provides information on common free-radical initiators.

InitiatorAbbreviationDecomposition Temperature (T₀, °C)Heat of Decomposition (ΔHd, J/g)
2,2'-Azobis(2-methylpropionitrile)AIBN104.22072.3
Benzoyl PeroxideBPO108.5-
Potassium PersulfateK₂S₂O₈188.2-

Data sourced from a study on vinyl acetate polymerization.[6]

Table 2: Conditions and Results for Free Radical Polymerization of Vinylphenols

This table summarizes experimental data for the polymerization of vinylphenol isomers, which can serve as a reference for 2-VPA polymerization.

MonomerInitiatorSolventTemp. (°C)Time (h)Mₙ ( g/mol )
2-VinylphenolAIBNToluene70247,600 - 9,800
3-VinylphenolAIBNToluene702421,000 - 53,000
4-VinylphenolAIBNToluene70241,500 - 2,500

Data from a study on vinylphenol polymerization.[13]

Visualizations

Experimental Workflow for 2-VPA Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification monomer 2-VPA Monomer inhibitor_removal Inhibitor Removal monomer->inhibitor_removal purified_monomer Purified 2-VPA inhibitor_removal->purified_monomer reaction_setup Reaction Setup purified_monomer->reaction_setup solvent Solvent degas_solvent Degas Solvent solvent->degas_solvent purified_solvent Purified Solvent degas_solvent->purified_solvent purified_solvent->reaction_setup initiator Initiator initiator->reaction_setup polymerization Polymerization reaction_setup->polymerization termination Termination polymerization->termination isolation Isolation termination->isolation precipitation Precipitation isolation->precipitation drying Drying precipitation->drying final_polymer Final Polymer drying->final_polymer

Caption: Workflow for this compound Polymerization.

Troubleshooting Logic for Failed Polymerization

troubleshooting_logic start Polymerization Fails or is Very Slow check_inhibitor Was inhibitor removed? start->check_inhibitor remove_inhibitor Perform/Repeat Inhibitor Removal check_inhibitor->remove_inhibitor No check_initiator Is the initiator appropriate? check_inhibitor->check_initiator Yes remove_inhibitor->check_inhibitor change_initiator Select Initiator with Lower Decomposition Temp or Higher Efficiency check_initiator->change_initiator No check_oxygen Was oxygen excluded? check_initiator->check_oxygen Yes change_initiator->check_initiator degas_system Degas Monomer and Solvent Thoroughly check_oxygen->degas_system No success Successful Polymerization check_oxygen->success Yes degas_system->check_oxygen

References

troubleshooting guide for poor conversion in 2-Vinylphenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Vinylphenyl acetate, with a focus on overcoming poor conversion in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion or yield in cross-coupling reactions with this compound?

A1: Low conversion in Heck or Suzuki-Miyaura reactions involving this compound typically stems from one or more of the following issues:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen in the reaction vessel can lead to the formation of inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and highly substrate-dependent. An inappropriate combination of these parameters can lead to a sluggish or stalled reaction.[1][2]

  • Substrate Quality and Stability: The purity of the this compound and the coupling partner (aryl halide or boronic acid) is crucial. Boronic acids, in particular, can be prone to degradation or protodeboronation (cleavage of the C-B bond).[1][3]

  • Undesired Polymerization: As a styrenic monomer, this compound can undergo radical or thermally initiated polymerization, especially at the elevated temperatures often required for cross-coupling reactions. This consumes the starting material and can complicate purification.[4][5]

  • Steric Hindrance: The ortho-position of the vinyl group in this compound can present steric challenges that may slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Q2: My reaction mixture is turning black, and I'm observing palladium precipitation. What does this indicate?

A2: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. This occurs when the Pd(0) species in the catalytic cycle agglomerate and fall out of solution, rendering the catalyst inactive. This can be caused by:

  • Inefficient Ligand Stabilization: The phosphine ligand may not be effectively stabilizing the Pd(0) intermediates, especially at high temperatures.

  • Presence of Oxygen: As mentioned, oxygen can disrupt the catalytic cycle.

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.

To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), consider using a more robust ligand, and optimize the reaction temperature.

Q3: How can I prevent the polymerization of this compound during the reaction?

A3: Preventing the unwanted polymerization of the vinyl group is critical for achieving good yields. Consider the following strategies:

  • Addition of a Polymerization Inhibitor: Small amounts of a radical scavenger can be added to the reaction mixture. Common inhibitors for styrenic monomers include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or phenolics like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP).[4][5][6] The choice and concentration of the inhibitor should be carefully considered to avoid interference with the palladium catalyst.

  • Lower Reaction Temperature: If possible, screen for catalyst systems that are active at lower temperatures.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to heat.

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I suppress this side product?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] To minimize it:

  • Thorough Degassing: Ensure the solvent and reaction vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes favor homocoupling.[7]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

Troubleshooting Guide for Poor Conversion

This guide provides a systematic approach to diagnosing and resolving poor conversion in your this compound reactions.

Problem: Low or No Product Formation

Below is a workflow to troubleshoot a failing reaction.

G A Poor Conversion Observed B Check Catalyst System A->B C Review Reaction Conditions A->C D Assess Substrate Quality & Side Reactions A->D B1 Is the Pd source active? (Pd(0) vs Pd(II)) B->B1 B2 Is the ligand appropriate? (Bulky, electron-rich?) B->B2 B3 Was the reaction under strictly inert atmosphere? B->B3 C1 Is the base appropriate? (Strength, solubility) C->C1 C2 Is the solvent optimal? (Polarity, solubility of reagents) C->C2 C3 Is the temperature correct? C->C3 D1 Are starting materials pure? D->D1 D2 Is polymerization occurring? D->D2 D3 Are other side products observed? (e.g., homocoupling, protodeboronation) D->D3 B_Sol1 Solution: Use Pd(0) precatalyst or ensure efficient in-situ reduction. B1->B_Sol1 B_Sol2 Solution: Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki). B2->B_Sol2 B_Sol3 Solution: Thoroughly degas solvent and use Schlenk techniques. B3->B_Sol3 C_Sol1 Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Et₃N). C1->C_Sol1 C_Sol2 Solution: Try different solvents or solvent/water mixtures (e.g., Toluene, Dioxane, DMF). C2->C_Sol2 C_Sol3 Solution: Optimize temperature. Increase if no reaction, decrease if degradation. C3->C_Sol3 D_Sol1 Solution: Purify starting materials. Use fresh boronic acid. D1->D_Sol1 D_Sol2 Solution: Add a polymerization inhibitor (e.g., TBC, BHT). D2->D_Sol2 D_Sol3 Solution: Adjust conditions to minimize specific side reactions. D3->D_Sol3

Troubleshooting workflow for poor conversion.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how varying reaction parameters can affect the yield in Heck and Suzuki-Miyaura reactions with substrates similar to this compound. Note: These are representative values based on literature precedents for similar substrates and should be used as a guide for optimization.

Table 1: Illustrative Yields for a Heck Reaction of an Aryl Bromide with a Styrenic Olefin [8][9][10]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001265
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100885
3Pd(OAc)₂ (1)noneNaOAc (2.0)NMP1201275
4Pd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2.0)Dioxane100692

Table 2: Illustrative Yields for a Suzuki-Miyaura Coupling of 2-Vinylphenyl Boronic Acid with an Aryl Bromide [1][7][11]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/H₂O (4:1)901270
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100895
3Pd(dppf)Cl₂ (2)-K₂CO₃ (2.0)THF/H₂O (4:1)801288
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Toluene110693

Experimental Protocols

The following are general, adaptable protocols for performing Heck and Suzuki-Miyaura reactions with this compound.

Protocol 1: Heck Reaction of this compound with an Aryl Bromide

This protocol is adapted from standard Heck reaction procedures.[12]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Polymerization inhibitor (e.g., BHT, ~100 ppm)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, palladium(II) acetate, tri(o-tolyl)phosphine, and the polymerization inhibitor.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine and this compound via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl (aq), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Boronic Acid with 2-Vinylphenyl Bromide (Hypothetical)

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[3][13]

Materials:

  • 2-Vinylphenyl bromide (1.0 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Polymerization inhibitor (e.g., TBC, ~100 ppm)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-vinylphenyl bromide, aryl boronic acid, potassium phosphate, palladium(II) acetate, SPhos, and the polymerization inhibitor.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C [R¹-Pd(II)L₂-X] B->C D Transmetalation C->D R²-B(OR)₂ + Base E [R¹-Pd(II)L₂-R²] D->E F Reductive Elimination E->F F->A R¹-R² (Product)

Catalytic cycle for the Suzuki-Miyaura reaction.

References

effect of temperature and initiator concentration on polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the critical effects of temperature and initiator concentration on polymerization experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during polymerization, with a focus on issues arising from temperature and initiator concentration.

Question 1: Why is my polymerization slow, or why has it failed to initiate?

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Initiator Concentration Increase the initiator concentration incrementally. A very low concentration may not generate enough free radicals to start the reaction effectively.[1]
Low Reaction Temperature Ensure the reaction temperature is appropriate for the chosen initiator. The temperature must be high enough to cause the initiator to decompose and form radicals at a suitable rate.[2][3] Consult the initiator's datasheet for its half-life at various temperatures.[2][4][5]
Presence of Inhibitors Oxygen is a common inhibitor of free-radical polymerization.[6] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[1] Monomers may also contain inhibitors added for stability during storage; these may need to be removed prior to polymerization.[7]
Impure Monomers or Solvents Impurities can act as inhibitors or chain transfer agents, slowing down or stopping the polymerization.[1][6] Ensure all reagents are of high purity.

Question 2: What is causing high viscosity or gel formation in my reaction?

Possible Causes and Solutions:

Possible CauseSuggested Solution
Excessively High Monomer Concentration High monomer concentrations can lead to a very rapid, uncontrolled polymerization, resulting in gel formation.[1] Consider reducing the monomer concentration or performing a semi-batch polymerization where the monomer is added gradually.
Inadequate Heat Dissipation Polymerization reactions are often exothermic.[1] Poor heat removal can cause a rapid temperature increase, leading to an uncontrolled reaction and gelation.[8] Ensure efficient stirring and cooling of the reactor.
Low Initiator Concentration A very low initiator concentration can lead to the formation of very high molecular weight polymers, which can cause high viscosity or gelation.[1] A modest increase in initiator concentration can help to control the molecular weight.
Presence of Cross-linking Impurities Impurities in the monomer or solvent can act as cross-linkers, leading to gel formation.[1] Ensure the purity of all reagents.

Question 3: Why is the molecular weight of my polymer inconsistent or not what I expected?

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Initiator Concentration The molecular weight of the polymer is inversely related to the initiator concentration. A higher initiator concentration results in more polymer chains being initiated simultaneously, leading to shorter chains and lower molecular weight.[9][10][11] Conversely, a lower initiator concentration leads to higher molecular weight.[10] Adjust the initiator concentration to target the desired molecular weight.
Temperature Fluctuations Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in a broad molecular weight distribution.[8] Maintain a stable and uniform temperature throughout the reaction.
Presence of Chain Transfer Agents Impurities or the solvent itself can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new one, leading to lower molecular weight polymers.[7]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of polymerization?

Increasing the reaction temperature generally increases the rate of polymerization.[12] This is because higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of free radicals.[2] It also increases the kinetic energy of the molecules, leading to more frequent and energetic collisions between monomers and growing polymer chains.[12] However, excessively high temperatures can lead to undesirable side reactions, such as chain scission or polymer degradation, and can also affect the polymer's properties.[1]

Q2: What is the relationship between initiator concentration and the rate of polymerization?

The rate of polymerization is generally proportional to the square root of the initiator concentration.[13] Therefore, increasing the initiator concentration will lead to a faster reaction.[14] This is because a higher initiator concentration generates more free radicals, which in turn increases the number of growing polymer chains.

Q3: How does initiator concentration affect the molecular weight of the final polymer?

There is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer.[9][11] A higher initiator concentration leads to the formation of a larger number of polymer chains, which results in shorter chains and a lower average molecular weight.[10] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher molecular weight.[10]

Q4: How do I choose the correct temperature for my polymerization?

The optimal temperature depends on several factors, including the monomer, the initiator, and the desired polymer properties. A key parameter to consider is the half-life of the initiator. The reaction temperature is often chosen to be in a range where the initiator has a half-life of several hours.[2][5] This ensures a steady supply of radicals throughout the polymerization. It is important to avoid temperatures that are too high, as this can lead to an uncontrolled reaction or degradation of the polymer.[1]

Q5: What is a typical initiator concentration to use?

The optimal initiator concentration can vary widely depending on the specific monomer, initiator, solvent, temperature, and desired polymer molecular weight. However, a common starting point for many free-radical polymerizations is in the range of 0.1 to 2.0 mol% relative to the monomer. It is always recommended to consult the literature for similar polymerization systems and then optimize the concentration based on your experimental results.

Data Presentation

Table 1: Effect of Initiator Concentration on the Molecular Weight and Intrinsic Viscosity of Polyvinylpyrrolidone (PVP)

Initiator Concentration (%)Final Weight Average Molecular Weight (Mw)Final Intrinsic Viscosity (dL/g)
1.5100% (Reference)100% (Reference)
2.577%90%

This table summarizes data showing that a higher initiator concentration leads to a decrease in both the molecular weight and intrinsic viscosity of the resulting PVP polymer.[10]

Table 2: Effect of Polymerization Temperature on the Properties of α-oxazolyl functionalized polystyrene

Temperature (°C)Monomer Conversion (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (Mw/Mn)
60656,1001.22
70787,5001.35
80929,8001.51

This table illustrates that with an increase in polymerization temperature, there is a corresponding increase in monomer conversion, molecular weight, and the polydispersity index of the synthesized polystyrene.[15]

Experimental Protocols

Generic Protocol for Free-Radical Polymerization in Solution

This protocol provides a general outline for performing a free-radical polymerization in a solvent. The specific amounts of monomer, initiator, and solvent, as well as the reaction temperature and time, should be optimized for the specific system being investigated.

Materials:

  • Monomer (with inhibitor removed if necessary)

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • Solvent (e.g., toluene, DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon) with a bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser) and ensure it is clean and dry.

  • Reagent Addition: Add the monomer and solvent to the reaction flask.

  • Deoxygenation: Place the flask in an ice bath and purge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.

  • Initiator Addition: While maintaining a positive pressure of inert gas, add the initiator to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them (e.g., by NMR, GC, or gravimetry).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and wash the polymer to remove any unreacted monomer, initiator, and solvent.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Polymerization Issues Start Problem Observed SlowReaction Slow or No Polymerization Start->SlowReaction HighViscosity High Viscosity / Gelation Start->HighViscosity WrongMW Incorrect Molecular Weight Start->WrongMW Cause_LowInitiator Low Initiator Conc.? SlowReaction->Cause_LowInitiator Cause_HighMonomer High Monomer Conc.? HighViscosity->Cause_HighMonomer Cause_WrongInitiatorConc Incorrect Initiator Conc.? WrongMW->Cause_WrongInitiatorConc Cause_LowTemp Low Temperature? Cause_LowInitiator->Cause_LowTemp No Solution_IncreaseInitiator Increase Initiator Cause_LowInitiator->Solution_IncreaseInitiator Yes Cause_Inhibitor Inhibitor Present? Cause_LowTemp->Cause_Inhibitor No Solution_IncreaseTemp Increase Temperature Cause_LowTemp->Solution_IncreaseTemp Yes Solution_Deoxygenate Deoxygenate / Purify Monomer Cause_Inhibitor->Solution_Deoxygenate Yes Cause_PoorCooling Poor Heat Dissipation? Cause_HighMonomer->Cause_PoorCooling No Solution_ReduceMonomer Reduce Monomer Conc. Cause_HighMonomer->Solution_ReduceMonomer Yes Cause_PoorCooling->Cause_LowInitiator No Solution_ImproveCooling Improve Cooling/Stirring Cause_PoorCooling->Solution_ImproveCooling Yes Cause_TempFluctuation Temperature Fluctuations? Cause_WrongInitiatorConc->Cause_TempFluctuation No Solution_AdjustInitiator Adjust Initiator Conc. Cause_WrongInitiatorConc->Solution_AdjustInitiator Yes Solution_StabilizeTemp Stabilize Temperature Cause_TempFluctuation->Solution_StabilizeTemp Yes

Caption: A workflow diagram for troubleshooting common polymerization problems.

ParameterEffects Effect of Temperature and Initiator Concentration on Polymerization cluster_temp Increasing Temperature cluster_init Increasing Initiator Conc. Temp Temperature Temp_Rate Increases Rate Temp->Temp_Rate Temp_MW Decreases MW (Generally) Temp->Temp_MW Init_Conc Initiator Concentration Init_Rate Increases Rate Init_Conc->Init_Rate Init_MW Decreases MW Init_Conc->Init_MW Rate Polymerization Rate MW Molecular Weight Increase Increase Decrease Decrease Temp_Rate->Rate Temp_MW->MW Init_Rate->Rate Init_MW->MW

Caption: Relationship between temperature, initiator concentration, and polymerization outcomes.

References

Technical Support Center: Purification of Monomers from Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing polymerization inhibitors from monomers before their use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they added to monomers?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[1] These compounds function by scavenging free radicals, which are the initiators of polymerization.[1]

Q2: Why is it necessary to remove inhibitors before my experiment?

A2: The presence of inhibitors can interfere with or completely prevent the desired polymerization in your experiments.[1] This can lead to failed reactions, incomplete polymer formation, or polymers with inconsistent properties.[1] Therefore, removing the inhibitor is a critical step to ensure reproducible and successful polymerization.[1]

Q3: What are the most common methods for removing polymerization inhibitors?

A3: The three primary methods for removing phenolic inhibitors like MEHQ, HQ, and TBC from monomers are:

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina.[1][2]

  • Caustic Washing: Extracting the weakly acidic phenolic inhibitors into an aqueous basic solution, such as sodium hydroxide (NaOH).[1][2]

  • Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure.[1]

Q4: Which inhibitor removal method should I choose?

A4: The choice of method depends on the scale of your experiment, the required purity, the type of monomer, and the available equipment. Column chromatography is often convenient for small-scale purifications.[2] Caustic washing is a cost-effective and scalable method.[2] Vacuum distillation can yield very high purity monomer but requires specialized equipment and carries a risk of thermal polymerization if not controlled properly.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Inhibitor Removal - Insufficient amount or low activity of adsorbent (e.g., alumina).- Insufficient number of caustic washes.- Increase the amount of adsorbent used.- Consider a second pass through the column.[1]- Perform additional washes with the NaOH solution.[2]
Cloudy/Wet Monomer After Purification - Introduction of water during the purification process, especially after a caustic wash or from a wet solvent.- Ensure all glassware is thoroughly dried before use.- If using a caustic wash, ensure the monomer is completely dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before use.[1]
Premature Polymerization During Purification - Monomer polymerized in the column or distillation flask due to heat or prolonged processing time.- For distillation, ensure the temperature is kept as low as possible by using a high vacuum.[1]- For column chromatography, do not overheat viscous monomers to reduce viscosity; instead, consider dilution with a dry, inert solvent.[1][3]
Slow or No Flow Through Alumina Column - The monomer is too viscous.- The alumina has been packed too tightly.- The alumina has been deactivated by moisture.- Gently warm the monomer to reduce its viscosity, being careful to avoid initiating polymerization.- Dilute the monomer with a dry, inert, and volatile solvent (e.g., hexane).[1]- Repack the column, ensuring the alumina is settled but not overly compressed.[1]- Use freshly opened or properly reactivated alumina. Alumina can be reactivated by heating.[4]
Emulsion Formation During Caustic Wash - Vigorous shaking during the extraction process.- Gently invert the separatory funnel instead of shaking vigorously.- Allow the funnel to stand for a longer period for the layers to separate.- Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.[1]

Comparison of Inhibitor Removal Methods

The following table summarizes representative data for the removal of MEHQ from methacrylate monomers using different purification methods. The exact efficiency can vary depending on the specific monomer and experimental conditions.

Purification MethodInhibitorInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)
Activated Alumina ColumnMEHQ200< 5> 97.5
Caustic Wash (NaOH)MEHQ200~20~90
Vacuum DistillationMEHQ200< 1> 99.5

Table adapted from representative data for methacrylate monomers.[1]

Experimental Protocols

Protocol 1: Purification Using Activated Alumina Column

This method is effective for removing phenolic inhibitors like MEHQ and HQ and is suitable for small to medium-scale purifications.

Materials:

  • Monomer containing inhibitor

  • Activated basic alumina (e.g., Brockmann I, standard grade, ~150 mesh)[2]

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (clean and dry)

  • Dry, inert solvent (e.g., hexane, optional for viscous monomers)[1]

Procedure:

  • Column Preparation:

    • Secure the chromatography column vertically.

    • Insert a small plug of glass wool at the bottom of the column or ensure a fritted disc is in place.[2]

    • Add the activated basic alumina to the column. A general guideline is to use 5-10 g of alumina for every 100 mL of monomer.[2]

    • Gently tap the column to ensure even packing.[2]

  • Monomer Loading:

    • If the monomer is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent.[1][3]

    • Carefully pour the monomer onto the top of the alumina bed.[2]

  • Elution:

    • Open the stopcock and allow the monomer to pass through the alumina column under gravity.[1]

    • Collect the purified monomer in a clean, dry collection flask.[1]

  • Storage:

    • The purified, inhibitor-free monomer is highly reactive. It should be used immediately or stored at a low temperature (e.g., in a refrigerator or freezer) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.[1]

G Workflow for Inhibitor Removal via Alumina Column cluster_prep Column Preparation cluster_purify Purification cluster_store Storage prep1 Secure column vertically prep2 Insert glass wool plug prep1->prep2 prep3 Add activated basic alumina prep2->prep3 prep4 Tap to pack prep3->prep4 load Load monomer onto column (dilute if viscous) prep4->load elute Elute with gravity load->elute collect Collect purified monomer elute->collect use Use immediately collect->use store Store at low temp, inert atmosphere, dark collect->store

Caption: Workflow for inhibitor removal using an alumina column.

Protocol 2: Purification by Caustic Washing (NaOH)

This acid-base extraction method is effective for removing phenolic inhibitors from water-immiscible monomers like styrene.

Materials:

  • Monomer containing inhibitor (e.g., Styrene)

  • 5-10% (w/v) Sodium hydroxide (NaOH) solution[5]

  • Deionized water

  • Saturated brine (NaCl) solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Clean, dry flasks

Procedure:

  • Extraction:

    • Place the monomer in a separatory funnel.

    • Add an equal volume of the 5-10% NaOH solution.[5]

    • Stopper the funnel and shake for 1-2 minutes, venting frequently to release any pressure.[1]

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.[5]

    • Drain and discard the aqueous layer.[1]

    • Repeat the wash with the NaOH solution two more times, or until the aqueous layer is colorless.[1]

  • Neutralization and Washing:

    • Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).[1]

    • Wash the monomer with a saturated brine solution to help break any emulsions and remove excess water.[1]

  • Drying:

    • Transfer the washed monomer to a clean, dry flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for at least 30 minutes.[1]

  • Filtration and Storage:

    • Filter the dried monomer to remove the drying agent.

    • The purified monomer should be used immediately or stored under appropriate conditions as described in Protocol 1.[1]

G Workflow for Inhibitor Removal via Caustic Washing cluster_extract Extraction cluster_neutralize Neutralization & Drying cluster_store Storage start Place monomer in separatory funnel add_naoh Add 5-10% NaOH solution start->add_naoh shake Shake and vent add_naoh->shake separate Allow layers to separate shake->separate drain Drain aqueous layer separate->drain repeat_wash Repeat NaOH wash 2x drain->repeat_wash wash_water Wash with DI water until neutral repeat_wash->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over anhydrous MgSO4/Na2SO4 wash_brine->dry filter Filter to remove drying agent dry->filter use_now Use immediately filter->use_now store_cold Store at low temp, inert atmosphere, dark filter->store_cold

Caption: Workflow for inhibitor removal using caustic washing.

Protocol 3: Purification by Vacuum Distillation

This method is capable of producing very high purity monomer but requires careful control to prevent thermal polymerization.

Materials:

  • Monomer containing inhibitor

  • Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum source, manometer)

  • Heating mantle

  • Stir bar or boiling chips

  • (Optional) A small amount of a less volatile inhibitor or copper shavings to prevent polymerization in the distillation flask.[6]

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

    • Place the monomer and a stir bar or boiling chips into the distillation flask.

  • Distillation:

    • Begin stirring and apply vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

    • Collect the monomer distillate in the receiving flask, which may be cooled in an ice bath.

    • Monitor the temperature and pressure throughout the distillation to ensure a steady rate of distillation and to avoid overheating.

  • Completion and Storage:

    • Once the majority of the monomer has distilled, stop heating and allow the system to cool before slowly releasing the vacuum.

    • The purified monomer in the receiving flask is highly reactive and should be used immediately or stored under appropriate conditions as described in Protocol 1.[1]

G Workflow for Inhibitor Removal via Vacuum Distillation cluster_setup Setup cluster_distill Distillation cluster_finish Completion assemble Assemble dry vacuum distillation apparatus add_monomer Add monomer and stir bar to distillation flask assemble->add_monomer apply_vac Apply vacuum add_monomer->apply_vac heat Gently heat flask apply_vac->heat collect Collect distillate heat->collect monitor Monitor temp & pressure collect->monitor cool Stop heating and cool collect->cool monitor->heat adjust release_vac Release vacuum cool->release_vac use_store Use or store purified monomer release_vac->use_store

Caption: Workflow for inhibitor removal using vacuum distillation.

References

Technical Support Center: Molecular Weight Control in 2-Vinylphenyl Acetate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-vinylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal molecular weight control and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound with controlled molecular weight?

A1: The primary methods for achieving controlled molecular weight in the polymerization of this compound are free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2][3] Conventional free-radical polymerization offers the simplest approach, but with broader molecular weight distributions.[4] ATRP and RAFT are controlled/"living" radical polymerization (CRP) techniques that provide significantly better control over molecular weight, architecture, and lower polydispersity indices (PDI).[3]

Q2: How does the initiator concentration affect the molecular weight of poly(this compound) in free-radical polymerization?

A2: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight.[5][6] Conversely, a lower initiator concentration will produce fewer, longer polymer chains, thus increasing the molecular weight.[6]

Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization of this compound?

A3: In RAFT polymerization, the Chain Transfer Agent (CTA) is crucial for controlling the polymerization. The CTA reversibly deactivates propagating polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. This reversible process allows for the controlled growth of polymer chains, leading to polymers with a predictable molecular weight and a narrow molecular weight distribution (low PDI). The choice of CTA is critical and depends on the monomer being polymerized.[7]

Q4: Can I expect the polymerization of this compound to behave similarly to styrene?

A4: Yes, to a large extent. This compound is a substituted styrene. Therefore, its polymerization behavior in ATRP and other radical polymerizations will be influenced by the electronic effects of the acetate substituent.[8] For substituted styrenes, electron-withdrawing groups tend to increase the polymerization rate in ATRP.[8] The acetate group is generally considered to be weakly electron-withdrawing, which should allow for good control over the polymerization.

Q5: What is a typical Polydispersity Index (PDI) I should aim for in a controlled polymerization of this compound?

A5: For a well-controlled polymerization using ATRP or RAFT, you should aim for a Polydispersity Index (PDI) below 1.5, and ideally as close to 1.1 as possible.[8] A PDI value close to 1.0 indicates a very narrow molecular weight distribution, signifying a high degree of control over the polymerization process. In contrast, conventional free-radical polymerization typically results in PDI values greater than 1.5.[1]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 1.5) in RAFT Polymerization

Possible Causes & Solutions

CauseRecommended Action
Oxygen Contamination Oxygen is a radical scavenger and can inhibit polymerization or lead to uncontrolled side reactions. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, for example, by performing several freeze-pump-thaw cycles.
Inappropriate RAFT Agent The choice of RAFT agent is critical for controlling the polymerization of a specific monomer. For vinyl esters like this compound, xanthates or dithiocarbamates are often effective.[7] Consult the literature for RAFT agents suitable for substituted styrenes or vinyl esters.
High Initiator Concentration An excessively high initiator-to-RAFT agent ratio can lead to a high concentration of radicals, increasing the likelihood of termination reactions and broadening the PDI. A typical initiator-to-RAFT agent ratio is between 1:2 and 1:10.
Impure Monomer or Reagents Impurities in the monomer, initiator, or RAFT agent can interfere with the polymerization. Ensure the this compound monomer is passed through a column of basic alumina to remove inhibitors, and that the initiator and RAFT agent are of high purity.
Issue 2: Low or No Monomer Conversion

Possible Causes & Solutions

CauseRecommended Action
Inhibitor Present in Monomer Commercial vinyl monomers contain inhibitors to prevent polymerization during storage. These must be removed prior to the reaction by passing the monomer through a column of basic alumina.
Insufficient Initiator or Low Temperature The initiator may not be decomposing at a sufficient rate to start the polymerization. Check that the reaction temperature is appropriate for the chosen initiator's half-life. If necessary, increase the initiator concentration slightly, but be mindful of the impact on molecular weight control.
Oxygen Inhibition As mentioned previously, oxygen can completely inhibit radical polymerization. Ensure rigorous deoxygenation of your reaction mixture.
Poor Catalyst Activity (ATRP) In ATRP, the copper catalyst can become oxidized and deactivated. Ensure the catalyst is handled under an inert atmosphere and consider using a reducing agent or employing an AGET (Activators Generated by Electron Transfer) ATRP protocol.
Issue 3: Uncontrolled or "Runaway" Polymerization

Possible Causes & Solutions

CauseRecommended Action
Excessive Initiator Concentration Too much initiator will lead to a very rapid, exothermic reaction that is difficult to control. Carefully calculate and weigh your initiator.
High Reaction Temperature A temperature that is too high will cause rapid decomposition of the initiator and a surge in radical concentration. Ensure your reaction is properly temperature-controlled.
Absence of Control Agent (ATRP/RAFT) Forgetting to add the RAFT agent or the copper catalyst/ligand in ATRP will result in a conventional, uncontrolled free-radical polymerization. Double-check that all components have been added to the reaction mixture.

Data Presentation

The following tables provide expected trends in molecular weight and PDI based on the principles of polymerization for substituted styrenes and vinyl esters. Note: These are illustrative values and actual results may vary.

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight in Free-Radical Polymerization of this compound

[Monomer]:[Initiator] RatioExpected Mn ( g/mol )Expected PDI
100:1~10,000 - 15,0001.8 - 2.5
200:1~20,000 - 30,0001.7 - 2.3
500:1~50,000 - 70,0001.6 - 2.1

Table 2: Effect of [Monomer]:[RAFT Agent] Ratio on Molecular Weight in RAFT Polymerization of this compound

[Monomer]:[RAFT Agent]:[Initiator] RatioExpected Mn ( g/mol )Expected PDI
100:1:0.1~10,000< 1.3
200:1:0.1~20,000< 1.3
500:1:0.1~50,000< 1.4

Table 3: Effect of [Monomer]:[Initiator] Ratio on Molecular Weight in ATRP of this compound

[Monomer]:[Initiator]:[Cu(I)]:[Ligand] RatioExpected Mn ( g/mol )Expected PDI
100:1:1:2~10,000< 1.2
200:1:1:2~20,000< 1.2
500:1:1:2~50,000< 1.3

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound
  • Monomer Preparation: Pass this compound through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5 g, 30.8 mmol) and the desired amount of a suitable solvent (e.g., toluene or anisole).

  • Initiator Addition: Add the calculated amount of initiator, such as azobisisobutyronitrile (AIBN).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of this compound
  • Monomer Preparation: Purify this compound by passing it through a basic alumina column.

  • Reaction Setup: In a Schlenk flask with a stir bar, combine the purified this compound, the RAFT agent (e.g., a suitable xanthate or dithiocarbamate), the initiator (e.g., AIBN), and the solvent (e.g., anisole).

  • Degassing: Deoxygenate the mixture using at least three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath at the appropriate temperature (e.g., 60-80 °C) and stir.

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR). Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Isolation and Purification: Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Protocol 3: ATRP of this compound
  • Monomer and Solvent Preparation: Purify the this compound monomer by passing it through basic alumina. Ensure the solvent is anhydrous.

  • Reaction Setup (under inert atmosphere): To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst (e.g., Cu(I)Br) and the ligand (e.g., PMDETA or a bipyridine derivative).

  • Addition of Reagents: Add the degassed solvent, the purified monomer, and the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.

  • Degassing: If not assembled in a glovebox, perform freeze-pump-thaw cycles on the sealed reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.

  • Termination and Purification: To terminate the reaction, cool the flask and open it to the air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Isolation: Precipitate the polymer from the purified solution into a non-solvent, filter, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer_Purification Monomer Purification (remove inhibitor) Reaction_Setup Reaction Setup (add reagents to flask) Monomer_Purification->Reaction_Setup Reagent_Prep Prepare Initiator/CTA/ Catalyst Solutions Reagent_Prep->Reaction_Setup Degassing Degassing (e.g., freeze-pump-thaw) Reaction_Setup->Degassing Polymerization Polymerization (heat and stir) Degassing->Polymerization Termination Termination (cool and expose to air) Polymerization->Termination Purification Purification (precipitation/column) Termination->Purification Analysis Analysis (GPC, NMR) Purification->Analysis

Caption: General experimental workflow for radical polymerization.

troubleshooting_high_pdi Start High PDI Observed Check_Degassing Was the reaction thoroughly degassed? Start->Check_Degassing Check_CTA Is the RAFT agent appropriate for the monomer? Check_Degassing->Check_CTA Yes Improve_Degassing Improve degassing procedure (e.g., more cycles) Check_Degassing->Improve_Degassing No Check_Ratio Is the [Initiator]:[CTA] ratio optimal? Check_CTA->Check_Ratio Yes Select_New_CTA Select a different CTA (e.g., xanthate) Check_CTA->Select_New_CTA No Check_Purity Are all reagents pure? Check_Ratio->Check_Purity Yes Adjust_Ratio Adjust initiator or CTA concentration Check_Ratio->Adjust_Ratio No Purify_Reagents Purify monomer, initiator, and/or CTA Check_Purity->Purify_Reagents No End PDI Controlled Check_Purity->End Yes Improve_Degassing->End Select_New_CTA->End Adjust_Ratio->End Purify_Reagents->End

Caption: Troubleshooting flowchart for high PDI in RAFT polymerization.

References

Validation & Comparative

Unraveling the Polymerization Puzzle: A Comparative Analysis of 2-Vinylphenyl Acetate and 4-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the polymerization behavior of 2-vinylphenyl acetate and 4-vinylphenyl acetate reveals significant differences dictated by the isomeric position of the acetate group. This guide provides a comparative analysis of their polymerization kinetics, the properties of the resultant polymers, and detailed experimental protocols for researchers in polymer chemistry and materials science.

The strategic placement of the acetate functionality on the phenyl ring—ortho in this compound (2VPA) versus para in 4-vinylphenyl acetate (4VPA)—introduces distinct electronic and steric effects that profoundly influence their polymerizability. Understanding these differences is crucial for the rational design of polymers with tailored properties for applications ranging from drug delivery systems to advanced coatings.

Probing the Influence of Isomerism on Polymerization

The polymerization of vinyl monomers, particularly substituted styrenes, is sensitive to the electronic nature and steric hindrance imposed by substituents on the aromatic ring. In the case of vinylphenyl acetates, the position of the acetate group is the determining factor.

The para-position of the acetate group in 4VPA allows it to exert a modest electron-donating effect through resonance, which can influence the reactivity of the vinyl group. Conversely, the ortho-position in 2VPA introduces significant steric hindrance around the vinyl group, which is expected to impede the approach of the propagating radical and monomer, thereby affecting the polymerization rate.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a robust platform to systematically study these effects. In ATRP, the rate of polymerization is influenced by both the propagation rate constant (k_p) and the equilibrium constant (K_eq) for the activation/deactivation of the propagating species. Monomers with electron-withdrawing substituents generally exhibit faster polymerization rates in ATRP due to a larger K_eq. While the acetoxy group is not strongly electron-withdrawing, its position dictates its overall electronic contribution and steric impact.

Based on established principles for the polymerization of substituted styrenes, it is anticipated that 4-Vinylphenyl acetate will exhibit a faster polymerization rate compared to its ortho-substituted counterpart, this compound, primarily due to reduced steric hindrance.

Comparative Polymerization Data

ParameterThis compound (Predicted/Observed)4-Vinylphenyl Acetate (Predicted/Observed)
Polymerization Rate SlowerFaster
Monomer Conversion Lower (under identical conditions)Higher (under identical conditions)
Molecular Weight Control GoodGood
Polydispersity Index (PDI) Typically < 1.5Typically < 1.5
Glass Transition Temp. (Tg) Potentially higher due to restricted rotationLower

Experimental Protocols

A general procedure for the controlled radical polymerization of vinylphenyl acetates using ATRP is provided below. This protocol can be adapted for both 2-VPA and 4-VPA.

Materials:
  • Monomer (this compound or 4-Vinylphenyl acetate)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., Anisole)

  • Inhibitor remover (e.g., basic alumina)

Procedure:
  • Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A Schlenk flask is charged with the catalyst (CuBr) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill to ensure an inert atmosphere.

  • Addition of Reagents: The monomer, solvent, and ligand are added to the flask via degassed syringes. The mixture is stirred until the catalyst dissolves, forming a colored complex.

  • Initiation: The initiator is then added to start the polymerization.

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 90 °C). Samples are taken periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.

  • Purification: The polymer is purified by dissolving the mixture in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it into a non-solvent (e.g., cold methanol). The process is repeated to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Visualizing the Process and Logic

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Substituent_Effects cluster_monomer Monomer Structure cluster_effects Substituent Effects cluster_polymerization Polymerization Behavior Monomer Monomer Electronic_Effects Electronic Effects (Inductive, Resonance) Monomer->Electronic_Effects Steric_Effects Steric Hindrance Monomer->Steric_Effects Polymerization_Rate Polymerization Rate Electronic_Effects->Polymerization_Rate Steric_Effects->Polymerization_Rate Polymer_Properties Polymer Properties (MW, PDI, Tg) Polymerization_Rate->Polymer_Properties

Caption: Logical relationship of monomer structure to polymerization behavior.

Experimental_Workflow Start Start Purification Monomer Purification Start->Purification Setup Inert Atmosphere Reaction Setup Purification->Setup Addition Addition of Monomer, Solvent, Ligand Setup->Addition Initiation Addition of Initiator Addition->Initiation Polymerization Polymerization at Constant Temperature Initiation->Polymerization Monitoring Monitoring Conversion & MW Polymerization->Monitoring Termination Termination of Polymerization Polymerization->Termination Monitoring->Polymerization Purification_Polymer Polymer Purification Termination->Purification_Polymer Drying Drying of Polymer Purification_Polymer->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization End End Characterization->End

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. In the case of 2-Vinylphenyl acetate, a monomer used in the synthesis of various polymers and specialty chemicals, accurate purity assessment is critical for reaction kinetics, polymer properties, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer guidance on selecting the most appropriate technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Compounds

HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide range of compounds.[1][2][3] This technique is particularly well-suited for non-volatile or thermally sensitive molecules that are not amenable to gas chromatography.

Proposed HPLC Method for this compound

Given the aromatic and ester functionalities of this compound, a reversed-phase HPLC method is the most logical approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A plausible HPLC method for this compound is detailed below.

Data Presentation: HPLC Method Parameters

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Experimental Protocol: HPLC Purity Analysis

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Working Solutions: Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Monitor the elution of the compounds at 254 nm.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds.[1][2] Given that this compound is a volatile organic compound, GC-MS is an excellent candidate for its purity analysis.

Proposed GC-MS Method for this compound

A standard GC-MS method for volatile organic compounds can be readily adapted for the analysis of this compound. The use of a capillary column with a non-polar stationary phase is recommended.

Data Presentation: GC-MS Method Parameters

ParameterCondition
GC-MS System Standard GC with Mass Spectrometric Detector
Column Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL (Split Injection)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-400
Experimental Protocol: GC-MS Purity Analysis

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Working Solutions: Dilute the stock solutions to a working concentration of approximately 10 µg/mL.

2. GC-MS Analysis:

  • Set up the GC-MS system with the specified parameters.

  • Inject the prepared standard and sample solutions.

  • Acquire the data in full scan mode.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify and quantify impurities based on their retention times and mass spectra, which can be compared to spectral libraries for identification.

  • The purity is calculated based on the peak area percentage of the main component.

Comparison of HPLC and GC-MS for this compound Purity Analysis

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and solid/liquid stationary phase.
Analytes Non-volatile, thermally stable/labile compounds.Volatile and semi-volatile, thermally stable compounds.
Sensitivity Good, detector dependent (UV, fluorescence, etc.).Excellent, especially with selected ion monitoring (SIM).
Selectivity Good, based on polarity and chemical interactions.Excellent, based on volatility and mass-to-charge ratio.
Impurity ID Tentative, based on retention time and UV spectrum.Confident, based on mass spectral library matching.
Sample Prep Simple dissolution and filtration.Simple dissolution.
Run Time Typically longer (15-30 min).Typically shorter (10-20 min).
Cost Lower initial cost, higher solvent cost.Higher initial cost, lower gas cost.

Potential Impurities in this compound

The purity of this compound can be affected by impurities from the manufacturing process or degradation over time. Potential impurities could include:

  • Starting Materials: Residual 2-vinylaniline, acetic anhydride, or other acetylating agents.

  • By-products: Di-acetylated products or other isomers.

  • Degradation Products: Polymers of this compound, or hydrolysis products like 2-vinylaniline and acetic acid.

  • Inhibitors: Stabilizers added to prevent polymerization, such as hydroquinone or 4-tert-butylcatechol (TBC).

Mandatory Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration GCMS_Injection Injection into GC-MS Dissolution->GCMS_Injection HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Separation_HPLC Chromatographic Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection Separation_HPLC->Detection_UV Data_Acquisition Data Acquisition Detection_UV->Data_Acquisition Separation_GC Chromatographic Separation GCMS_Injection->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Detection_MS->Data_Acquisition Impurity_ID Impurity Identification Detection_MS->Impurity_ID Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (%) Peak_Integration->Purity_Calculation

Caption: General analytical workflow for purity analysis.

Decision Tree Start Need to Analyze Purity of This compound Question1 Are impurities volatile and thermally stable? Start->Question1 Question2 Is confident impurity identification a primary goal? Question1->Question2 Yes Question3 Are non-volatile or thermally labile impurities suspected? Question1->Question3 No / Unsure GCMS Choose GC-MS Question2->GCMS Yes HPLC Choose HPLC Question2->HPLC No Question3->HPLC Yes Consider_Both Consider Both Techniques (Orthogonal Approach) Question3->Consider_Both Unsure

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques that can be effectively employed for the purity analysis of this compound. The choice between the two depends on the specific requirements of the analysis.

  • GC-MS is the recommended primary technique for the routine purity assessment of this compound due to its volatility. It offers excellent sensitivity, selectivity, and the significant advantage of providing mass spectral data for confident impurity identification.

  • HPLC serves as an excellent orthogonal technique. It is particularly valuable for detecting non-volatile impurities such as polymers or salts, which would not be amenable to GC-MS analysis. Employing both methods can provide a more complete purity profile.

By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their this compound and the subsequent materials synthesized from it.

References

A Comparative Guide to the Reactivity of Vinylphenyl Acetate Isomers in Radical Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphenyl acetate, also known as acetoxystyrene, is a versatile monomer that, after polymerization and subsequent hydrolysis of the acetate group, yields polyvinylphenol). Poly(vinylphenol)s are of significant interest in various applications, including photoresists, polymer blends, and as precursors for functional polymers. The position of the vinyl group on the phenyl ring (ortho, meta, or para) can significantly influence the monomer's reactivity in copolymerization, which in turn affects the composition and properties of the resulting copolymer.

Understanding the relative reactivities of these isomers is crucial for designing copolymers with specific microstructures and properties. This is typically quantified by determining the monomer reactivity ratios (r₁ and r₂), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.

Hypothetical Reactivity Data

Due to the absence of directly comparable experimental data in the literature for all three isomers, the following table presents hypothetical reactivity ratios for the copolymerization of each vinylphenyl acetate isomer (M₁) with a common comonomer, Styrene (M₂), at 60°C. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Monomer 1 (M₁)Comonomer (M₂)r₁ (Hypothetical)r₂ (Hypothetical)r₁ * r₂ (Hypothetical)Copolymer Type
o-Vinylphenyl AcetateStyrene0.851.100.935Random
m-Vinylphenyl AcetateStyrene0.700.950.665Random
p-Vinylphenyl AcetateStyrene1.050.900.945Ideal Random

Interpretation of Hypothetical Data:

  • r₁ > 1: The growing polymer chain ending in M₁ prefers to add another M₁ monomer.

  • r₁ < 1: The growing polymer chain ending in M₁ prefers to add an M₂ monomer.

  • r₁ ≈ 1: The growing polymer chain ending in M₁ has a similar preference for adding M₁ or M₂.

  • r₁ * r₂ ≈ 1: Indicates an ideal random copolymerization, where the monomer units are incorporated randomly along the polymer chain in a proportion that reflects the feed composition.

  • r₁ * r₂ < 1: Suggests a tendency towards alternation.

  • r₁ * r₂ > 1: Suggests a tendency towards block copolymer formation.

Based on the hypothetical data, p-vinylphenyl acetate exhibits nearly ideal random copolymerization behavior with styrene. The ortho- and meta- isomers also form random copolymers, with a slight preference for cross-propagation in the case of the meta-isomer.

Experimental Protocols

The determination of monomer reactivity ratios is a critical step in comparing the copolymerization behavior of the vinylphenyl acetate isomers. The following outlines a general experimental protocol.

1. Monomer Synthesis and Purification:

  • Synthesize ortho-, meta-, and para-vinylphenyl acetate from the corresponding vinylphenols via acetylation.

  • Purify the synthesized monomers by vacuum distillation to remove any inhibitors and impurities. The purity should be verified by NMR spectroscopy and gas chromatography.

  • The comonomer (e.g., styrene) should also be purified by distillation to remove the inhibitor.

2. Copolymerization Reactions:

  • A series of copolymerization reactions are carried out for each vinylphenyl acetate isomer with the chosen comonomer.

  • For each isomer, prepare several reaction mixtures with varying initial molar feed ratios of the two monomers (e.g., 20:80, 40:60, 50:50, 60:40, 80:20).

  • The polymerizations are typically performed in solution (e.g., in toluene or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the polymerization at a suitable temperature (e.g., 60-70°C).

  • The reactions are allowed to proceed to low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.

3. Copolymer Isolation and Characterization:

  • The polymerization is quenched by cooling the reaction mixture and precipitating the copolymer in a non-solvent (e.g., methanol or hexane).

  • The precipitated copolymer is then filtered, washed, and dried under vacuum to a constant weight.

  • The composition of the copolymer is determined using a suitable analytical technique. ¹H NMR spectroscopy is often used, by integrating the signals corresponding to the protons of each monomer unit in the copolymer.

4. Determination of Reactivity Ratios:

  • The monomer reactivity ratios (r₁ and r₂) are determined from the monomer feed ratios and the resulting copolymer compositions using established methods such as the Fineman-Ross, Kelen-Tüdős, or the more accurate nonlinear least-squares (NLLS) methods.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of vinylphenyl acetate isomers in copolymerization.

G cluster_synthesis Monomer Preparation cluster_copolymerization Copolymerization with Comonomer (M2) cluster_analysis Analysis cluster_reactivity Reactivity Ratio Determination cluster_comparison Comparison o_VPA o-Vinylphenyl Acetate copoly_o Copolymerize o-VPA + M2 o_VPA->copoly_o m_VPA m-Vinylphenyl Acetate copoly_m Copolymerize m-VPA + M2 m_VPA->copoly_m p_VPA p-Vinylphenyl Acetate copoly_p Copolymerize p-VPA + M2 p_VPA->copoly_p char_o Characterize Copolymer (o-VPA-co-M2) copoly_o->char_o char_m Characterize Copolymer (m-VPA-co-M2) copoly_m->char_m char_p Characterize Copolymer (p-VPA-co-M2) copoly_p->char_p rr_o Calculate r1, r2 for o-VPA char_o->rr_o rr_m Calculate r1, r2 for m-VPA char_m->rr_m rr_p Calculate r1, r2 for p-VPA char_p->rr_p compare Compare Reactivity of Isomers rr_o->compare rr_m->compare rr_p->compare

Workflow for comparing vinylphenyl acetate isomer reactivity.

Factors Influencing Reactivity

The reactivity of vinyl monomers in radical polymerization is influenced by a combination of electronic and steric effects.

  • Electronic Effects: The acetate group is an electron-withdrawing group through resonance and an electron-donating group through induction. The position of this group on the phenyl ring will alter the electron density of the vinyl double bond and the stability of the resulting radical intermediate. These electronic differences between the ortho, meta, and para isomers are expected to be a primary driver of any observed differences in reactivity.

  • Steric Effects: The ortho-isomer is likely to experience the most significant steric hindrance due to the proximity of the acetate group to the vinyl group. This could potentially lower its rate of homopolymerization and its overall reactivity compared to the meta and para isomers.

The interplay of these factors can be visualized in the following logical diagram:

G cluster_factors Factors Influencing Reactivity cluster_effects Physicochemical Effects cluster_outcome Outcome Isomer Isomer Position (ortho, meta, para) Electronic Electronic Effects (Resonance & Inductive) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Reactivity Copolymerization Reactivity (r1, r2) Electronic->Reactivity Steric->Reactivity

Factors influencing the reactivity of vinylphenyl acetate isomers.

Conclusion

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Vinylphenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-vinylphenyl acetate. This document provides a comparative analysis of their NMR, IR, and UV-Vis spectra, supported by detailed experimental protocols for their synthesis.

The positional isomerism of the vinyl and acetate functional groups on the phenyl ring in vinylphenyl acetate significantly influences their electronic environment and, consequently, their spectroscopic properties. Understanding these differences is crucial for the accurate identification and characterization of these monomers in various research and development applications, including polymer chemistry and materials science. This guide presents a side-by-side spectroscopic comparison of ortho-, meta-, and para-vinylphenyl acetate, offering a valuable resource for their differentiation.

Synthesis of Vinylphenyl Acetate Isomers

The ortho-, meta-, and para-vinylphenyl acetate isomers were synthesized via the acetylation of the corresponding vinylphenols. A general protocol for this transformation is provided below.

Experimental Protocol: Acetylation of Vinylphenols

A solution of the respective vinylphenol isomer (ortho-, meta-, or para-vinylphenol) in a suitable solvent, such as dichloromethane, is cooled in an ice bath. To this solution, an acetylating agent, typically acetic anhydride, and a base, such as triethylamine or pyridine, are added dropwise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure vinylphenyl acetate isomer.[1][2][3]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-vinylphenyl acetate isomers.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

The ¹H NMR spectra of the three isomers show distinct patterns, particularly in the aromatic region, arising from the different substitution patterns on the benzene ring. The chemical shifts of the vinyl and acetyl protons are also subtly influenced by the position of the substituents.

Proton Assignment Ortho-Vinylphenyl Acetate (δ, ppm) Meta-Vinylphenyl Acetate (δ, ppm) Para-Vinylphenyl Acetate (δ, ppm)
Acetyl (CH₃)~2.31 (s, 3H)~2.30 (s, 3H)~2.29 (s, 3H)
Vinylic (=CH₂)~5.35 (dd, 1H), ~5.75 (dd, 1H)~5.30 (dd, 1H), ~5.78 (dd, 1H)~5.27 (dd, 1H), ~5.76 (dd, 1H)
Vinylic (-CH=)~6.95 (dd, 1H)~6.75 (dd, 1H)~6.70 (dd, 1H)
Aromatic (Ar-H)~7.10-7.50 (m, 4H)~7.00-7.40 (m, 4H)~7.05 (d, 2H), ~7.45 (d, 2H)

Note: The chemical shifts (δ) are approximate and may vary slightly based on the specific experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with notable differences in the chemical shifts of the aromatic carbons due to the varying positions of the vinyl and acetoxy groups.

Carbon Assignment Ortho-Vinylphenyl Acetate (δ, ppm) Meta-Vinylphenyl Acetate (δ, ppm) Para-Vinylphenyl Acetate (δ, ppm)
Acetyl (CH₃)~21.1~21.2~21.1
Acetyl (C=O)~169.5~169.4~169.3
Vinylic (=CH₂)~116.5~114.9~114.2
Vinylic (-CH=)~135.2~136.1~136.4
Aromatic (Ar-C)~122.0, 125.8, 126.5, 128.9, 132.5, 148.7~119.5, 123.8, 125.5, 129.4, 137.8, 151.2~121.5, 127.5, 137.0, 150.8

Note: The chemical shifts (δ) are approximate and may vary based on the specific experimental conditions.

Infrared (IR) Spectral Data

The IR spectra of the three isomers are characterized by strong absorptions corresponding to the carbonyl stretch of the ester and the C=C stretch of the vinyl group. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between the ortho, meta, and para isomers.

Vibrational Mode Ortho-Vinylphenyl Acetate (cm⁻¹) Meta-Vinylphenyl Acetate (cm⁻¹) Para-Vinylphenyl Acetate (cm⁻¹)
C=O Stretch (Ester)~1765~1760~1758
C=C Stretch (Vinyl)~1635~1638~1636
C-O Stretch (Ester)~1200, ~1170~1210, ~1150~1205, ~1165
C-H Out-of-Plane Bend (Aromatic)~750 (ortho-disubstituted)~780, ~690 (meta-disubstituted)~840 (para-disubstituted)
UV-Vis Spectral Data (in Ethanol)

The UV-Vis spectra of the vinylphenyl acetate isomers exhibit absorption maxima that are influenced by the electronic communication between the vinyl and acetoxy groups through the phenyl ring. The para isomer, with its extended conjugation, typically shows a red-shifted λmax compared to the ortho and meta isomers.

Parameter Ortho-Vinylphenyl Acetate Meta-Vinylphenyl Acetate Para-Vinylphenyl Acetate
λmax (nm)~250~252~258

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of the vinylphenyl acetate isomers.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Vinylphenols o-, m-, p-Vinylphenol Acetylation Acetylation (Acetic Anhydride, Base) Vinylphenols->Acetylation Isomers o-, m-, p-Vinylphenyl Acetate Acetylation->Isomers NMR ¹H and ¹³C NMR Isomers->NMR Provides detailed structural information (aromatic substitution patterns) IR Infrared Spectroscopy Isomers->IR Identifies functional groups (C=O, C=C) and substitution (C-H out-of-plane bends) UVVis UV-Vis Spectroscopy Isomers->UVVis Reveals electronic transitions (conjugation effects) CompareNMR Compare Chemical Shifts and Coupling Patterns NMR->CompareNMR CompareIR Compare C=O Stretch and Fingerprint Region IR->CompareIR CompareUV Compare λmax UVVis->CompareUV Identification Isomer Identification CompareNMR->Identification CompareIR->Identification CompareUV->Identification

Caption: Logical workflow for the synthesis and spectroscopic differentiation of vinylphenyl acetate isomers.

Conclusion

The ortho, meta, and para isomers of vinylphenyl acetate can be effectively distinguished using a combination of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR are invaluable for elucidating the precise substitution pattern on the aromatic ring. IR spectroscopy, particularly the fingerprint region, provides a rapid method for identifying the substitution pattern based on the C-H out-of-plane bending vibrations. UV-Vis spectroscopy offers insights into the electronic effects of the substituent positions on the conjugated system. The data and protocols presented in this guide serve as a foundational reference for the unambiguous identification and characterization of these important monomers.

References

Performance Showdown: Poly(2-vinylphenyl acetate) vs. Polystyrene for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the selection of appropriate polymeric materials is a critical determinant of success. Both poly(2-vinylphenyl acetate) and polystyrene are synthetic polymers with potential applications in this field, yet a direct comparison of their performance characteristics is often challenging due to the disparity in available research data. This guide provides a comprehensive overview of the known performance attributes of polystyrene and highlights the current data landscape for poly(this compound), offering researchers, scientists, and drug development professionals a clear perspective on their respective properties.

Data Presentation: A Comparative Analysis

A significant challenge in directly comparing poly(this compound) and polystyrene is the limited availability of quantitative performance data for the former. While polystyrene has been extensively characterized, data for poly(this compound) remains scarce in publicly accessible literature. The following tables summarize the available quantitative data for both polymers.

Disclaimer: The data for poly(vinyl acetate) (PVAc) is included for reference, as it is a related vinyl ester polymer. However, it is crucial to note that poly(this compound) and poly(vinyl acetate) are distinct chemical entities, and their properties are not directly interchangeable.

Thermal Properties
PropertyPoly(this compound)PolystyrenePoly(vinyl acetate)
Glass Transition Temperature (Tg)Data Not Available100 °C[1][2]38.6 ± 1.4 °C[3]
Melting Point (Tm)Data Not Available~240 °C (isotactic)[4]30 - 50 °C (softening range)[5]
Heat Deflection TemperatureData Not Available108 °C[1]Data Not Available
Thermal ConductivityData Not Available0.032 - 0.17 W/m·K[1][4][6]Data Not Available
Mechanical Properties
PropertyPoly(this compound)Polystyrene (General Purpose - GPPS)Polystyrene (High Impact - HIPS)
Tensile StrengthData Not Available55 MPa[7]24 MPa[7]
Tensile ModulusData Not Available3300 MPa[7]1950 MPa[7]
Elongation at BreakData Not Available3%[7]35%[7]
Flexural StrengthData Not Available80 MPa[7]22 MPa[7]
Hardness (Rockwell R)Data Not Available105[7]65[7]
Biocompatibility
AssayPoly(this compound)PolystyrenePoly(vinyl acetate)
In Vitro CytotoxicityData Not AvailableNon-cytotoxic in several studies.[8][9]Generally considered biocompatible; no cytotoxicity observed in some drug delivery studies.[10][11]
HemolysisData Not AvailableConsidered hemocompatible.[12]Did not cause lysis of erythrocytes in one study.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance evaluation of these polymers.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.

Protocol:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is typically ramped up at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]

  • The heat flow to the sample and reference is monitored.

  • The glass transition is observed as a step change in the heat flow, while melting is observed as an endothermic peak.[13]

Mechanical Testing: Tensile Test

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Protocol:

  • Polymer specimens are prepared in a "dog-bone" shape according to a standard such as ASTM D638 or ISO 527.[14][15]

  • The cross-sectional area of the specimen's gauge section is measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • A uniaxial tensile load is applied at a constant crosshead speed (e.g., 2 inches/minute).[16]

  • The load and the elongation of the gauge section are continuously recorded until the specimen fractures.

  • Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the elongation by the initial gauge length.[17]

Biocompatibility Testing: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of the polymer to cause cell death.

Protocol:

  • Extracts of the polymer are prepared by incubating the material in a cell culture medium (e.g., for 24 hours at 37°C).[18]

  • Cells (e.g., L929 fibroblasts) are cultured in a 96-well plate until they reach a desired confluency.

  • The culture medium is replaced with the polymer extracts. A negative control (medium only) and a positive control (a known cytotoxic substance) are also included.

  • The cells are incubated with the extracts for a specified period (e.g., 24 hours).

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[19]

  • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Cell viability is calculated as a percentage relative to the negative control.

Biocompatibility Testing: Hemolysis Assay

Objective: To evaluate the polymer's potential to damage red blood cells.

Protocol:

  • Fresh blood is collected from a healthy donor into tubes containing an anticoagulant.

  • Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.

  • A suspension of RBCs is prepared at a specific concentration.

  • The polymer material is incubated with the RBC suspension for a set time at 37°C. A positive control (e.g., Triton X-100) and a negative control (saline) are run in parallel.[20][21]

  • After incubation, the samples are centrifuged to pellet the intact RBCs.

  • The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).[22]

  • The percentage of hemolysis is calculated relative to the positive control.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for key performance evaluations.

Experimental_Workflow_Thermal_Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep1 Weigh 5-10 mg of polymer prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference pans in DSC prep2->dsc1 dsc2 Heat at a controlled rate (e.g., 10°C/min) dsc1->dsc2 dsc3 Monitor heat flow dsc2->dsc3 data1 Identify Tg (step change) dsc3->data1 data2 Identify Tm (endothermic peak) dsc3->data2

Workflow for Thermal Analysis using DSC.

Experimental_Workflow_Tensile_Testing cluster_prep Specimen Preparation cluster_testing Tensile Test cluster_analysis Data Analysis prep1 Mold 'dog-bone' specimens (ASTM D638) prep2 Measure cross-sectional area prep1->prep2 test1 Mount specimen in universal testing machine prep2->test1 test2 Apply uniaxial load at constant speed test1->test2 test3 Record load and elongation test2->test3 analysis1 Calculate Stress (Load/Area) test3->analysis1 analysis2 Calculate Strain (Elongation/Length) test3->analysis2 analysis3 Determine Tensile Strength, Modulus, and Elongation at Break analysis1->analysis3 analysis2->analysis3

Workflow for Mechanical Property Testing.

Experimental_Workflow_Biocompatibility cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_hemolysis Hemolysis Assay cyto1 Prepare polymer extracts cyto3 Expose cells to extracts cyto1->cyto3 cyto2 Culture cells in 96-well plates cyto2->cyto3 cyto4 Add MTT reagent cyto3->cyto4 cyto5 Measure absorbance cyto4->cyto5 cyto6 Calculate cell viability cyto5->cyto6 hemo1 Isolate and wash red blood cells hemo2 Incubate polymer with RBC suspension hemo1->hemo2 hemo3 Centrifuge and collect supernatant hemo2->hemo3 hemo4 Measure hemoglobin in supernatant hemo3->hemo4 hemo5 Calculate % hemolysis hemo4->hemo5

Workflow for Biocompatibility Testing.

Conclusion

Based on the currently available data, polystyrene is a well-characterized polymer with established properties relevant to biomedical applications. Its thermal and mechanical characteristics are well-documented, and it has demonstrated good biocompatibility in numerous studies. In contrast, poly(this compound) is a less-studied material, and there is a clear need for further research to establish its performance profile. Researchers considering poly(this compound) for biomedical applications should be prepared to conduct comprehensive characterization studies to determine its suitability. This guide serves as a foundational resource, summarizing the existing knowledge and highlighting the critical data gaps that need to be addressed to enable a robust comparison between these two polymers.

References

A Comparative Guide to Alternative Monomers for a New Generation of Functional Polystyrene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Polystyrene, a workhorse in the world of polymers, is prized for its versatility and low cost. However, its inherent lack of functionality limits its application in advanced fields such as drug delivery, bio-imaging, and catalysis. To address this, researchers have explored a variety of alternative monomers to create functional polystyrene analogues. This guide provides a comparative overview of these monomers, their polymerization methods, and the properties of the resulting polymers, with a focus on providing actionable data for researchers, scientists, and drug development professionals.

Monomers for Direct Functionalization

The most direct approach to functionalized polystyrene is the polymerization of styrene monomers that already bear a desired functional group. This strategy offers excellent control over the degree and distribution of functionality.

A key challenge in this approach is that many functional groups can interfere with the polymerization process. Therefore, protection and deprotection steps are often necessary, adding complexity to the synthesis.

Amine-Functionalized Monomers

Amine groups are valuable for their ability to participate in conjugation reactions, for their pH-responsiveness, and for their interactions with biological systems. 4-Vinylaniline is a common precursor, though it is often protected, for example as 4-N-Boc-vinylaniline, before polymerization to prevent side reactions.[1]

Carboxyl-Functionalized Monomers

Carboxyl groups provide sites for bioconjugation, improve water solubility, and can be used to modulate the polymer's acidity. Carboxylate-functionalized polystyrene nanoparticles can be synthesized via emulsion polymerization.[2]

Bio-Based Monomers from Lignin

In the quest for more sustainable materials, researchers have turned to lignin, a complex aromatic biopolymer, as a source of alternative monomers. Derivatives of 4-vinylphenol, which can be derived from lignin building blocks like vanillin and syringaldehyde, are promising bio-based alternatives to styrene.[3][4] These monomers can be polymerized via free radical polymerization after acetylation of the hydroxyl group.[3][4]

Comparative Performance Data

The choice of monomer and polymerization technique significantly impacts the properties of the resulting functional polystyrene analogue. The following tables summarize key performance data for polymers derived from several alternative monomers.

MonomerPolymerization MethodMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5%) (°C)
4-AcetoxystyreneFree Radical15,000 - 35,0001.5 - 2.5110 - 130~350
4-Acetoxymethoxy-styreneFree Radical20,000 - 40,0001.6 - 2.8120 - 140~360
4-Acetoxy-3,5-dimethoxystyreneFree Radical25,000 - 50,0001.7 - 3.0130 - 150~370
Styrene OxideAnionic Ring-Opening3,000 - 11,2001.05 - 1.1534.4 (at high MW)~310[5]
2-Methoxy-5-phenylstyreneAnionic--124 - 140>360[6]

Data for acetylated vinylphenol derivatives is derived from trends discussed in the literature. Specific values can vary based on polymerization conditions.[3][4][7]

Post-Polymerization Modification: An Alternative Route to Functionality

An alternative to polymerizing functional monomers is to first synthesize polystyrene and then introduce functional groups in a subsequent step. This approach, known as post-polymerization modification, can be advantageous when the desired functional group is incompatible with polymerization conditions.

Recent advances in this area include:

  • Birch Reduction: This method can be used to introduce diene functionalities into the polystyrene backbone.[8]

  • Phosphorylation: Manganese-catalyzed phosphorylation of the aromatic C-H bonds can enhance the flame-retardant properties of polystyrene.[9][10][11][12]

  • Mannich Reaction: This three-component reaction can be used to introduce nitrogen and oxygen-rich functional groups.[13]

Experimental Methodologies

Synthesis of Amine-Functionalized Polystyrene Nanoparticles

This protocol describes the synthesis of a copolymer of styrene and 4-N-Boc-vinylaniline, followed by deprotection to yield amine-functionalized polystyrene.

1. Synthesis of 4-N-Boc-vinylaniline:

  • Dissolve 4-vinylaniline in anhydrous THF.

  • Add di-tert-butyl dicarbonate in THF dropwise.

  • Reflux the mixture overnight.

  • After cooling, partition the mixture between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over sodium sulfate.[1]

2. Copolymerization:

  • The protected monomer is then copolymerized with styrene using a suitable radical initiator (e.g., AIBN) in a solvent like THF or toluene.

3. Deprotection:

  • The Boc-protected copolymer is dissolved in a suitable solvent (e.g., methanol).

  • Acetyl chloride is added to deprotect the Boc group, yielding the amine-functionalized polystyrene.[1]

Free Radical Polymerization of Acetylated Bio-based Monomers

This method is suitable for the polymerization of acetylated 4-vinylphenol derivatives.

  • A mixture of the acetylated monomer (e.g., 4-acetoxystyrene), a solvent (e.g., toluene), and a radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN) is prepared.

  • The mixture is deoxygenated.

  • The polymerization is carried out at a specific temperature (e.g., 60-80 °C) for a set period.

  • The resulting polymer is purified by precipitation in a non-solvent like methanol.[4]

Visualizing the Pathways to Functional Polystyrene

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Monomer_Strategies cluster_direct Direct Polymerization cluster_post Post-Polymerization Modification Styrene Styrene Polymerization1 Polymerization Styrene->Polymerization1 Func_Monomer Functional Monomer (e.g., 4-aminostyrene) Func_Monomer->Polymerization1 Func_PS Functional Polystyrene Polymerization1->Func_PS Styrene2 Styrene Polymerization2 Polymerization Styrene2->Polymerization2 PS Polystyrene Polymerization2->PS Modification Chemical Modification (e.g., Phosphorylation) PS->Modification Func_PS2 Functional Polystyrene Modification->Func_PS2

Caption: Strategies for creating functional polystyrene analogues.

Experimental_Workflow Monomer_Synth Monomer Synthesis/ Purification Polymerization Polymerization Monomer_Synth->Polymerization Purification Polymer Purification (e.g., Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC Molecular Weight NMR NMR (Structure, Purity) Characterization->NMR Chemical Structure Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Thermal Properties Application Application Testing Characterization->Application

Caption: A typical experimental workflow for functional polystyrene synthesis.

Monomer_Selection Desired_Func Desired Functionality? Bioconjugation Bioconjugation Desired_Func->Bioconjugation pH_Responsive pH-Responsive Desired_Func->pH_Responsive Sustainable Sustainable Source Desired_Func->Sustainable Thermal_Stability High Thermal Stability Desired_Func->Thermal_Stability Amine_Monomer Amine-functionalized Monomer Bioconjugation->Amine_Monomer Carboxyl_Monomer Carboxyl-functionalized Monomer Bioconjugation->Carboxyl_Monomer pH_Responsive->Amine_Monomer pH_Responsive->Carboxyl_Monomer Bio_Monomer Bio-based Monomer (e.g., from Lignin) Sustainable->Bio_Monomer Bulky_Monomer Bulky Side-chain Monomer Thermal_Stability->Bulky_Monomer

Caption: A decision tree for selecting an alternative monomer.

References

A Comparative Guide to the Deprotection of Poly(2-vinylphenyl acetate) to Polyvinylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the deprotection of poly(2-vinylphenyl acetate) to form polyvinylphenol, a crucial polymer in various scientific and industrial applications, including drug delivery systems and advanced materials. We present detailed experimental protocols for the primary deprotection methods, alongside a comparative analysis with an alternative approach using a silyl ether protecting group. The guide includes quantitative data from spectroscopic analysis to confirm the successful conversion and a visual workflow to elucidate the experimental process.

Introduction

The synthesis of polyvinylphenol (PVP) often proceeds through the polymerization of a protected vinylphenol monomer, followed by the removal of the protecting group. The acetate group is a commonly employed protecting group for the phenolic hydroxyl function due to its stability during polymerization and the relative ease of its subsequent removal. This guide focuses on the confirmation of this deprotection step, a critical quality control measure in the synthesis of PVP. We will explore both acid- and base-catalyzed hydrolysis of poly(this compound) and compare these methods with the deprotection of a silyl ether-protected analogue, poly(2-((tert-butyldimethylsilyl)oxy)styrene).

Experimental Protocols

Detailed methodologies for the deprotection of poly(this compound) and the confirmation of the resulting polyvinylphenol are provided below.

Method 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of similar polymers.

Materials:

  • Poly(this compound)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Deionized Water

Procedure:

  • Dissolve poly(this compound) in methanol to a concentration of 10% (w/v).

  • To this solution, add concentrated hydrochloric acid to a final concentration of 0.5 M.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by taking aliquots for FTIR analysis, observing the disappearance of the carbonyl peak.

  • Once the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water with vigorous stirring.

  • Collect the precipitated polyvinylphenol by filtration.

  • Wash the polymer thoroughly with deionized water to remove any residual acid and byproducts.

  • Dry the polymer under vacuum at 60 °C to a constant weight.

Method 2: Base-Catalyzed Hydrolysis (Transesterification)

This method utilizes a milder, base-catalyzed approach for the deprotection.

Materials:

  • Poly(this compound)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve poly(this compound) in THF to a concentration of 10% (w/v).

  • Add methanol to the solution in a 1:1 volume ratio with THF.

  • Add sodium methoxide solution dropwise to the polymer solution while stirring. A typical molar ratio of NaOMe to acetate groups is 1.1:1.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction by FTIR, looking for the disappearance of the carbonyl peak.

  • Once complete, neutralize the reaction mixture with dilute hydrochloric acid.

  • Precipitate the polymer in deionized water.

  • Collect the polymer by filtration, wash extensively with deionized water, and dry under vacuum at 60 °C.

Alternative Method: Silyl Ether Deprotection

An alternative strategy involves the use of a silyl ether as a protecting group for the phenol. The tert-butyldimethylsilyl (TBDMS) group is a common choice.

Synthesis and Polymerization of 2-((tert-butyldimethylsilyl)oxy)styrene

The synthesis of the silyl-protected monomer followed by polymerization is a necessary precursor to this deprotection method. This typically involves the reaction of 2-vinylphenol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole, followed by radical polymerization of the purified monomer.

Protocol for Silyl Ether Deprotection

Materials:

  • Poly(2-((tert-butyldimethylsilyl)oxy)styrene)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M)

  • Deionized Water

Procedure:

  • Dissolve the silyl-protected polymer in THF.

  • Add a 1 M solution of TBAF in THF (typically 1.1 equivalents per silyl ether group).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by ¹H NMR, observing the disappearance of the silyl proton signals.

  • Precipitate the deprotected polyvinylphenol in deionized water.

  • Collect the polymer by filtration, wash with water, and dry under vacuum.

Data Presentation: Spectroscopic Confirmation

The successful deprotection of poly(this compound) to polyvinylphenol is confirmed by Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

FTIR Spectroscopy

The primary indicator of successful deprotection in FTIR spectroscopy is the disappearance of the strong carbonyl (C=O) stretching vibration from the acetate group and the appearance of a broad hydroxyl (O-H) stretching band.

PolymerCharacteristic FTIR PeakWavenumber (cm⁻¹)
Poly(this compound)C=O stretch (ester)~1760
PolyvinylphenolO-H stretch (phenol)~3600-3200 (broad)
¹H NMR Spectroscopy

¹H NMR spectroscopy provides clear evidence of deprotection through the disappearance of the acetate methyl protons and the appearance of the phenolic hydroxyl proton. The chemical shifts of the aromatic protons also experience a slight upfield shift upon removal of the electron-withdrawing acetate group.

PolymerProton AssignmentChemical Shift (δ, ppm)
Poly(this compound)Acetate methyl (-OCOCH₃ )~2.3
Aromatic protons~7.4-6.9
PolyvinylphenolPhenolic hydroxyl (-OH )~9.5-8.5 (broad)
Aromatic protons~7.1-6.5
Poly(2-((tert-butyldimethylsilyl)oxy)styrene)Silyl methyls (-Si(CH₃ )₂)~0.9
Silyl t-butyl (-C(CH₃ )₃)~0.1

Comparison of Deprotection Methods

MethodReagentsConditionsProsCons
Acid-Catalyzed Hydrolysis Strong Acid (e.g., HCl, H₂SO₄)Elevated temperature (reflux)Readily available and inexpensive reagents.Harsh conditions may lead to side reactions or polymer degradation.
Base-Catalyzed Hydrolysis Strong Base (e.g., NaOMe, NaOH)Room temperatureMilder conditions, often faster than acid-catalyzed methods.Requires careful neutralization; potential for base-sensitive functional groups to react.
Silyl Ether Deprotection Fluoride source (e.g., TBAF)Room temperatureVery mild and highly selective for the Si-O bond.Requires synthesis of the silyl-protected monomer; reagents can be more expensive.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of poly(this compound) and its subsequent characterization.

Deprotection_Workflow cluster_synthesis Deprotection cluster_analysis Confirmation cluster_results Verification start Poly(this compound) deprotection Acid or Base Hydrolysis start->deprotection product Polyvinylphenol deprotection->product ftir FTIR Spectroscopy product->ftir nmr ¹H NMR Spectroscopy product->nmr ftir_confirm Disappearance of C=O Appearance of O-H ftir->ftir_confirm nmr_confirm Disappearance of -COCH₃ Appearance of -OH nmr->nmr_confirm

A flowchart of the deprotection and confirmation process.

Conclusion

The deprotection of poly(this compound) to polyvinylphenol can be effectively achieved through both acid- and base-catalyzed hydrolysis. The choice of method depends on the specific requirements of the application, such as the tolerance of other functional groups in the polymer and the desired reaction conditions. The use of a silyl ether protecting group offers a milder, albeit more synthetically demanding, alternative. In all cases, FTIR and ¹H NMR spectroscopy are indispensable tools for unequivocally confirming the complete removal of the protecting group and the successful formation of the desired polyvinylphenol.

A Comparative Guide to the Polymerization Kinetics of 2-Vinylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of well-defined polymers from 2-vinylphenyl acetate, a protected form of 2-vinylphenol, is of significant interest for applications ranging from electronics to biomedical materials. The acetate protecting group allows for greater control over polymerization compared to the unprotected vinylphenol. This guide provides a comparative analysis of the primary methods for this compound polymerization, with a focus on their kinetic aspects. The performance of each method is evaluated based on experimental data from analogous vinyl monomers, primarily vinyl acetate (VAc), due to the limited availability of direct kinetic studies on this compound.

Comparison of Polymerization Methods

The choice of polymerization technique is critical as it dictates the kinetic profile of the reaction and the properties of the resulting polymer, such as molecular weight, polydispersity index (PDI), and architecture. This comparison focuses on three key radical polymerization techniques: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.

Table 1: Key Kinetic and Product Characteristics of Different Polymerization Methods for Vinyl Esters
ParameterFree Radical Polymerization (FRP)Atom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation Chain Transfer (RAFT)
Control over MW/PDI Poor; broad PDI (>2.0)Good; narrow PDI (<1.5) is achievableExcellent; narrow PDI (<1.2) is possible
Kinetics Rate ∝ [M][I]0.5[1][2]Rate ∝ [M][I][Cu(I)]/[Cu(II)][3]Complex kinetics, can be pseudo-first-order
Chain Transfer Significant chain transfer to monomer and polymer, leading to branching[4]Minimized by low radical concentrationControlled by the RAFT agent
Typical Conditions Thermal initiators (e.g., AIBN, BPO), 60-80°CCu-based catalyst, ligand, initiator with a transferable halogen, 30-90°C[3]RAFT agent (e.g., xanthate, dithiocarbamate), thermal initiator, 60-80°C[4]
Advantages Simple, inexpensive, fastEnables synthesis of block copolymers and complex architecturesTolerant to a wide range of functional groups and monomers
Disadvantages Lack of control, branching, broad MWDCatalyst can be difficult to remove, sensitive to oxygenInhibition periods, requires careful selection of RAFT agent

In-Depth Kinetic Analysis

Free Radical Polymerization (FRP)

Conventional free radical polymerization of vinyl esters is characterized by rapid reaction rates but poor control over the polymer structure. The kinetics are governed by the classic steps of initiation, propagation, and termination.[1][2]

  • Initiation: A thermal initiator, such as azobisisobutyronitrile (AIBN), decomposes to form primary radicals.

  • Propagation: The radical adds to monomer units in a rapid sequence.[2]

  • Termination: Growing chains are terminated primarily through combination or disproportionation.[2]

A significant challenge in the FRP of vinyl esters like vinyl acetate is the high reactivity of the propagating radical. This leads to frequent chain transfer reactions, where the radical center is transferred to a monomer, solvent, or another polymer chain.[4] This process prematurely terminates a growing chain and initiates a new one, resulting in branched polymers with a broad molecular weight distribution.[4]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. The mechanism is based on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[3]

The rate of polymerization in ATRP is first-order with respect to the monomer concentration, the initiator concentration, and the concentration of the activator (Cu(I) complex), and it is inverse first-order with respect to the deactivator (Cu(II) complex) concentration.[3] The solvent can also significantly influence the activation rate constant.[5] For instance, activation rate constants can vary by orders of magnitude in different solvents, with more polar solvents generally leading to faster rates.[5] However, controlling the polymerization of vinyl acetate via ATRP is known to be challenging due to the high reactivity of the VAc radical and unfavorable equilibria.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is one of the most versatile and robust methods for controlled radical polymerization. It allows for the synthesis of well-defined polymers with complex architectures and is tolerant to a wide variety of functional groups. The control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers the growing radical chain.

The choice of RAFT agent is crucial for the successful polymerization of vinyl esters. For vinyl acetate, xanthates and dithiocarbamates are often effective.[4] The kinetics of RAFT polymerization can be complex, often exhibiting an initial inhibition or retardation period before proceeding with pseudo-first-order kinetics. This is due to the time required to establish the RAFT equilibrium. The rate of polymerization can be influenced by the choice of the R and Z groups of the RAFT agent, as these affect the stability of the intermediate radical and the rates of addition and fragmentation.

Experimental Protocols

The following are generalized protocols for the polymerization of a vinyl ester monomer, which can be adapted for this compound.

Protocol 1: Free Radical Polymerization (Bulk)

This protocol describes a typical bulk free radical polymerization of a vinyl ester.

  • Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer and the initiator (e.g., AIBN, 0.1 mol%).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a specified temperature (e.g., 70°C).

  • Termination and Isolation: After the desired time, cool the reaction to room temperature and dissolve the viscous product in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Purification: Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol). Filter the precipitate and dry it in a vacuum oven to a constant weight.[6]

Protocol 2: RAFT Polymerization (Solution)

This protocol outlines a general procedure for solution RAFT polymerization of a vinyl ester.

  • Reagent Preparation: Prepare a stock solution of the monomer (this compound), RAFT agent (e.g., a suitable xanthate), and initiator (e.g., AIBN) in a solvent (e.g., toluene or 1,4-dioxane) in a Schlenk flask.

  • Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by techniques like NMR and Size Exclusion Chromatography (SEC).[7]

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Polymer Isolation: Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum.

Visualizations

The following diagrams illustrate a typical workflow for controlled radical polymerization and the fundamental mechanism of the RAFT process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Purification Monomer & Solvent Purification Reagent_Prep Prepare Reaction Mixture (Monomer, Initiator, RAFT/Catalyst) Purification->Reagent_Prep Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Reagent_Prep->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination (Cooling & Exposure to Air) Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (SEC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for controlled radical polymerization.

RAFT_Mechanism Initiation Initiation Initiator -> 2R• R• + M -> Pn• Pre_Equilibrium Pre-Equilibrium Pn• + RAFT Agent <=> Intermediate 1 Initiation->Pre_Equilibrium Reinitiation Reinitiation Intermediate 1 -> Dormant Chain + R• Pre_Equilibrium->Reinitiation Main_Equilibrium Main Equilibrium Pm• + Dormant Chain <=> Intermediate 2 Propagation Propagation Pn• + Monomer -> Pn+1• Main_Equilibrium->Propagation Reinitiation->Propagation Propagation->Main_Equilibrium Termination Termination Pn• + Pm• -> Dead Polymer Propagation->Termination

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Vinylphenyl Acetate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise characterization of 2-Vinylphenyl acetate, a key monomer in the synthesis of specialty polymers and a potential building block in pharmaceutical development, is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical technique is paramount for reliable quantification and identification. This guide provides an objective comparison of common analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols. A cross-validation approach is essential to ensure consistency and comparability of results when multiple analytical methods are employed.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different techniques yield equivalent and reliable results. This workflow ensures a high degree of confidence in the analytical data generated.

CrossValidationWorkflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Equivalence Assessment A Define Analytical Requirements (e.g., Purity, Assay, Impurities) B Select Potential Techniques (GC-MS, HPLC, qNMR, FTIR) A->B C Develop & Optimize Individual Methods B->C D Validate Each Method for: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness C->D E Analyze Identical Batches of This compound with Validated Methods D->E F Compare Results for Key Parameters (e.g., Purity, Concentration) E->F G Statistical Analysis (e.g., t-test, F-test, Bland-Altman) F->G H Determine if Methods are Statistically Equivalent within Pre-defined Acceptance Criteria G->H I Decision: Methods are Interchangeable H->I Yes J Decision: Investigate Discrepancies H->J No

A logical workflow for the cross-validation of analytical methods.

Comparison of Analytical Techniques

The following tables summarize the key performance characteristics of four common analytical techniques for the characterization of this compound. The data presented is a synthesis of typical performance for these methods with similar analytes.

Table 1: Quantitative Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Linearity (R²) > 0.99> 0.999Not Applicable (Direct Method)> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL0.02 - 0.1 µg/mL[1][2]mg/mL range0.1 - 1% w/w
Limit of Quantification (LOQ) ng/mL range0.4 µg/mL[1][2]mg/mL range~1% w/w
Precision (%RSD) < 5%< 2%< 1%2 - 5%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%90 - 110%

Table 2: Qualitative and Operational Characteristics

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation by volatility and partitioning, detection by mass-to-charge ratio.Separation by polarity and partitioning, detection by UV absorbance.Nuclear spin resonance in a magnetic field.Vibrational transitions of molecular bonds upon IR absorption.
Specificity High (Mass fragmentation pattern is highly specific).Moderate to High (Dependent on chromatographic resolution).Very High (Unique chemical shifts for each proton).Moderate (Functional group specific, but can have overlapping bands).
Sample Throughput ModerateHighLow to ModerateVery High
Destructive? YesNo (can be collected)NoNo
Primary Application Purity, impurity profiling, identification of volatiles.Purity, assay, quantification of non-volatile impurities.Absolute quantification without a specific reference standard, structural elucidation.Rapid screening, functional group identification, quantification at higher concentrations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Methodology:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for impurity profiling). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound).

  • Sample Preparation: Samples and standards are dissolved in the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • 5 mm NMR tubes.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest and the internal standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. The concentration of this compound is calculated based on the integral ratios, the number of protons, molecular weights, and the masses of the sample and internal standard.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Methodology:

  • Sample Preparation: A small amount of the liquid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Quantitative Analysis:

    • A calibration curve is constructed by preparing standards of this compound in a suitable, non-interfering solvent (e.g., hexane) at various concentrations.

    • The absorbance of a characteristic peak (e.g., the C=O stretch of the acetate group around 1760 cm⁻¹ or the vinyl C=C stretch around 1630 cm⁻¹) is measured for each standard.

    • The peak height or area is plotted against concentration to generate a calibration curve. The concentration of an unknown sample is then determined from this curve.[4][5]

Conclusion

Each of the discussed analytical techniques offers distinct advantages for the characterization of this compound.

  • GC-MS provides excellent separation and identification capabilities, making it ideal for purity and impurity profiling.

  • HPLC-UV is a robust and widely used technique for routine purity and assay determination.

  • qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, making it a powerful tool for primary characterization.

  • FTIR is a rapid and non-destructive technique suitable for quick identification and quantification at higher concentrations.

The choice of method will depend on the specific analytical requirements, such as the need for structural confirmation, the desired level of sensitivity, and the required sample throughput. A thorough cross-validation of at least two of these methods is recommended to ensure the quality and reliability of the analytical data generated during drug development and research. This approach provides a high degree of confidence in the reported results and ensures consistency across different analytical platforms.

References

Safety Operating Guide

Personal protective equipment for handling 2-Vinylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Vinylphenyl acetate. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a combustible liquid that can cause skin and serious eye irritation. Inhalation of vapors may also be harmful.[1] Proper engineering controls and personal protective equipment are mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Task Engineering Controls Eye/Face Protection Skin Protection Respiratory Protection
Low Volume/Short Duration (e.g., weighing, preparing solutions) Chemical Fume HoodChemical Splash GogglesNitrile or Neoprene Gloves, Lab CoatNot generally required if work is performed in a certified chemical fume hood.
High Volume/Long Duration (e.g., synthesis, purification) Chemical Fume HoodChemical Splash Goggles and Face ShieldNitrile or Neoprene Gloves (consider double gloving), Chemical Resistant Apron over Lab CoatAir-purifying respirator with an organic vapor cartridge may be necessary if there is a potential for exceeding exposure limits.
Emergency/Spill Cleanup Ensure adequate ventilationChemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene Gloves, Chemical Resistant Suit or CoverallsSelf-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

Step 1: Pre-Experiment Preparation

  • Information Review: Thoroughly review this safety guide and any available safety information for similar compounds.

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit for flammable and organic materials is readily accessible.

Step 2: Handling and Use

  • Transfer: Conduct all transfers of this compound inside a certified chemical fume hood.

  • Dispensing: Use appropriate, clean, and dry glassware. Avoid using incompatible materials.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[2][3] It should be stored in a tightly sealed container.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

Step 3: Post-Experiment Procedures

  • Decontamination: Decontaminate all work surfaces with an appropriate solvent and then soap and water.

  • Glassware Cleaning: Clean all glassware thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be stored in a designated satellite accumulation area.

  • Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous waste container.

  • Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not pour it down the drain.

Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Given its potential to polymerize, it is crucial to inform the disposal company of the nature of the waste.[4][5][6][7]

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If the spill is small and you are trained to do so, contain the spill with absorbent materials from a spill kit.

  • Cleanup: Wear appropriate PPE and clean up the spill using absorbent pads. Place all contaminated materials in a sealed hazardous waste container.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Fire:

  • Use a dry chemical, carbon dioxide, or foam fire extinguisher.[2][8] Do not use water, as it may spread the fire. If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_info Review Safety Info prep_ppe Inspect PPE prep_info->prep_ppe prep_env Check Hood & Emergency Equipment prep_ppe->prep_env handle_transfer Transfer in Fume Hood prep_env->handle_transfer handle_use Use Appropriate Glassware handle_transfer->handle_use emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure First Aid handle_transfer->emergency_exposure handle_storage Store Properly handle_use->handle_storage emergency_fire Fire Response handle_use->emergency_fire disp_waste Segregate Waste handle_storage->disp_waste disp_container Use Labeled Containers disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.